1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBAVDIGCEKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583396 | |
| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344790-86-9 | |
| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide: Physicochemical Properties and Methodologies for Researchers
This guide provides a comprehensive technical overview of the ionic liquid 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4C1Py][NTf2] or [BMPy][TFSI]. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this compound, outlines detailed experimental protocols for their characterization, and explores its applications, particularly within the pharmaceutical landscape.
Introduction: The Significance of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them highly attractive alternatives to traditional volatile organic solvents in a myriad of applications.[1][2] 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is a prominent member of the pyridinium-based IL family. Its favorable characteristics, including hydrophobicity and electrochemical stability, have positioned it as a compound of interest in fields ranging from electrochemistry to drug delivery. This guide serves as a practical resource for understanding and utilizing this versatile ionic liquid.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of [C4C1Py][NTf2] is paramount for its effective application. The following table summarizes key quantitative data for this ionic liquid.
| Property | Value | Temperature (°C) |
| Molecular Formula | C12H16F6N2O4S2 | - |
| Molecular Weight | 430.39 g/mol | - |
| Density | 1.41 g/cm³ | 22 |
| Viscosity | 51.8 cP | 25 |
| Conductivity | 2.51 mS/cm | 25 |
| Melting Point | < Room Temperature | - |
Sources:[3]
Experimental Protocols for Characterization
To ensure the quality and consistency of [C4C1Py][NTf2] for research and development, rigorous characterization is essential. The following sections provide detailed, field-proven methodologies for key analytical techniques.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choices: TGA is the cornerstone for determining the thermal stability of ionic liquids. The selection of a controlled heating rate allows for the precise determination of the onset of decomposition, which is a critical parameter for defining the operational temperature range of the IL. An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the measured weight loss is solely due to thermal decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight using certified reference materials.
-
Sample Preparation: Place a 5-10 mg sample of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide into a clean, tared platinum or ceramic crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent and the tangent of the decomposition curve. A study on the thermodynamic properties of N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide has determined its decomposition temperature using thermogravimetric analysis.[5]
Phase Behavior Analysis: Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choices: DSC is employed to identify phase transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm). A heat-cool-heat cycle is standard practice. The initial heating ramp erases the sample's prior thermal history. The controlled cooling and subsequent heating ramps provide a clear and reproducible thermogram of the material's intrinsic phase behavior.[6]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.[7]
-
Sample Preparation: Hermetically seal 5-10 mg of the ionic liquid in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Atmosphere: Maintain a constant nitrogen purge of 20-50 mL/min.
-
Temperature Program:
-
First Heating: Ramp from room temperature to 100 °C at 10 °C/min to remove any thermal history.
-
Cooling: Cool the sample to -90 °C at a controlled rate of 10 °C/min.
-
Second Heating: Ramp from -90 °C to 150 °C at 10 °C/min.[8]
-
-
Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan to determine the glass transition temperature. The glass transition temperature for N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide has been determined using this method.[5]
Electrochemical Stability: Cyclic Voltammetry (CV)
Causality Behind Experimental Choices: Cyclic voltammetry is the standard technique for determining the electrochemical window of an electrolyte.[9] The choice of a three-electrode setup with a non-reactive working electrode (like glassy carbon or platinum), a counter electrode, and a reference electrode allows for the precise measurement of the potential at which the ionic liquid begins to oxidize and reduce. The scan rate is chosen to be slow enough to observe the onset of these reactions clearly.
Experimental Protocol:
-
Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox.
-
Working Electrode: A polished glassy carbon or platinum disk electrode.
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A silver wire or a non-aqueous Ag/Ag+ reference electrode.
-
-
Electrolyte Preparation: Use the neat, dried ionic liquid as the electrolyte.
-
Measurement:
-
Record the open-circuit potential.
-
Perform a cyclic voltammogram, starting from the open-circuit potential and scanning towards both anodic and cathodic limits. A typical scan rate is 10-100 mV/s.
-
Visualization of Key Processes
To further elucidate the structure and synthesis of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, the following diagrams are provided.
Caption: Synthesis pathway of the target ionic liquid.
Caption: Workflow for TGA analysis.
Applications in Drug Development and Research
The unique properties of pyridinium-based ionic liquids, such as their tunable solvency and potential for enhancing membrane permeability, have opened up new avenues in pharmaceutical and biomedical research.[1][12]
Enhanced Drug Solubility and Formulation: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[12] Ionic liquids, including pyridinium-based structures, can act as effective solvents or co-solvents to dissolve a wide range of hydrophobic drugs.[1] The tunability of the cation and anion allows for the design of ILs with optimized solvent properties for specific drug molecules, potentially leading to more stable and effective drug formulations.[1]
Drug Delivery Systems: Pyridinium-based ionic liquids have shown promise in enhancing the permeability of drugs across biological membranes.[12] This property is particularly relevant for transdermal drug delivery, offering a non-invasive administration route. Furthermore, the conversion of poorly water-soluble drugs into lipophilic ionic liquids can enhance their oral absorption when formulated in lipid-based delivery systems.[13]
Other Research Applications: Beyond drug delivery, 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is utilized in various electrochemical applications. It can be used in the modification of electrodes for the detection of biologically relevant molecules like dopamine and uric acid. Its properties as a solvent also make it suitable for use in catalytic reactions, such as Ullmann homocoupling.
Conclusion
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out as a versatile ionic liquid with a compelling set of physicochemical properties. Its thermal and electrochemical stability, combined with its utility as a solvent, makes it a valuable tool for researchers in both fundamental and applied sciences. The detailed experimental protocols provided in this guide are intended to empower researchers to conduct reliable and reproducible characterization of this and similar ionic liquids. As research into the applications of ionic liquids continues to expand, particularly in the pharmaceutical sector, a thorough understanding of their properties and the methodologies for their analysis will be indispensable for driving innovation.
References
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Ionic Liquids in Pharmaceutical and Biomedical Applications | Reinste Nano Ventures Pvt Ltd - Hiyka. (URL: [Link])
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Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC. (URL: [Link])
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Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. (URL: [Link])
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (URL: [Link])
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Solvent Properties of Pyridinium Ionic Liquids - Longdom Publishing. (URL: [Link])
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Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - MDPI. (URL: [Link])
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (URL: [Link])
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Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design - ACS Publications. (URL: [Link])
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Tutorial for thermal analysis of ionic liquids | Request PDF. (URL: [Link])
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Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org. (URL: [Link])
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (URL: [Link])
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC. (URL: [Link])
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Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH. (URL: [Link])
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (URL: [Link])
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Investigating the Electrochemical Windows of Ionic Liquids | Request PDF. (URL: [Link])
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Influence of experimental conditions on the electrochemical window. Case study on bis(trifluoromethylsulfonyl)imide-based ionic liquids | Request PDF. (URL: [Link])
-
Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])
-
Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
-
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | C12H16F6N2O4S2 - PubChem. (URL: [Link])
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1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99% - RoCo Global. (URL: [Link])
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A Beginner's Guide to Differential Scanning Calorimetry DSC - S4Science. (URL: [Link])
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (URL: [Link])
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(PDF) Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (URL: [Link])
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1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C10H15F6N3O4S2 | CID 11258643 - PubChem. (URL: [Link])
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An In-Depth Technical Guide to the Structure and Conformation of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Foreword: The Architectural Nuances of Ionic Liquids
Ionic liquids (ILs) represent a fascinating class of materials, challenging the traditional dichotomy between salts and liquids. Comprised entirely of ions, their unique physicochemical properties are a direct consequence of their molecular architecture. The intricate dance of cations and anions, governed by a delicate balance of electrostatic forces, hydrogen bonding, and van der Waals interactions, dictates their behavior as solvents, electrolytes, and catalysts. This guide delves into the structural and conformational landscape of a specific pyridinium-based ionic liquid, 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [B3MPy][TFSI]. Understanding the spatial arrangement of its constituent ions is paramount for researchers, scientists, and drug development professionals seeking to harness its full potential. By dissecting the conformational preferences of the cation and anion, we unlock the door to predicting and tuning its macroscopic properties for bespoke applications.
I. The Molecular Blueprint: Deconstructing [B3MPy][TFSI]
The ionic liquid 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is composed of the 1-butyl-3-methylpyridinium cation ([B3MPy]⁺) and the bis(trifluoromethylsulfonyl)imide anion ([TFSI]⁻). A foundational understanding of each ionic component is the first step in appreciating the overall structure of the IL.
The chemical formula for this ionic liquid is C₁₂H₁₆F₆N₂O₄S₂.
The 1-Butyl-3-methylpyridinium Cation: A Study in Asymmetry and Flexibility
The [B3MPy]⁺ cation consists of a central pyridinium ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. This ring is substituted with a methyl group at the 3-position and a butyl group at the 1-position (the nitrogen atom). This asymmetry in substitution is a key design feature in many ionic liquids, as it disrupts the crystal lattice formation that is prevalent in simpler, more symmetric salts, thereby lowering the melting point.
The most significant structural feature of the [B3MPy]⁺ cation, from a conformational perspective, is the flexible n-butyl chain. The rotation around the C-C single bonds of this alkyl chain gives rise to various rotational isomers, or conformers. The relative orientation of the butyl chain with respect to the pyridinium ring has a profound impact on the cation's overall shape and its ability to pack efficiently in both the solid and liquid states.
The Bis(trifluoromethylsulfonyl)imide Anion: A Conformational Chameleon
The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is a workhorse in the field of ionic liquids, prized for its high thermal and electrochemical stability, and its weakly coordinating nature.[1] Structurally, it comprises a central nitrogen atom bonded to two sulfonyl groups (SO₂), each of which is further bonded to a trifluoromethyl group (CF₃).
The [TFSI]⁻ anion is not a rigid entity. Rotation around the S-N bonds allows for different spatial arrangements of the two trifluoromethylsulfonyl groups. Two primary conformers are generally considered: a C₂ symmetric transoid form and a C₁ symmetric cisoid form.[2][3][4] The transoid conformer is typically the more stable and is the conformation most frequently observed.[5] However, the cisoid conformation can be stabilized through specific interactions with the cation, particularly through hydrogen bonding.[3][4] This conformational flexibility allows the anion to adapt its shape to the electrostatic environment provided by the surrounding cations.
Figure 1: A simplified representation of the constituent ions of [B3MPy][TFSI].
II. The Conformational Landscape: From Solid-State Certainty to Liquid-State Dynamics
The overall structure of an ionic liquid is a dynamic interplay between the conformational preferences of the individual ions and the intermolecular forces that govern their packing. To truly understand [B3MPy][TFSI], we must consider both its crystalline and liquid states.
Insights from the Solid State: X-ray Crystallography of the [B3MPy]⁺ Cation
In the crystal structure of [b3mpy][PF₆], the butyl chain of the 1-butyl-3-methylpyridinium cation adopts a specific, ordered conformation. Analysis of the torsion angles within the butyl chain reveals the energetic favorability of certain rotational isomers in the crystalline environment. While direct extrapolation to the [TFSI]⁻ salt must be done with caution, as the anion can influence the cation's conformation, this crystallographic data provides a critical experimental baseline for the geometry of the [B3MPy]⁺ cation.
| Torsion Angle | Value (°) in [b3mpy][PF₆] |
| N1-C7-C8-C9 | -177.9 |
| C7-C8-C9-C10 | 178.6 |
| Table 1: Selected torsion angles of the butyl chain in the 1-butyl-3-methylpyridinium cation from the crystal structure of its hexafluorophosphate salt. Data extracted from Khatua et al. (2021).[2][3][4][6] |
The torsion angles close to 180° indicate that the butyl chain in the solid state of this particular salt exists in a predominantly anti-anti or all-trans conformation.
The Liquid State: A Realm of Conformational Plurality
In the liquid state, the ions have significantly more freedom of movement, and the conformational landscape becomes more complex. The butyl chain of the [B3MPy]⁺ cation is no longer locked into a single conformation but can dynamically sample various rotational isomers. The terminology used to describe these conformers often refers to the dihedral angles of the C-C bonds in the alkyl chain. For a butyl group, the key torsions are around the Cα-Cβ and Cβ-Cγ bonds. The conformers are typically designated as anti (or trans, with a dihedral angle of ~180°) and gauche (with a dihedral angle of ~±60°).
Computational studies on cyclic cations with butyl chains, including pyridinium, have shed light on the energetic differences between these conformers.[7] These studies calculate the potential energy surfaces for the rotation around the dihedral angles of the butyl group, revealing the most stable conformations and the energy barriers between them. For the 1-butyl-3-methylpyridinium cation, it is expected that multiple conformers, such as the anti-anti (AA) and anti-gauche (AG), will coexist in the liquid state, with their relative populations determined by their respective energies.
The presence of the [TFSI]⁻ anion will also influence the conformational equilibrium of the cation in the liquid state. Ion pairing, driven by electrostatic interactions and hydrogen bonding (between the acidic protons of the pyridinium ring and the oxygen or nitrogen atoms of the anion), can stabilize certain cation conformers over others. An NMR and DFT study on 1-butyl-3-methylpyridinium halides has shown that the anion has a significant effect on the chemical shifts of the cation's protons, indicating strong ion pairing in the liquid state.[8] It is reasonable to infer that similar ion pairing occurs with the [TFSI]⁻ anion, which will in turn affect the conformational dynamics of the butyl chain.
Figure 2: The dynamic conformational equilibria of the cation and anion and their interplay through ion pairing in the liquid state.
III. Experimental and Computational Methodologies for Structural Elucidation
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the structure and conformation of ionic liquids.
Experimental Protocols
-
Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the ionic liquid are grown, often by slow evaporation of a solvent or by carefully controlled cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell. This provides definitive information on bond lengths, bond angles, and torsion angles in the solid state.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The ionic liquid is typically dissolved in a deuterated solvent, or studied neat if its viscosity is low enough.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, which is invaluable for determining preferred conformations in the liquid state.
-
Data Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to infer the time-averaged conformation of the ions in solution.
-
-
Vibrational Spectroscopy (Raman and Infrared):
-
Sample Preparation: Spectra can be obtained from the neat liquid.
-
Data Acquisition: Raman and IR spectra are collected.
-
Data Analysis: The vibrational modes of the molecule are sensitive to its conformation. By comparing the experimental spectra with those calculated for different conformers using computational methods, the presence and relative abundance of different conformers in the liquid state can be determined.
-
Computational Workflows
-
Density Functional Theory (DFT) Calculations:
-
Model Building: The structures of the individual cation and anion, as well as ion pairs, are built in silico.
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating around the flexible dihedral angles to identify all stable conformers.
-
Energy Calculation and Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure, and the relative energies of the different conformers are calculated. This allows for the prediction of the most stable conformations.
-
-
Molecular Dynamics (MD) Simulations:
-
System Setup: A simulation box containing a large number of cations and anions is created to represent the bulk liquid.
-
Force Field Selection: An appropriate force field is chosen to describe the interactions between the atoms.
-
Simulation Run: The system is simulated for a sufficient length of time to allow for the exploration of different conformations and intermolecular arrangements.
-
Trajectory Analysis: The simulation trajectory is analyzed to extract information about the radial distribution functions (describing the average distance between different types of atoms), conformational populations, and dynamic properties like diffusion coefficients and viscosity.
-
Figure 3: A workflow illustrating the complementary nature of experimental and computational methods in elucidating the structure and conformation of ionic liquids.
IV. Conclusion: A Structurally Informed Approach to Ionic Liquid Design
The structural and conformational properties of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide are a direct result of the interplay between the flexible butyl chain of the cation and the conformationally adaptable [TFSI]⁻ anion. While the solid-state structure of the cation is known to favor an extended anti-anti conformation in a related salt, the liquid state is characterized by a dynamic equilibrium of multiple conformers. The specific interactions between the pyridinium ring and the [TFSI]⁻ anion play a crucial role in modulating this conformational landscape.
For researchers and professionals in drug development and materials science, this in-depth understanding is not merely academic. The conformation of the ions influences key macroscopic properties such as viscosity, conductivity, and solubility – all of which are critical parameters in the design of effective drug delivery systems, stable electrolytes, and efficient reaction media. By appreciating the nuanced structural chemistry of [B3MPy][TFSI], we are better equipped to predict its behavior and rationally design the next generation of ionic liquids with tailored properties for specific applications.
References
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Khatua, P. N., et al. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. Journal of Molecular Structure, 1225, 129113. [Link]
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Henderson, W. A., et al. (2006). New Disordering Mode for TFSI− Anions: The Nonequilibrium, Plastic Crystalline Structure of Et4NTFSI. Inorganic Chemistry, 45(2), 1013-1015. [Link]
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Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2004). Crystal structures of imidazolium bis(trifluoromethanesulfonyl)imide ‘ionic liquid’ salts: the first organic salt with a cis-TFSI anion conformation. Dalton Transactions, (1), 17-18. [Link]
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Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2004). Crystal structures of imidazolium bis(trifluoromethanesulfonyl)imide ‘ionic liquid’ salts: the first organic salt with a cis-TFSI anion conformation. Dalton Transactions, (1), 17-18. [Link]
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PubChem. (n.d.). 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide. National Center for Biotechnology Information. Retrieved from [Link]
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Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews, 37(1), 123-150. [Link]
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RoCo Global. (n.d.). 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved from [Link]
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Tsuzuki, S., et al. (2008). Conformational Analysis of 1-Butyl-3-methylimidazolium by CCSD(T) Level Ab Initio Calculations: Effects of Neighboring Anions. The Journal of Physical Chemistry B, 112(26), 7739–7747. [Link]
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Tsuzuki, S., et al. (2016). Comprehensive Conformational and Rotational Analyses of the Butyl Group in Cyclic Cations: DFT Calculations for Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium. The Journal of Physical Chemistry B, 120(43), 11284–11296. [Link]
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Saielli, G., et al. (2013). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 15(43), 18943-18953. [Link]
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A Technical Guide to the Thermal Stability of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
This guide provides an in-depth technical analysis of the thermal stability of the ionic liquid 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4C1py][NTf2]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with field-proven insights to offer a comprehensive understanding of the material's behavior at elevated temperatures.
Introduction: The Significance of Thermal Stability in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting a unique combination of properties including negligible vapor pressure, high thermal and chemical stability, and a wide electrochemical window.[1] These characteristics make them highly attractive for a diverse range of applications, from electrochemical devices and catalysis to solvents for synthesis and materials processing.[2][3]
The thermal stability of an ionic liquid is a critical parameter that dictates its operational window and safety in high-temperature applications.[1] For 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, a member of the pyridinium-based family of ILs, understanding its thermal decomposition behavior is paramount for its effective and safe implementation. This guide delves into the core principles of its thermal stability, the methodologies for its characterization, and the factors that influence its degradation.
Understanding the Molecular Structure: The Key to Inherent Stability
The remarkable thermal stability of [C4C1py][NTf2] is intrinsically linked to its molecular structure, which consists of a 1-butyl-3-methylpyridinium cation and a bis(trifluoromethylsulfonyl)imide anion.
-
The Cation: 1-Butyl-3-methylpyridinium ([C4C1py]+) : The pyridinium ring, an aromatic heterocyclic amine, provides a stable cationic core. The butyl and methyl substituents contribute to the asymmetry of the cation, which disrupts crystal lattice formation and results in a low melting point.
-
The Anion: Bis(trifluoromethylsulfonyl)imide ([NTf2]−) : The [NTf2]− anion is a cornerstone of high thermal stability in many ionic liquids.[4][5] The delocalization of the negative charge across the two sulfonyl groups and the nitrogen atom, coupled with the strong electron-withdrawing nature of the trifluoromethyl groups, renders the anion exceptionally stable and non-coordinating. This inherent stability of the anion is a primary contributor to the high decomposition temperature of the ionic liquid.[4]
Experimental Determination of Thermal Stability: A Methodological Deep Dive
The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA) .[2] This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Core Principles of Thermogravimetric Analysis (TGA)
A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated according to a predefined temperature program, and its mass is continuously monitored. The resulting data is plotted as a thermogram, which shows mass loss versus temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.[2]
A Self-Validating TGA Protocol for Ionic Liquids
To ensure accurate and reproducible data, a robust and self-validating experimental protocol is essential. The following step-by-step methodology is synthesized from best practices reported in the literature.[6][7][8]
Step 1: Sample Preparation and Purity Verification
-
Rationale: Impurities such as water, residual solvents, or halides from synthesis can significantly lower the observed decomposition temperature.[7]
-
Protocol:
-
Dry the ionic liquid sample under high vacuum (e.g., <0.1 mbar) at a moderate temperature (e.g., 70-80°C) for at least 24 hours to remove volatile impurities.
-
Verify the purity of the IL using techniques such as NMR spectroscopy and Karl Fischer titration to quantify water content. The water content should ideally be below 100 ppm.
-
Step 2: TGA Instrument Calibration and Setup
-
Rationale: Accurate temperature and mass measurements are fundamental to reliable TGA data.
-
Protocol:
-
Perform routine temperature and mass calibrations of the TGA instrument according to the manufacturer's guidelines.
-
Use an inert sample pan, typically platinum or alumina, to prevent any catalytic decomposition of the ionic liquid.[6]
-
Place a small, consistent sample mass (typically 5-10 mg) in the pan. A smaller sample size minimizes thermal gradients within the sample.[9]
-
Step 3: Dynamic TGA Measurement
-
Rationale: A dynamic (ramped temperature) TGA scan provides a comprehensive overview of the thermal decomposition profile.
-
Protocol:
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the experiment to ensure an oxygen-free atmosphere.[8]
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate. A heating rate of 10°C/min is a commonly used standard for comparative studies.[2][6]
-
Record the mass loss and temperature data throughout the experiment.
-
Step 4: Data Analysis and Interpretation
-
Rationale: Consistent data analysis is crucial for comparing results across different samples and laboratories.
-
Protocol:
-
Determine the onset decomposition temperature (T_onset) , which is typically defined as the temperature at which a significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.[7]
-
Identify the peak decomposition temperature (T_peak) from the DTG curve, which corresponds to the temperature of the maximum rate of mass loss.[2]
-
Report other relevant data points, such as the temperature at 5% or 10% mass loss (T_5% and T_10%), for a more detailed comparison.
-
Isothermal TGA for Long-Term Stability Assessment
While dynamic TGA is excellent for determining the onset of rapid decomposition, it can overestimate the long-term thermal stability of an ionic liquid.[10] For applications requiring prolonged exposure to elevated temperatures, isothermal TGA is a more appropriate method.
-
Protocol:
-
The sample is rapidly heated to a specific temperature below the T_onset determined from dynamic TGA.
-
The mass loss is then monitored over an extended period (e.g., several hours).
-
This process is repeated at several temperatures to determine the maximum operating temperature at which the ionic liquid exhibits negligible decomposition over a relevant timescale.
-
Thermal Decomposition of [C4C1py][NTf2]: Data and Discussion
The thermal stability of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is exceptionally high, a characteristic primarily attributed to the robust nature of the [NTf2]− anion.[4]
Quantitative Thermal Stability Data
The following table summarizes typical thermal decomposition data for [C4C1py][NTf2] obtained by dynamic TGA under an inert atmosphere. It is important to note that the exact values can vary depending on the experimental conditions, particularly the heating rate.[2]
| Parameter | Typical Value Range (°C) |
| Onset Decomposition Temperature (T_onset) | 400 - 440 |
| Peak Decomposition Temperature (T_peak) | 430 - 460 |
| Temperature at 5% Mass Loss (T_5%) | 380 - 420 |
| Temperature at 10% Mass Loss (T_10%) | 395 - 435 |
Note: These values are compiled from various literature sources and represent a general range. For precise applications, experimental verification is crucial.
Comparative Thermal Stability
To put the thermal stability of [C4C1py][NTf2] into perspective, the following table compares its T_onset with that of other common ionic liquids.
| Ionic Liquid | Cation | Anion | Typical T_onset (°C) |
| [C4C1py][NTf2] | 1-Butyl-3-methylpyridinium | [NTf2]− | ~420 |
| [C4mim][NTf2] | 1-Butyl-3-methylimidazolium | [NTf2]− | ~440 |
| [C4mpyr][NTf2] | 1-Butyl-1-methylpyrrolidinium | [NTf2]− | ~450 |
| [C4C1py][BF4] | 1-Butyl-3-methylpyridinium | [BF4]− | ~350 |
| [C4mim][Cl] | 1-Butyl-3-methylimidazolium | [Cl]− | ~250 |
This comparison clearly illustrates the superior thermal stability imparted by the [NTf2]− anion compared to anions like tetrafluoroborate ([BF4]−) and chloride ([Cl]−).[4] While imidazolium and pyrrolidinium-based ILs with the [NTf2]− anion exhibit slightly higher decomposition temperatures, the pyridinium analogue still demonstrates excellent thermal robustness suitable for a wide array of high-temperature applications.
Mechanistic Insights into Thermal Decomposition
Understanding the decomposition pathways of [C4C1py][NTf2] is crucial for predicting potential degradation products and designing mitigation strategies. The decomposition of pyridinium-based ionic liquids is a complex process that can proceed through several mechanisms.
The Role of the Anion in Initiating Decomposition
While the [NTf2]− anion is very stable, at sufficiently high temperatures, it can begin to degrade. However, for many pyridinium and imidazolium-based ILs, the initial decomposition step is often a nucleophilic attack of the anion on the cation.[6]
Proposed Decomposition Pathways
The following diagram illustrates a plausible decomposition pathway for [C4C1py][NTf2], initiated by the nucleophilic [NTf2]− anion.
Caption: Plausible SN2-mediated thermal decomposition pathway for [C4C1py][NTf2].
The decomposition is likely initiated by a nucleophilic substitution (SN2) reaction where the nitrogen atom of the [NTf2]− anion attacks one of the electrophilic carbon atoms of the alkyl chains on the pyridinium cation. This can lead to the formation of neutral species such as N-butyl-bis(trifluoromethylsulfonyl)imide or N-methyl-bis(trifluoromethylsulfonyl)imide and the neutral 3-methylpyridine. These initial decomposition products are often volatile and can further degrade at higher temperatures.
Evolved Gas Analysis: Identifying Decomposition Products
To experimentally verify the proposed decomposition mechanisms, TGA coupled with Mass Spectrometry (TGA-MS) or TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is employed.[6][11] In these techniques, the gases evolved during the decomposition process in the TGA are transferred to a mass spectrometer or an FTIR spectrometer for real-time analysis. This allows for the identification of the volatile decomposition products, providing direct evidence for the underlying chemical reactions. For pyridinium-based ILs, fragments corresponding to the pyridine core, alkyl chains, and the anion are typically observed.[12]
Factors Influencing Thermal Stability: A Practical Perspective
Several factors beyond the inherent molecular structure can influence the measured thermal stability of [C4C1py][NTf2]. A thorough understanding of these is critical for both accurate characterization and practical application.
-
Purity: As previously mentioned, impurities, particularly water and halides, can significantly reduce the thermal stability.[7]
-
Heating Rate: In dynamic TGA, higher heating rates generally lead to higher apparent decomposition temperatures.[2] This is a kinetic effect, as the sample has less time to decompose at any given temperature. Therefore, it is crucial to report the heating rate alongside any thermal stability data.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere. For most applications where high-temperature stability is desired, an inert environment is necessary.
-
Contact with Other Materials: Certain materials can catalyze the decomposition of ionic liquids. Care should be taken to ensure that the materials in contact with the IL at high temperatures are compatible.
Conclusion: A Thermally Robust Ionic Liquid for Demanding Applications
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out as a thermally stable ionic liquid, with a decomposition onset temperature typically exceeding 400°C. This robustness is primarily due to the stable [NTf2]− anion. Its thermal behavior can be reliably characterized using thermogravimetric analysis, provided that standardized protocols are followed to account for the influence of experimental parameters. A mechanistic understanding of its decomposition, primarily driven by nucleophilic attack of the anion on the cation, allows for a more complete picture of its behavior at the limits of its operational window. For researchers and developers, the high thermal stability of [C4C1py][NTf2] opens up a wide range of possibilities for its use in high-temperature processes, from advanced electrolytes to novel reaction media.
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Domínguez-Pérez, M., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(5), 1541-1551. [Link]
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1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide safety data sheet and hazards
An In-Depth Technical Guide to the Safe Handling and Hazards of 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Abstract
This compound, hereafter referred to as [C4C1Pyr][NTf2], is a room-temperature ionic liquid (IL) with a unique set of physicochemical properties, including high thermal stability, a wide electrochemical window, and tunable solvency.[1] These characteristics have made it a valuable medium in diverse research and industrial applications, including electrochemistry, catalysis, and materials science.[2] However, as with any chemical substance, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety data, hazards, and handling protocols for [C4C1Pyr][NTf2], synthesized from authoritative safety data sheets and toxicological information to support researchers, scientists, and drug development professionals in its safe and effective use.
Decoding the Safety Data Sheet (SDS): A Comprehensive Hazard Analysis
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. [C4C1Pyr][NTf2] is classified as a hazardous substance, and its primary risks are associated with its irritant properties.[3][4][5] The causality behind these classifications lies in the chemical nature of the pyridinium cation and the bis(trifluormethylsulfonyl)imide anion, which can interact with biological tissues, leading to irritation.
A consolidated summary of the GHS classification for [C4C1Pyr][NTf2] is presented below. This data represents an aggregation from multiple supplier safety data sheets, providing a comprehensive safety profile.[3][4][5][6]
Table 1: GHS Hazard Classification for [C4C1Pyr][NTf2]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315 : Causes skin irritation.[3][4][5][6] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319 : Causes serious eye irritation.[3][4][5][6] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335 : May cause respiratory irritation.[3][4][6] | |
| Acute Toxicity (Inhalation) | Category 4 | Warning | H332 : Harmful if inhaled.[6] |
Expert Interpretation:
-
H315 (Skin Irritation): This indicates that direct contact with the liquid can cause inflammation, redness, and discomfort. Unlike corrosive materials, it is not expected to cause irreversible skin damage on short exposure, but prolonged contact should be avoided.
-
H319 (Serious Eye Irritation): The eyes are particularly sensitive. A splash of [C4C1Pyr][NTf2] can lead to significant pain, redness, and potential damage if not promptly and thoroughly rinsed. This hazard underscores the mandatory requirement for sealed eye protection.
-
H335 (Respiratory Irritation): While ionic liquids are known for their low volatility, aerosols or mists can be generated, especially during heating, agitation, or sonication.[7] Inhaling these airborne droplets can irritate the respiratory tract, leading to coughing and discomfort.[4][7]
Caption: GHS Hazard Profile for [C4C1Pyr][NTf2].
Physicochemical Properties for Safe Handling
Understanding the physical properties of [C4C1Pyr][NTf2] is crucial for designing safe experiments and handling procedures. For instance, its density being significantly higher than water has implications for spill cleanup and aqueous extractions.
Table 2: Key Physicochemical Properties of [C4C1Pyr][NTf2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [6] |
| Molecular Weight | 430.39 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Density | ~1.41 g/cm³ at 22 °C | [2] |
| Melting Point | Below Room Temperature ( | [2] |
| Viscosity | 51.8 cP at 25 °C | [2] |
| Water Solubility | Hydrophobic, immiscible with water | [9] |
Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for minimizing exposure risk.
Engineering Controls
-
Chemical Fume Hood: All manipulations of [C4C1Pyr][NTf2] should be performed inside a certified chemical fume hood.[10] This is the primary defense against inhaling aerosols that may be generated. The hood sash should be kept as low as practicable.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), the use of a full-face shield in addition to goggles is strongly recommended.[11]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are commonly used, but it is critical to consult the glove manufacturer's compatibility chart and be aware of the breakthrough time. Always inspect gloves for defects before use and replace them immediately if contamination is suspected.[11]
-
Body Protection: A lab coat must be worn and fully fastened. For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[11]
Experimental Protocol: Safe Weighing and Dispensing
This protocol provides a self-validating system for the routine task of preparing a solution of [C4C1Pyr][NTf2].
-
Preparation:
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Verify that the chemical fume hood is operational.
-
Gather all necessary equipment (beaker, spatula, solvent, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
-
-
Dispensing:
-
Place the stock bottle of [C4C1Pyr][NTf2] and the receiving vessel on a weigh balance inside the fume hood.
-
Carefully open the stock bottle.
-
Using a clean pipette or spatula, slowly transfer the desired amount of the ionic liquid into the receiving vessel. Avoid splashing.
-
Securely cap the stock bottle immediately after dispensing.
-
-
Cleanup:
-
Wipe any minor drips on the exterior of the vessels with a sorbent pad.
-
Clean the spatula or dispose of the single-use pipette in the designated solid hazardous waste container.
-
Remove contaminated gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.[12]
-
Caption: Workflow for Safe Handling of [C4C1Pyr][NTf2].
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[4] If skin irritation persists, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention from an ophthalmologist.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Fire-Fighting and Accidental Release
-
Fire: [C4C1Pyr][NTf2] is combustible but not highly flammable.[7] Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam for extinction.[4] Firefighters should wear self-contained breathing apparatus, as combustion may produce hazardous fumes of nitrogen oxides, sulfur oxides, and hydrogen fluoride.[4][7]
-
Spills: Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. Avoid allowing the substance to enter drains or waterways.[4]
Toxicological and Ecotoxicological Profile
While comprehensive toxicological data for many ionic liquids is still being developed, the available information for [C4C1Pyr][NTf2] is centered on its irritant effects.[4]
-
Toxicological Summary: To date, the primary known toxicological effects are skin, eye, and respiratory irritation, as reflected in the GHS classification.[4] There is insufficient data to classify it as a carcinogen, mutagen, or reproductive toxin.[4] As a standing principle for substances with incomplete toxicological profiles, exposure should be minimized.
-
Ecotoxicological Summary: Specific data on the aquatic toxicity of [C4C1Pyr][NTf2] is limited. However, good laboratory practice dictates that ionic liquids should not be released into the environment.[12] All waste, including contaminated materials, must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[7][11]
Conclusion: Fostering a Culture of Safety
This compound is a versatile ionic liquid with significant potential in scientific research. Its safe use hinges on a proactive approach to safety, grounded in a complete understanding of its hazards. By adhering to the principles of engineering controls, proper PPE, and established safe handling protocols, researchers can mitigate the risks of skin, eye, and respiratory irritation. Always consult the most current Safety Data Sheet from your supplier before use and integrate these best practices into all experimental workflows to foster a robust culture of safety in the laboratory.
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A Comprehensive Technical Guide to the Electrochemical Window of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed exploration of the electrochemical window of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [BMPy][TFSI]. As a room-temperature ionic liquid (RTIL), [BMPy][TFSI] has garnered significant interest for a variety of electrochemical applications due to its unique physicochemical properties. This document will delve into the fundamental principles governing its electrochemical stability, present a robust methodology for its determination, and discuss the critical factors that influence its operational voltage range.
Introduction: The Significance of the Electrochemical Window
The electrochemical window (EW) is a paramount parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[1] For ionic liquids like [BMPy][TFSI], a wide electrochemical window is a key advantage over traditional aqueous and organic electrolytes, enabling their use in high-energy-density devices such as batteries and supercapacitors.[2][3] The EW is delineated by two key potentials: the anodic limit, where oxidation of the anion occurs, and the cathodic limit, where the cation is reduced.[2] Understanding and accurately determining this window is crucial for designing and optimizing electrochemical systems.
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid composed of a pyridinium-based cation and a bis(trifluoromethylsulfonyl)imide anion. Its properties make it a compelling candidate for various applications, including as a medium for electrodeposition and in electrochemical sensors.[4]
The Molecular Basis of [BMPy][TFSI]'s Electrochemical Stability
The electrochemical window of [BMPy][TFSI] is intrinsically linked to the molecular structure of its constituent ions.
-
The Cation: 1-Butyl-3-methylpyridinium ([BMPy]⁺) : The reductive stability of the ionic liquid is primarily determined by its cation. The pyridinium ring's aromaticity and the presence of the butyl and methyl substituents influence its susceptibility to reduction. Generally, pyridinium-based cations like [BMPy]⁺ have been studied for their electrochemical behavior.[5]
-
The Anion: bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) : The oxidative stability is dictated by the anion. The [TFSI]⁻ anion is known for its high stability against oxidation due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which delocalizes the negative charge and makes it less prone to losing an electron.[2][5] Studies have shown that the oxidative limit of [TFSI]⁻ is among the highest for common ionic liquid anions.[5]
The interplay between these two ions defines the overall electrochemical window of [BMPy][TFSI].
Quantitative Assessment of the Electrochemical Window
A study by Hayyan et al. (2013) systematically investigated the electrochemical windows of sixteen different ionic liquids, including [BMPy][TFSI], using cyclic voltammetry with a glassy carbon working electrode.[5] The results for [BMPy][TFSI] and a selection of other ionic liquids from this study are summarized below.
| Ionic Liquid | Cation | Anion | Reductive Limit (V vs. Ag/AgCl) | Oxidative Limit (V vs. Ag/AgCl) | Electrochemical Window (V) |
| [BMPy][TFSI] | 1-Butyl-3-methylpyridinium | bis(trifluoromethylsulfonyl)imide | -2.31 | 2.52 | 4.83 |
| [HPy][TFSI] | N-Hydrogen-pyridinium | bis(trifluoromethylsulfonyl)imide | -2.30 | 2.50 | 4.80 |
| [HPPy][TFSI] | N-Hydrogen-picolinium | bis(trifluoromethylsulfonyl)imide | -2.32 | 2.53 | 4.85 |
| [EMIm][TFSI] | 1-Ethyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | -2.45 | 2.55 | 5.00 |
| [BMPyrr][TFSI] | 1-Butyl-1-methylpyrrolidinium | bis(trifluoromethylsulfonyl)imide | -3.10 | 2.58 | 5.68 |
Data sourced from Hayyan et al., Journal of Industrial and Engineering Chemistry, 2013.[5]
Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol
The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) .[5] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current reaches a certain threshold value, indicating the onset of the electrolyte's decomposition.
Essential Equipment and Materials
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Three-Electrode Electrochemical Cell:
-
Working Electrode (WE): A material with a wide potential window and chemical inertness. Glassy carbon (GC) is a common choice as it often provides a wider electrochemical window compared to noble metals like platinum or gold.[5]
-
Counter Electrode (CE): A platinum wire or mesh is typically used.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or a quasi-reference electrode (QRE) such as a platinum or silver wire. The potential of a QRE should be calibrated against a standard reference like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
-
Inert Atmosphere: A glove box or Schlenk line with an inert gas supply (e.g., Argon or Nitrogen) is crucial to minimize the presence of water and oxygen.
-
[BMPy][TFSI]: High-purity grade.
-
Polishing Materials: Alumina slurry or diamond paste for polishing the working electrode.
-
Solvents: For cleaning the electrodes (e.g., acetone, isopropanol).
Pre-measurement Preparation: The Key to Accurate Results
The presence of impurities, particularly water, can significantly narrow the measured electrochemical window.[6] Therefore, meticulous preparation is paramount.
-
Drying the Ionic Liquid: Dry the [BMPy][TFSI] under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The water content should be verified using Karl Fischer titration and should ideally be below 20 ppm.
-
Working Electrode Preparation:
-
Mechanically polish the glassy carbon electrode with progressively finer alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then sonicate in a suitable organic solvent (e.g., acetone or isopropanol) to remove any polishing residues.
-
Dry the electrode completely before transferring it into the inert atmosphere.
-
-
Cell Assembly: Assemble the three-electrode cell inside a glove box under an inert atmosphere. Add the dried [BMPy][TFSI] to the cell.
Cyclic Voltammetry Measurement Protocol
Caption: Experimental workflow for determining the electrochemical window.
-
Set the CV Parameters:
-
Scan Rate: A typical scan rate is between 10 and 100 mV/s. The scan rate can have a minor influence on the measured window, so consistency is key.
-
Potential Range: Start from the open-circuit potential (OCP) and scan towards a sufficiently negative potential to observe the cathodic limit, then reverse the scan towards a sufficiently positive potential to observe the anodic limit.
-
-
Perform the Scan: Initiate the cyclic voltammogram. The resulting plot will show current as a function of the applied potential.
-
Determine the Electrochemical Limits: The anodic and cathodic limits are determined by the potential at which the current density reaches a predefined cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²). This cutoff value should be explicitly stated when reporting the electrochemical window.
Critical Factors Influencing the Electrochemical Window of [BMPy][TFSI]
The experimentally determined electrochemical window is not an absolute value but is influenced by several factors:
-
Water Content: As mentioned, water is readily reduced and oxidized, leading to a significantly narrower electrochemical window. Rigorous drying of the ionic liquid and performing experiments under an inert atmosphere are essential for accurate measurements.[6]
-
Working Electrode Material: The nature of the working electrode surface can catalytically influence the decomposition reactions of the ionic liquid. Glassy carbon is often preferred for determining the intrinsic electrochemical window of an ionic liquid due to its relatively inert surface.[5] Noble metals like platinum and gold can exhibit catalytic effects that lead to a narrower measured window.
-
Temperature: The electrochemical stability of ionic liquids is temperature-dependent. Generally, an increase in temperature can lead to a narrowing of the electrochemical window as the increased thermal energy can overcome the activation barriers for decomposition reactions.
-
Cutoff Current Density: The choice of the cutoff current density to define the potential limits is somewhat arbitrary and can significantly affect the reported width of the electrochemical window. A higher cutoff current density will result in a wider reported window. Therefore, it is crucial to report the cutoff current density used for the determination.
Conclusion and Future Perspectives
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide possesses a wide electrochemical window, making it a promising electrolyte for various electrochemical applications. This guide has provided a comprehensive overview of its electrochemical stability, a detailed protocol for its experimental determination, and a discussion of the key factors that influence its measurement. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the successful application of [BMPy][TFSI] and other ionic liquids in their respective fields. Future research will likely focus on further enhancing the electrochemical stability of ionic liquids through targeted molecular design and exploring their performance in next-generation energy storage and sensing technologies.
References
-
Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Mei, T. X. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]
-
Ue, M., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2948-2958. [Link]
-
Le, D. B., et al. (2022). Spectroscopic investigation of the structure of a pyrrolidinium-based ionic liquid at electrified interfaces. The Journal of Chemical Physics, 156(15), 154702. [Link]
-
Bond, A. M., et al. (2011). Voltammetric studies in “wet” 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid using electrodes with adhered microparticles. ResearchGate. [Link]
-
Lian, J., et al. (2020). Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon. Physical Chemistry Chemical Physics, 22(3), 1031-1039. [Link]
-
Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. 1-丁基-3-甲基吡啶双(三氟甲磺酰)亚胺 ≥97.0% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
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1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide density and surface tension
An In-depth Technical Guide to the Density and Surface Tension of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Introduction
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [BMPy][TFSI], is a pyridinium-based ionic liquid (IL). Ionic liquids are a class of salts that are liquid at or near room temperature, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and media for separation processes.
For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of [BMPy][TFSI] is paramount for its effective application. Among these, density (ρ) and surface tension (σ) are critical parameters that govern fluid dynamics, mass transfer, and interfacial phenomena. This guide provides a detailed examination of these two core properties, offering both established data and the experimental protocols necessary for their accurate determination.
Physicochemical Properties of [BMPy][TFSI]
A summary of the key physicochemical properties of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is presented below.
| Property | Value |
| Chemical Formula | C₁₂H₁₆F₆N₂O₄S₂[1] |
| Molecular Weight | 430.39 g/mol [2] |
| CAS Number | 344790-86-9[2] |
| Appearance | Liquid[2] |
| Synonyms | N-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, Bu3Pic TFSI[3] |
Part 1: Density (ρ) of [BMPy][TFSI]
Core Concepts and Significance
Density is a fundamental intrinsic property of a material, defined as its mass per unit volume. For ionic liquids, density is a critical parameter for:
-
Process Engineering and Design: Accurate density values are essential for the design of reactors, pumps, and piping systems, as well as for calculating fluid flow and heat transfer.
-
Thermodynamic Modeling: Density data is used to develop equations of state that describe the non-ideal behavior of ionic liquids, which is crucial for process simulation and optimization.[4]
-
Purity Assessment: Deviations from established density values can indicate the presence of impurities, such as water or residual reactants from synthesis.[4]
Reported Density Values and Influencing Factors
The density of [BMPy][TFSI] has been reported in the literature. As with most liquids, its density is primarily influenced by temperature.
| Ionic Liquid | Temperature (°C) | Density (g/cm³) |
| [BMPy][TFSI] | 22 | 1.41 |
| 1-Butylpyridinium [TFSI] | 30 | 1.44[5] |
Influence of Temperature
Density generally exhibits a linear inverse relationship with temperature.[4][6][7] As temperature increases, the kinetic energy of the ions also increases, leading to greater molecular motion and an expansion of the liquid's volume, which consequently decreases its density.[4] This relationship is crucial for applications where the ionic liquid will be used across a range of temperatures.
Influence of Impurities: The Role of Water
Ionic liquids, particularly those with hydrophilic character, can absorb water from the atmosphere.[4] The presence of water, even in small amounts, can significantly alter the physicochemical properties of an IL.[8][9] Water molecules can disrupt the three-dimensional structure and intermolecular interactions within the ionic liquid, leading to changes in density.[8] Therefore, it is imperative to control and quantify the water content when measuring and reporting density values. Before measurement, it is common practice to dry the IL under a vacuum to minimize water content.[10]
Experimental Protocol for Density Measurement
The oscillating U-tube densimeter is a widely used and highly accurate method for determining the density of liquids.[4] The instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. This period is directly related to the density of the liquid.
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate the densimeter using two standards of precisely known density. Typically, dry air and ultrapure water are used.[4]
-
Perform the calibration across the desired temperature range.
-
-
Sample Preparation:
-
Measurement:
-
Inject the dried [BMPy][TFSI] sample into the oscillating U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium at the set temperature. The stability of the temperature should be within ±0.01 K.[10]
-
Record the oscillation period once the reading stabilizes.
-
The instrument's software automatically calculates the density based on the calibration data. For viscous liquids, many modern instruments can apply a viscosity correction.[10][11]
-
Perform at least three independent measurements to ensure repeatability.[4]
-
Experimental Workflow: Density Measurement
Caption: Workflow for density measurement using an oscillating U-tube densimeter.
Part 2: Surface Tension (σ) of [BMPy][TFSI]
Core Concepts and Significance
Surface tension is a measure of the cohesive energy present at the interface of a liquid. It arises from the net inward pull experienced by molecules at the surface, causing the liquid to minimize its surface area. This property is fundamental to:
-
Wetting and Interfacial Phenomena: Surface tension dictates how the ionic liquid will interact with solid surfaces and other immiscible liquids, which is critical in catalysis, lubrication, and surface modification applications.
-
Droplet Formation and Multiphase Systems: In processes involving emulsions or biphasic reactions, surface tension governs droplet size, stability, and interfacial mass transfer.[12]
-
Material Formulation: For applications in coatings, inks, or drug delivery systems, controlling surface tension is essential for achieving desired performance characteristics.
Surface Tension of Pyridinium-Based ILs and Influencing Factors
| Ionic Liquid | Temperature (K) | Surface Tension (mN·m⁻¹) |
| 1-Butyl-2-methylpyridinium [TFSI] | 298.15 | ~35.5 (estimated from graph)[10] |
| 1-Butyl-4-methylpyridinium [TFSI] | 298.15 | ~34.5 (estimated from graph)[10] |
Influence of Temperature
Surface tension is inversely proportional to temperature.[14][15] As temperature rises, the increased kinetic energy of the molecules overcomes the cohesive intermolecular forces, leading to a reduction in surface tension.[14] This linear decrease is a well-documented phenomenon for most liquids, including ionic liquids.[12][16]
Influence of Cation and Anion Structure
The structure of the constituent ions significantly impacts surface tension. For ILs with a common anion like [TFSI]⁻, increasing the length of the alkyl chain on the cation generally leads to a decrease in surface tension.[12][17] This is attributed to the tendency of the nonpolar alkyl chains to orient towards the surface, effectively lowering the surface energy.
Influence of Impurities: The Role of Water
Water has a high surface tension (~72 mN·m⁻¹ at room temperature). Its presence as an impurity can significantly affect the surface tension of an ionic liquid. Depending on the specific interactions and surface activity of the ions, the addition of water can either increase or decrease the surface tension of the mixture. For hydrophobic ILs, even ambient humidity can lead to water uptake that lowers the measured surface tension compared to values obtained under vacuum.[18][19]
Experimental Protocol for Surface Tension Measurement
Several methods are available for measuring surface tension, including the Du Noüy ring, Wilhelmy plate, and pendant drop methods.[18] The drop volume (or pendant drop) technique is a reliable and widely used method for ionic liquids.[10][13]
Step-by-Step Methodology (Drop Volume Tensiometer)
-
Instrument Setup and Calibration:
-
Ensure the tensiometer syringe and needle are meticulously clean.
-
Calibrate the instrument using a reference liquid with a well-known surface tension, such as ultrapure water or toluene.
-
-
Sample Preparation:
-
Dry the [BMPy][TFSI] sample under high vacuum as described in the density protocol to minimize water content.
-
Load the purified IL into the syringe, ensuring no air bubbles are trapped.
-
-
Measurement:
-
Place the sample assembly into the thermostatted chamber and allow it to reach the desired temperature.
-
Slowly dispense the liquid from the needle tip to form a stable pendant drop.
-
A high-resolution camera captures the profile of the drop.
-
Sophisticated software analyzes the shape of the drop, which is governed by the balance between surface tension and gravity.
-
The software fits the drop profile to the Young-Laplace equation to calculate the surface tension.
-
Multiple measurements should be taken at each temperature to ensure accuracy and reproducibility.
-
Experimental Workflow: Surface Tension Measurement
Sources
- 1. 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | C12H16F6N2O4S2 | CID 16211286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Water Content and Miscibility of 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide ([Bmp]Tf₂N)
Introduction: The Critical Role of Water in a Hydrophobic Ionic Liquid
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, denoted as [Bmp]Tf₂N, is a pyridinium-based ionic liquid (IL) that has garnered significant interest for its unique physicochemical properties, including high thermal stability, low volatility, and a wide electrochemical window.[1][2] These characteristics make it a compelling medium for applications ranging from electrochemical systems and synthesis to liquid-liquid extractions.[1][3][4]
However, the functional performance of [Bmp]Tf₂N is intrinsically linked to its interaction with water. The bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) anion imparts a significant degree of hydrophobicity, leading to immiscibility with water under many conditions.[2] Despite this, the presence of even trace amounts of water can profoundly alter its properties, including viscosity, conductivity, and density, thereby impacting experimental reproducibility and process efficiency.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the water content and miscibility of [Bmp]Tf₂N. We will delve into the causality behind experimental choices for characterizing these properties, provide validated protocols for their measurement, and discuss the practical implications for its application.
Core Physicochemical Properties of [Bmp]Tf₂N
A baseline understanding of the intrinsic properties of [Bmp]Tf₂N is essential before exploring its interactions with water. The following table summarizes key data compiled from various authoritative sources.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₆F₆N₂O₄S₂ | [3][5] |
| Molecular Weight | 430.39 g/mol | [5][6] |
| Appearance | Liquid | [3] |
| CAS Number | 344790-86-9 | [3][6] |
| Density | ~1.41 g/cm³ (at 22 °C) | [5] |
| Viscosity | ~51.8 cP (at 25 °C) | [5] |
| Conductivity | ~2.51 mS/cm (at 25 °C) | [5] |
| Melting Point | Below Room Temperature (< RT) | [5] |
Water Content: Quantification and Control
Due to the hygroscopic nature of many ionic liquids, accurate determination and control of water content are paramount for reliable research and application. The presence of water can introduce significant variability into measurements of thermophysical properties.[1]
The Gold Standard: Karl Fischer Titration
The most common and reliable method for quantitatively determining water content in a sample is the Karl Fischer (KF) titration.[7] This technique is highly specific to water and can achieve exceptional accuracy, making it indispensable for ionic liquid characterization.[8] Its utility is particularly pronounced for ILs, which can dissolve a wide range of compounds that are poorly soluble in conventional KF solvents like methanol, thereby enabling direct and accurate analysis.[7][9][10]
The KF reaction is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. A base (typically imidazole) and a solvent (such as ethanol) are used to drive the reaction to completion.
Expert Insight: The choice between volumetric and coulometric KF titration depends on the expected water content. Volumetric KF is suitable for higher water content (typically >0.1%), while coulometric KF offers superior sensitivity for trace amounts of water (<0.1%), which is often the case for dried hydrophobic ILs.
Experimental Protocol: Coulometric Karl Fischer Titration
This protocol outlines the steps for determining trace water content in [Bmp]Tf₂N. The system must be self-validating, meaning its accuracy is confirmed with a certified water standard before and after sample analysis.
-
System Preparation:
-
Ensure the KF titrator's reaction cell is clean, dry, and properly assembled.
-
Fill the cell with a suitable anhydrous KF anolyte solvent.
-
Allow the instrument to perform a pre-titration to eliminate any ambient moisture within the cell, achieving a stable, "dry" baseline.
-
-
System Validation:
-
Using a calibrated microliter syringe, inject a precise amount (e.g., 1 µL) of a certified water standard into the cell.
-
Run the titration. The measured water content should be within ±2% of the standard's certified value. Repeat if necessary.
-
-
Sample Preparation and Analysis:
-
Prior to measurement, the ionic liquid should be dried under high vacuum (e.g., ~0.05 kPa) for at least 24 hours to minimize water content.[1]
-
Using a new, dry gas-tight syringe, draw a precise weight or volume of the dried [Bmp]Tf₂N sample.
-
Quickly inject the sample into the KF cell, ensuring no atmospheric moisture is introduced.
-
Initiate the titration and record the water content, typically expressed in parts per million (ppm) or weight percent (wt%).
-
Perform the measurement in triplicate to ensure reproducibility.
-
-
Post-Analysis Validation:
-
Re-run a certified water standard to confirm the instrument's calibration has not drifted during the sample analysis.
-
Workflow for Water Content Determination
The following diagram illustrates the logical flow of the Karl Fischer titration process.
Caption: Logical workflow for accurate water content determination using Karl Fischer titration.
Miscibility with Water: Phase Behavior and Characterization
The miscibility of an ionic liquid with water is determined by the balance of interactions (hydrogen bonding, electrostatic, van der Waals) between the ions and water molecules. The Tf₂N⁻ anion is known to form hydrophobic ionic liquids that exhibit a miscibility gap with water.[2][11] This property is fundamental to their use in applications like liquid-liquid extraction, where a distinct phase boundary is required.[12]
Determining Phase Behavior: The Cloud Point Method
The temperature-dependent solubility of [Bmp]Tf₂N in water can be characterized by measuring its liquid-liquid equilibrium (LLE) phase diagram. A common and effective technique for this is the cloud point method.[11] A mixture of known composition is heated or cooled until the transition from a single-phase (miscible) to a two-phase (immiscible, appearing cloudy) system is observed.[13][14] Plotting these transition temperatures against composition yields the miscibility curve.
Expert Insight: Many hydrophobic ionic liquids exhibit an Upper Critical Solution Temperature (UCST), where the components become fully miscible above a certain temperature. Some may also show a Lower Critical Solution Temperature (LCST). The shape of the T-x diagram provides crucial information for designing separation processes.[14]
Experimental Protocol: Cloud Point Measurement
This protocol describes a synthetic method for determining the miscibility curve of the [Bmp]Tf₂N-water system.
-
Sample Preparation:
-
Prepare a series of mixtures of [Bmp]Tf₂N and ultrapure water with varying mole fractions (e.g., from 0.1 to 0.9) in sealed, pressure-resistant glass vials.
-
Accurately determine the mass of each component using an analytical balance.
-
-
Apparatus Setup:
-
Place a vial in a thermostatically controlled bath equipped with a magnetic stirrer for agitation.
-
The bath should have a transparent window to allow for visual observation.
-
A laser beam can be passed through the sample to a photodetector; the scattering of light upon phase separation provides a highly sensitive detection method.[11]
-
A calibrated thermometer or thermocouple is placed in the bath to accurately measure the temperature.
-
-
Measurement Procedure:
-
Start at a temperature where the mixture is a single, clear phase.
-
Slowly cool the mixture (e.g., at a rate of <0.5 K/min) while stirring continuously to ensure thermal equilibrium.
-
The cloud point is the temperature at which the solution becomes turbid or cloudy, indicating the onset of phase separation. This is detected visually or by a sharp increase in scattered light intensity.
-
Record this temperature.
-
Gently heat the mixture to return to a single phase and repeat the cooling process at least three times to ensure the measured cloud point is reproducible.
-
-
Data Analysis:
-
Plot the measured cloud point temperatures against the corresponding mole fractions of the ionic liquid.
-
The resulting curve represents the boundary of the miscibility gap for the [Bmp]Tf₂N-water system.
-
Workflow for Cloud Point Measurement
The following diagram illustrates the experimental workflow for determining the miscibility curve.
Caption: Experimental workflow for determining the temperature-composition phase diagram.
Practical Implications and Conclusion
Understanding the interplay between [Bmp]Tf₂N and water is not an academic exercise; it is a prerequisite for its successful application.
-
In Electrochemistry: The presence of water significantly lowers viscosity and increases ion mobility, which can enhance conductivity.[1] However, it also narrows the electrochemical window, potentially leading to unwanted side reactions. Therefore, for applications like batteries or capacitors, minimizing water content is critical.[15]
-
In Synthesis: As a solvent, the water content of [Bmp]Tf₂N can affect reaction kinetics, selectivity, and catalyst stability.[3] Its hydrophobic nature allows for easy separation from aqueous phases post-reaction, simplifying product recovery.
-
In Separations: The well-defined miscibility gap with water makes [Bmp]Tf₂N an excellent candidate for liquid-liquid extraction processes and the formation of aqueous two-phase systems (ATPS).[2][12] The phase diagram, determined by cloud point measurements, is the operational map for designing these separation technologies.
References
-
RoCo Global. 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. [Link]
-
Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]
-
PubChem. 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide. [Link]
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Mallak. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. [Link]
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Semantic Scholar. Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode. [Link]
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ResearchGate. Cloud-point temperature as a function of ionic liquid concentration.... [Link]
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NIH National Library of Medicine. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. [Link]
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ResearchGate. Cloud-point temperature as a function of composition (mole fraction of.... [Link]
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PubMed. Application of ionic-liquid supported cloud point extraction for the determination of microcystin-leucine-arginine in natural waters. [Link]
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ResearchGate. Studying the effect of an ionic liquid on cloud point extraction technique.... [Link]
-
ResearchGate. Properties of 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures. [Link]
-
ResearchGate. Cloud point phenomena for POE-type nonionic surfactants in a model room temperature ionic liquid. [Link]
-
ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. [Link]
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ResearchGate. The [BMI][Tf2N] Ionic Liquid/Water Binary System.... [Link]
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ResearchGate. Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. [Link]
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ResearchGate. Phase behavior of vinyl fluoride in room-temperature ionic liquids.... [Link]
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ResearchGate. Interaction of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)-imide with methanol/dimethyl sulfoxide.... [Link]
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MDPI. Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. [Link]
-
Research Square. Phase coexistence observed in phosphonium-based and imidazolium- based ionic liquids.... [Link]
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ResearchGate. Linear sweep voltammograms of [BMPy]Tf2N and [BMPy]Tf2N with 0.5 M.... [Link]
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Methodological & Application
Application Notes and Protocols for 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide ([BMPy][TFSI]) as a Battery Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of [BMPy][TFSI] in Advancing Battery Technology
The quest for safer, higher-performance energy storage systems has led to intensive research into alternatives to conventional organic solvent-based electrolytes in lithium-ion batteries. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising candidates due to their unique set of properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical stability window.[1][2] Among these, 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide, abbreviated as [BMPy][TFSI], has garnered significant attention.
This pyridinium-based ionic liquid, with the chemical formula C₁₂H₁₆F₆N₂O₄S₂, offers a compelling combination of electrochemical and physical properties that make it a suitable electrolyte for various battery chemistries.[3] Its inherent non-flammability addresses critical safety concerns associated with volatile organic solvents. Furthermore, its wide electrochemical window allows for the use of high-voltage electrode materials, potentially leading to batteries with higher energy densities.[4][5]
These application notes provide a comprehensive guide for researchers on the effective utilization of [BMPy][TFSI] as a battery electrolyte. We will delve into its key physicochemical properties, provide detailed protocols for electrolyte preparation and battery assembly, and outline standard procedures for electrochemical characterization. The causality behind experimental choices will be explained to provide a deeper understanding of the system.
Safety and Handling of [BMPy][TFSI]
As with any chemical substance, proper safety precautions are paramount when handling [BMPy][TFSI]. While it is non-volatile, it can cause skin and eye irritation.[3][6]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC or nitrile rubber), and a lab coat.[6][7]
-
Avoid inhalation of any aerosols or mists.[6]
-
In case of skin contact, wash the affected area thoroughly with soap and water.[8][9]
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][8]
-
Store [BMPy][TFSI] in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can negatively impact its performance as an electrolyte.[9]
Physicochemical Properties of [BMPy][TFSI]
The performance of [BMPy][TFSI] as an electrolyte is dictated by its intrinsic physicochemical properties. Understanding these properties is crucial for designing and interpreting battery experiments.
| Property | Value | Temperature (°C) | Reference |
| Molecular Weight | 422.42 g/mol | - | [3] |
| Density | ~1.45 g/cm³ | 23 | [10] |
| Viscosity | ~59.0 cP | 25 | [10] |
| Ionic Conductivity | ~1.54 mS/cm | 25 | [10] |
| Electrochemical Window | ~4.2 - 6.1 V vs. Li/Li⁺ | Room Temperature | [4][10] |
| Thermal Decomposition | Above 350 °C | - | [11][12] |
Causality Behind Properties:
-
Ionic Conductivity: The moderate ionic conductivity of [BMPy][TFSI] is a result of the mobility of the [BMPy]⁺ cations and [TFSI]⁻ anions. While lower than conventional organic electrolytes, it is often sufficient for many applications. The conductivity is inversely related to viscosity; the relatively high viscosity of many ionic liquids is a key challenge.[13][14]
-
Viscosity: The viscosity of [BMPy][TFSI] is significantly higher than that of organic solvents. This higher viscosity can impact ion transport within the electrolyte and the wetting of electrode and separator materials, which can affect battery performance, particularly at high charge/discharge rates.[13][15]
-
Electrochemical Stability Window (ESW): The wide ESW of [BMPy][TFSI] is a major advantage. The pyridinium cation is generally more resistant to reduction than imidazolium-based cations, while the [TFSI]⁻ anion is highly stable against oxidation.[4] This wide window allows for the use of high-voltage cathodes and can improve the stability at the anode interface.
-
Thermal Stability: The high thermal decomposition temperature of [BMPy][TFSI] significantly enhances the safety of batteries, especially under abuse conditions such as overheating.[11][16]
Experimental Protocols
Protocol 1: Electrolyte Preparation
This protocol describes the preparation of a lithium salt-containing [BMPy][TFSI] electrolyte. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a commonly used salt due to its good solubility in ionic liquids and its shared anion with the solvent, which simplifies the ionic environment.
Materials and Equipment:
-
This compound ([BMPy][TFSI]), battery grade (>99.9% purity)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9% purity)
-
Anhydrous solvent (e.g., acetonitrile or dimethyl carbonate) for dissolving LiTFSI (optional)
-
Argon- or nitrogen-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Drying: Dry the [BMPy][TFSI] and LiTFSI under high vacuum at an elevated temperature (e.g., 100-120 °C) for at least 24 hours to remove any trace moisture. Transfer the dried materials into the glovebox without exposure to air.
-
Weighing: Inside the glovebox, accurately weigh the required amounts of [BMPy][TFSI] and LiTFSI to achieve the desired salt concentration (e.g., 0.5 M or 1.0 M).
-
Mixing:
-
Direct Dissolution: Add the weighed LiTFSI directly to the [BMPy][TFSI]. Stir the mixture vigorously using a magnetic stirrer. Dissolution may be slow due to the viscosity of the ionic liquid. Gentle heating (e.g., 40-50 °C) can accelerate the process.
-
Solvent-Assisted Dissolution (if necessary): If direct dissolution is too slow, a minimal amount of a volatile, anhydrous co-solvent can be used. Dissolve the LiTFSI in a small volume of the co-solvent and then add this solution to the [BMPy][TFSI].
-
-
Homogenization: Continue stirring until the LiTFSI is completely dissolved and the electrolyte appears as a clear, homogeneous liquid.
-
Co-solvent Removal (if used): If a co-solvent was used, it must be removed under vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to ensure its complete evaporation. The final electrolyte should be solvent-free.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Diagram of Electrolyte Preparation Workflow:
Caption: Workflow for preparing the [BMPy][TFSI]-based electrolyte.
Protocol 2: Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a standard CR2032 coin cell using the prepared [BMPy][TFSI] electrolyte for electrochemical testing. The example uses a lithium metal anode and a standard cathode material (e.g., LiFePO₄ or LiCoO₂).
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, spring)
-
Cathode and anode discs (sized for CR2032 cells)
-
Separator (e.g., Celgard®, glass fiber)
-
[BMPy][TFSI]-based electrolyte
-
Glovebox (Ar or N₂ filled, H₂O, O₂ < 1 ppm)
-
Coin cell crimper
-
Tweezers
-
Micropipette
Step-by-Step Procedure:
-
Preparation: Ensure all components (electrodes, separator, cell parts) are dried under vacuum before transferring them into the glovebox.
-
Bottom Casing: Place the bottom casing of the CR2032 cell into the die of the coin cell crimper.
-
Anode Placement: Using tweezers, carefully place the lithium metal anode in the center of the bottom casing.
-
Separator and Electrolyte:
-
Place a separator disc on top of the anode.
-
Using a micropipette, add a few drops (typically 20-40 µL) of the [BMPy][TFSI] electrolyte onto the separator, ensuring it is thoroughly wetted. The high viscosity may require some time for complete wetting.
-
-
Cathode Placement: Place the cathode disc on top of the wetted separator, with the active material side facing down.
-
Spacer and Spring: Place a spacer on top of the cathode, followed by the spring.
-
Top Casing: Place the top casing (with the sealing gasket) over the assembly.
-
Crimping: Transfer the die to the crimper and apply pressure to seal the coin cell. The pressure should be sufficient to create a hermetic seal.
-
Cleaning and Labeling: Remove the assembled cell, clean the exterior with a solvent (e.g., isopropanol) to remove any excess electrolyte, and label it appropriately.
-
Resting: Allow the cell to rest for several hours (e.g., 12-24 hours) before electrochemical testing to ensure proper electrode wetting and stabilization of the open-circuit voltage.
References
- 1. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound | C12H16F6N2O4S2 | CID 16211286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. proionic.com [proionic.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. roco.global [roco.global]
- 11. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt [mdpi.com]
- 12. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merrowscientific.com [merrowscientific.com]
- 14. Viscosity of Battery Mixtures – C-Therm Technologies Ltd. [ctherm.com]
- 15. qianggroup.com [qianggroup.com]
- 16. [PDF] Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt | Semantic Scholar [semanticscholar.org]
Application of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide in CO2 Capture: A Technical Guide
Introduction: The Role of [BMPy][Tf₂N] in Advancing Carbon Capture Technologies
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and sustainable carbon capture, utilization, and storage (CCUS) technologies.[1][2] Traditional amine-based solvents, while effective, are beleaguered by issues such as high energy penalties for regeneration, solvent degradation, and significant volatility.[3] Ionic liquids (ILs) have emerged as a promising alternative class of solvents for CO₂ capture, largely due to their negligible vapor pressure, high thermal stability, and the ability to be structurally tailored for specific applications.[1][4][5]
Among the vast array of ionic liquids, 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide , hereafter referred to as [BMPy][Tf₂N] , has garnered considerable attention. Its unique combination of a pyridinium-based cation and the weakly coordinating bis(trifluoromethylsulfonyl)imide anion imparts favorable physicochemical properties for CO₂ absorption. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the application of [BMPy][Tf₂N] in CO₂ capture. It provides in-depth application notes, validated experimental protocols, and the scientific rationale underpinning its use.
Physicochemical Properties of [BMPy][Tf₂N]
A thorough understanding of the physicochemical properties of [BMPy][Tf₂N] is paramount for designing and optimizing CO₂ capture processes. The following table summarizes key data for this ionic liquid.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₆F₆N₂O₄S₂ | [6][7] |
| Molecular Weight | 430.39 g/mol | [6][7] |
| Appearance | Liquid | [8] |
| Melting Point | < Room Temperature | [6] |
| Density | 1.41 g/cm³ (at 22 °C) | [6] |
| Viscosity | 51.8 cP (at 25 °C) | [6] |
| Conductivity | 2.51 mS/cm (at 25 °C) | [6] |
| Decomposition Temperature | Data available via thermogravimetric analysis | [9] |
CO₂ Absorption Mechanism
The absorption of CO₂ in [BMPy][Tf₂N] is primarily a physical process.[5] This is in contrast to chemical absorption seen in amine-based solvents or functionalized ionic liquids where covalent bonds are formed. In [BMPy][Tf₂N], CO₂ molecules are accommodated within the free volume of the ionic liquid, and the dissolution is governed by intermolecular forces such as van der Waals interactions.[5] A key characteristic of this physical absorption is that the CO₂ solubility decreases with increasing temperature, a principle that is fundamental to the regeneration process.[10][11]
Experimental Protocol: Gravimetric Measurement of CO₂ Solubility in [BMPy][Tf₂N]
The gravimetric method is a highly accurate technique for determining the CO₂ absorption capacity of an ionic liquid by measuring the mass change upon exposure to a CO₂ atmosphere.[4]
I. Materials and Equipment
-
Ionic Liquid: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([BMPy][Tf₂N]), >99% purity.
-
Gases: High-purity CO₂ (99.999%) and a purging gas such as Nitrogen (N₂) or Argon (Ar) (99.999%).
-
Apparatus:
-
Magnetic Suspension Balance (MSB) or a high-pressure thermogravimetric analyzer (HP-TGA).
-
High-pressure vessel compatible with the balance.
-
Temperature control system (e.g., circulating bath or furnace).
-
Pressure transducer and controller.
-
Vacuum pump.
-
Gas flow controllers.
-
II. Pre-experimental Preparation: Ionic Liquid Degassing
Causality: It is critical to remove any dissolved gases (e.g., N₂, O₂, water vapor) from the ionic liquid prior to the experiment. These impurities can occupy free volume within the IL, leading to an underestimation of the CO₂ solubility.
-
Place a precisely weighed amount of [BMPy][Tf₂N] (typically 100-300 mg) into the sample crucible of the MSB or HP-TGA.
-
Heat the sample to a moderate temperature (e.g., 80-100 °C) under high vacuum (< 1 Pa) for several hours (e.g., 12 hours). This facilitates the removal of volatile impurities without degrading the ionic liquid.
-
After degassing, cool the sample back to the desired experimental temperature under vacuum.
III. Experimental Procedure: Isothermal Solubility Measurement
-
Tare the Balance: Once the system has reached thermal equilibrium at the desired temperature (e.g., 298.15 K), tare the magnetic suspension balance to zero.
-
Introduce CO₂: Slowly introduce CO₂ into the high-pressure vessel at a controlled rate until the target pressure is reached.
-
Equilibration and Data Logging: Continuously monitor and record the mass of the ionic liquid sample as it increases due to CO₂ absorption. The system is considered to be at equilibrium when the mass reading remains constant over a prolonged period (e.g., less than 0.01 mg change over 30 minutes).
-
Stepwise Pressure Increase: Repeat steps 2 and 3 for a series of increasing pressures to construct a solubility isotherm.
-
Temperature Variation: To study the effect of temperature, repeat the entire procedure at different isothermal conditions (e.g., 313.15 K, 333.15 K).
IV. Data Analysis
-
Calculate Moles of Absorbed CO₂: The mass of absorbed CO₂ at each pressure point is the difference between the equilibrium mass and the initial mass of the degassed ionic liquid. Convert this mass to moles using the molar mass of CO₂.
-
Determine Molality: Express the CO₂ solubility as molality (moles of CO₂ per kilogram of ionic liquid).
-
Henry's Law Constant: At low pressures, the relationship between the partial pressure of CO₂ and its mole fraction in the ionic liquid is often linear and can be described by Henry's Law. The Henry's Law constant can be determined from the initial slope of the pressure-composition isotherm.[11][12]
Experimental Workflow for CO₂ Capture and Regeneration
Caption: Workflow for CO₂ capture using [BMPy][Tf₂N] and subsequent regeneration.
Protocol for Regeneration of CO₂-Saturated [BMPy][Tf₂N]
The regeneration of [BMPy][Tf₂N] is an energy-efficient process due to the physical nature of the CO₂ absorption. The absorbed CO₂ can be released by either increasing the temperature (Temperature Swing Absorption - TSA) or decreasing the pressure (Pressure Swing Absorption - PSA), or a combination of both.
I. Temperature Swing Absorption (TSA) Protocol
Causality: The solubility of CO₂ in [BMPy][Tf₂N] decreases significantly with an increase in temperature.[10][11] By heating the CO₂-rich ionic liquid, the equilibrium shifts, forcing the release of the dissolved CO₂.
-
Transfer CO₂-Rich IL: Transfer the CO₂-saturated [BMPy][Tf₂N] from the absorption unit to a regeneration vessel equipped with a heating system and a gas outlet.
-
Heating: Gradually heat the ionic liquid to the desired regeneration temperature (e.g., 60-80 °C). The optimal temperature should be high enough for efficient CO₂ release but well below the decomposition temperature of the ionic liquid.
-
CO₂ Collection: The released CO₂ can be collected from the gas outlet of the vessel.
-
Cooling and Recycling: Once the CO₂ evolution has ceased, the regenerated ("lean") ionic liquid is cooled back to the absorption temperature before being recycled back to the absorption unit.
II. Pressure Swing Absorption (PSA) / Vacuum Swing Absorption (VSA) Protocol
Causality: Based on Le Chatelier's principle, reducing the partial pressure of CO₂ above the ionic liquid will shift the equilibrium towards the gas phase, causing the dissolved CO₂ to be released.
-
Transfer CO₂-Rich IL: Transfer the CO₂-saturated [BMPy][Tf₂N] to a vacuum-rated regeneration vessel.
-
Pressure Reduction: Reduce the pressure in the vessel using a vacuum pump.
-
CO₂ Desorption: As the pressure decreases, CO₂ will desorb from the ionic liquid. The rate of desorption can be enhanced by gentle agitation or by bubbling an inert gas (stripping) through the liquid.
-
Recycling: Once the desired level of regeneration is achieved, the lean ionic liquid can be re-pressurized and recycled to the absorber. Combining a moderate temperature increase with pressure reduction can significantly enhance the efficiency and speed of the regeneration process.[1]
Safety and Handling Precautions
As a chemical substance, 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide requires careful handling.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13] Work in a well-ventilated area or a fume hood to avoid inhaling any potential vapors.[13]
-
Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Disposal: Dispose of the ionic liquid and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide presents itself as a viable and promising solvent for CO₂ capture applications. Its negligible volatility, high thermal stability, and favorable CO₂ solubility, coupled with an energy-efficient regeneration process, address many of the shortcomings of conventional amine-based systems. The protocols detailed in this guide provide a robust framework for researchers to accurately assess the performance of [BMPy][Tf₂N] and to further explore its potential in the development of next-generation carbon capture technologies. Adherence to the outlined experimental procedures and safety precautions will ensure the generation of reliable data and a safe laboratory environment.
References
- Benchchem. Application Notes and Protocols for CO2 Absorption Using Ionic Liquids.
- S. Garcia et al. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. MDPI.
- ResearchGate. Solubility of the Single Gases Carbon Dioxide and Hydrogen in the Ionic Liquid [bmpy][Tf2N] | Request PDF.
- MDPI. CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology.
- Amine-Based Ionic Liquid for CO2 Capture and Electrochemical or Thermal Regeneration.
- ACS Publications. Solubility of the Single Gases Carbon Dioxide and Hydrogen in the Ionic Liquid [bmpy][Tf2N] | Journal of Chemical & Engineering Data.
- Iolitec. Safety Data Sheet.
- ACS Publications. Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review | Industrial & Engineering Chemistry Research.
- ACS Publications. Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin.
- RoCo Global. 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%.
- ResearchGate. Solubility of CO2 in Two Bis(trifluoromethylsulfonyl)imide ([Tf2N]) Based Ionic Liquids | Request PDF.
- proionic. Safety Data Sheet: 1-Butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl)imide.
- ResearchGate. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration.
- PubChem. 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | C12H16F6N2O4S2.
- Iolitec. Safety Data Sheet.
- This compound = 97.0 H-NMR 344790-86-9.
- ACS Publications. Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data.
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Application Notes & Protocols: 1-Butyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide as a High-Performance Solvent for Organic Reactions
Abstract
This guide provides a comprehensive technical overview of 1-Butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide, hereafter referred to as [Bmpm]Tf₂N, for researchers, chemists, and drug development professionals. This pyridinium-based ionic liquid (IL) is emerging as a superior, recyclable solvent for a range of organic transformations. Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and hydrophobicity, position it as a "green" alternative to conventional volatile organic compounds (VOCs). We will delve into its synthesis, key properties, and provide detailed protocols for its application in catalysis, with a specific focus on the copper-nanoparticle-catalyzed Ullmann homocoupling of aryl halides.
Introduction: The Case for [Bmpm]Tf₂N in Modern Synthesis
The drive towards sustainable chemistry has catalyzed the search for novel solvent systems that minimize environmental impact without compromising reaction efficiency. Ionic liquids (ILs), salts with melting points below 100°C, have been at the forefront of this movement. [Bmpm]Tf₂N (CAS: 344790-86-9) is a noteworthy example, combining a 1-butyl-3-methylpyridinium cation with the robust and hydrophobic bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) anion.
The rationale for selecting [Bmpm]Tf₂N stems from several key advantages:
-
Negligible Volatility: Drastically reduces air pollution and exposure risks for laboratory personnel compared to traditional solvents like DMF or toluene.[1]
-
High Thermal Stability: The decomposition temperature of [Bmpm]Tf₂N is high, allowing for a wide operational temperature range suitable for reactions requiring significant heat.[1]
-
Tunable Solubility: It effectively dissolves a wide array of organic substrates and organometallic catalysts while being immiscible with water and nonpolar solvents like hexane, a property crucial for simplified product isolation and solvent recycling.[1][2]
-
Catalyst Stabilization: The ionic and coordinating nature of the solvent can stabilize catalytic species, such as metal nanoparticles, preventing aggregation and enhancing catalytic lifetime and activity.[1]
This document serves as a practical guide to harnessing these properties in a laboratory setting.
Physicochemical Properties: A Data-Driven Overview
Understanding the physical properties of [Bmpm]Tf₂N is fundamental to designing successful reaction protocols. The data below has been synthesized from authoritative sources and provides the basis for experimental choices such as reaction temperature and purification methods.[1]
| Property | Value | Significance in Organic Synthesis |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | - |
| Molecular Weight | 430.39 g/mol | Essential for stoichiometric calculations. |
| Form | Liquid at room temperature | Ease of handling and use as a solvent without heating. |
| Density (at 298.15 K) | ~1.43 g/cm³ | Higher density than water facilitates clear phase separation during aqueous workups. |
| Viscosity (at 298.15 K) | High | Affects mass transfer and stirring efficiency. Heating is often used to reduce viscosity and improve reaction kinetics. |
| Decomposition Temp. | >300 °C | Enables a broad range of reaction temperatures, suitable for high-energy transformations. |
| Solubility | Insoluble in water and non-polar solvents (e.g., hexane); Soluble in polar organic solvents (e.g., acetone, dichloromethane). | This immiscibility is the cornerstone of product extraction and solvent recycling protocols. |
Synthesis and Purification of [Bmpm]Tf₂N
Commercially available but also readily synthesized, preparing [Bmpm]Tf₂N in-house can be a cost-effective option. The standard method is a two-step process involving quaternization followed by anion metathesis.[3]
Protocol 3.1: Synthesis of [Bmpm]Br Precursor
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methylpyridine (1.0 eq) and 1-bromobutane (1.1 eq) in a suitable solvent like acetonitrile or toluene (approx. 2-3 mL per gram of pyridine).
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR.
-
Isolation: Cool the reaction mixture to room temperature. The product, 1-butyl-3-methylpyridinium bromide ([Bmpm]Br), often precipitates or separates as a viscous oil. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the crude product repeatedly with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials. Dry the resulting solid/viscous liquid under high vacuum to yield the pure halide precursor.
Protocol 3.2: Anion Exchange to [Bmpm]Tf₂N
-
Reagents & Setup: Dissolve the synthesized [Bmpm]Br (1.0 eq) in deionized water. In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N) (1.05 eq) in deionized water.
-
Metathesis Reaction: Slowly add the LiTf₂N solution to the stirring [Bmpm]Br solution at room temperature. A dense, hydrophobic ionic liquid phase will immediately form and separate from the aqueous layer.[4]
-
Isolation & Washing: Transfer the biphasic mixture to a separatory funnel. Drain the lower, denser ionic liquid layer. The upper aqueous layer contains the LiBr salt byproduct. Wash the ionic liquid phase multiple times with small portions of deionized water to remove any residual halide ions. Causality Note: This washing step is critical. Residual halides can poison catalysts in subsequent reactions. Test the final wash with a silver nitrate solution to confirm the absence of bromide ions.
-
Drying: Dry the washed ionic liquid under high vacuum (e.g., at 80°C for several hours) to remove all traces of water. The final product should be a clear, viscous liquid.
Application in Catalysis: Ullmann Homocoupling of Aryl Halides
[Bmpm]Tf₂N has been identified as an effective solvent for the Ullmann homocoupling of aryl halides using copper nanoparticles as the catalyst.[5] This reaction is a cornerstone for the synthesis of symmetric biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[4][6]
The Role of [Bmpm]Tf₂N in the Reaction: The ionic liquid is not merely a passive solvent. Its functions are threefold:
-
Catalyst Stabilization: The IL provides a polar, coordinating environment that helps to stabilize the copper nanoparticles, preventing their aggregation into less active bulk metal. This leads to higher catalytic efficiency and turnover numbers.
-
Enhanced Reactivity: The high polarity of the IL can facilitate the oxidative addition step of the aryl halide to the copper catalyst, which is often a rate-limiting step in the catalytic cycle.[7]
-
Facilitated Workup: The immiscibility of [Bmpm]Tf₂N with non-polar organic solvents allows for the simple extraction of the biaryl product, leaving the catalyst suspended in the IL, ready for the next cycle.
Protocol 4.1: Representative Ullmann Homocoupling of 4-Iodotoluene
Disclaimer: This is a representative protocol based on established Ullmann reaction conditions adapted for an ionic liquid medium.[7][8] Optimal conditions (temperature, catalyst loading, reaction time) may vary depending on the specific aryl halide substrate and should be determined empirically.
-
Pre-reaction Setup: Add copper nanoparticles (Cu-NPs, ~5 mol%), the aryl halide (e.g., 4-iodotoluene, 1.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add dry [Bmpm]Tf₂N (2-3 mL) to the flask under an inert atmosphere (e.g., Argon or Nitrogen). Causality Note: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst, which would render it inactive.
-
Reaction Execution: Heat the stirred reaction mixture to 120-150°C. The higher temperature reduces the viscosity of the ionic liquid, ensuring efficient mixing and mass transport. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC. Reactions are typically complete within 8-24 hours.
-
Product Isolation (Workup):
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent in which the product is soluble but the IL is not (e.g., diethyl ether or hexane, ~10 mL).
-
Stir the biphasic mixture vigorously for 10-15 minutes to extract the biaryl product into the organic layer.
-
Allow the layers to separate. The dense, catalyst-containing IL phase will settle at the bottom.
-
Carefully decant or pipette the upper organic layer. Repeat the extraction process 2-3 times to ensure complete recovery of the product.
-
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Solvent and Catalyst Recycling
A key advantage of using [Bmpm]Tf₂N is its recyclability, which is critical for sustainable and cost-effective synthesis.[2]
Protocol 5.1: Recycling of the [Bmpm]Tf₂N/Catalyst System
-
Post-Extraction: The ionic liquid phase remaining after the product extraction (Step 4 in Protocol 4.1) contains the copper nanoparticle catalyst and the inorganic base.
-
Recharging the Reactor: This IL/catalyst mixture can be directly reused. Add a fresh batch of aryl halide (1.0 mmol) and base (2.0 mmol) to the flask.
-
Subsequent Run: Degas the flask and backfill with an inert atmosphere. Re-run the reaction under the same conditions as the initial run.
-
Performance: Typically, the IL/catalyst system can be recycled for multiple runs (e.g., 3-5 times) with only a minor decrease in product yield.
Safety and Handling
While [Bmpm]Tf₂N is non-volatile, it should be handled with appropriate care.
-
Hazards: It is classified as a skin and eye irritant.[8]
-
Precautions: Always wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Conclusion
1-Butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide represents a significant advancement in solvent technology for organic synthesis. Its combination of high thermal stability, negligible volatility, and tailored immiscibility provides a robust platform for developing cleaner, more efficient, and recyclable chemical processes. The protocols outlined herein for its synthesis and application in the Ullmann homocoupling reaction demonstrate its practical utility. By understanding and leveraging the unique properties of [Bmpm]Tf₂N, researchers can unlock new possibilities in catalysis and green chemistry.
References
- Bandrés, I., Meler, S., Giner, B., & Lafuente, C. (2009). Aggregation Behavior of Pyridinium-Based Ionic Liquids in Aqueous Solution. Journal of Physical Chemistry B.
-
Chatel, G., et al. (n.d.). Hydrophobic Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Pyrolysis: Through the Window of the Ultrasonic Reactor. ResearchGate. Available at: [Link]
-
He, Y., et al. (2012). Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 57(3), 815-821. Available at: [Link]
-
Lafuente, C., et al. (2007). Physicochemical Characterization of n-Butyl-3-methylpyridinium Dicyanamide Ionic Liquid. The Journal of Physical Chemistry B, 111(32), 9648-9654. Available at: [Link]
-
CSIC Institutional Repository. (n.d.). Physicochemical Characterization of n-Butyl-3-methylpyridinium Dicyanamide Ionic Liquid. Available at: [Link]
-
Ahmad, S., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(21), 7291. Available at: [Link]
-
Handy, S. T. (2011). Ionic Liquids Recycling for Reuse. ResearchGate. Available at: [Link]
-
Bădiceanu, C. V., et al. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]
-
AWS. (n.d.). Hydrophobic bis(trifluoromethylsulfonyl)imide based ionic liquids pyrolysis: through the window of the ultrasonic reactor. Available at: [Link]
-
PubMed. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. Available at: [Link]
-
ResearchGate. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide in Electrochemistry
Introduction: Unveiling a Versatile Ionic Liquid Electrolyte
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, hereafter referred to as [C4C1Pyr][NTf2], is a room-temperature ionic liquid (IL) that has garnered significant attention within the electrochemical community. Comprising a pyridinium-based organic cation and the weakly coordinating bis(trifluoromethylsulfonyl)imide anion, this IL exhibits a unique combination of properties including negligible vapor pressure, high thermal stability, and a wide electrochemical window.[1][2] These characteristics make it a compelling alternative to traditional volatile organic electrolytes in a variety of applications, from high-performance energy storage devices like batteries and supercapacitors to advanced electrochemical sensors.[1][3]
This guide provides an in-depth overview of the essential properties of [C4C1Pyr][NTf2], detailed protocols for its handling and use in common electrochemical techniques, and insights into data interpretation. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this ionic liquid in their work.
Physicochemical Properties: A Quantitative Overview
The utility of [C4C1Pyr][NTf2] as an electrolyte is rooted in its distinct physical and chemical properties. A summary of these key parameters is presented below. Understanding these values is critical for designing electrochemical experiments and interpreting the resulting data. For instance, its viscosity and conductivity directly influence mass transport and ohmic drop within an electrochemical cell.[4][5]
| Property | Value | Temperature (°C) | Reference |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | - | [4][6] |
| Molecular Weight | 430.39 g/mol | - | [4] |
| Density | 1.41 g/cm³ | 22 | [4] |
| Viscosity | 51.8 cP (mPa·s) | 25 | [4] |
| Ionic Conductivity | 2.51 mS/cm | 25 | [4] |
| Melting Point | < Room Temperature | - | [4] |
| Electrochemical Window | ~5.0 V | Ambient | [7] |
Safety, Handling, and Preparation
While ionic liquids are often considered "green solvents" due to their low volatility, proper handling is paramount. [C4C1Pyr][NTf2] can cause skin and serious eye irritation and may cause respiratory irritation.[6][8] Adherence to standard laboratory safety protocols is essential.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, nitrile or butyl rubber gloves, and a lab coat.[8][9]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhaling any potential aerosols or fumes.[10][11]
-
Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.[10] Avoid discharge into drains.[11]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9] For skin contact, wash off with soap and plenty of water.[9] If inhaled, move the person to fresh air.[9]
Storage
Store in a cool, dry, and well-ventilated place in tightly sealed containers.[9][11] [C4C1Pyr][NTf2] is hygroscopic; exposure to moisture can significantly narrow its usable electrochemical window by introducing electroactive water.[12][13]
Pre-Experimental Preparation: The Critical Drying Step
The presence of water is a major contaminant in hygroscopic ionic liquids and can severely compromise electrochemical measurements by reducing the electrochemical window and affecting reaction kinetics.[12][13] Therefore, rigorous drying of the IL before use is a non-negotiable step for obtaining reliable and reproducible data.
Protocol for Drying [C4C1Pyr][NTf2]:
-
Apparatus: Schlenk flask, high-vacuum pump (<10⁻³ mbar), oil bath or heating mantle, and a magnetic stirrer.
-
Procedure: a. Place the desired amount of [C4C1Pyr][NTf2] into the Schlenk flask with a stir bar. b. Connect the flask to the high-vacuum line. c. Begin stirring and slowly heat the IL to 80-100°C. Rationale: Heating reduces the viscosity of the IL, allowing for more efficient removal of dissolved water and other volatile impurities.[13] d. Maintain these conditions for at least 24-48 hours. The exact duration depends on the initial water content and the volume of the IL. e. After drying, allow the IL to cool to room temperature under vacuum before transferring it into an inert atmosphere (e.g., an argon- or nitrogen-filled glovebox) for storage and use.
-
Verification (Optional but Recommended): The water content can be quantified using Karl Fischer titration to ensure it is below the desired threshold (typically <20 ppm for high-purity electrochemical work).[14]
Application Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of an analyte.[15][16] This protocol details the use of [C4C1Pyr][NTf2] as the solvent and supporting electrolyte.
Rationale for Use
The wide electrochemical window of [C4C1Pyr][NTf2] allows for the investigation of redox processes that would be inaccessible in aqueous or many organic solvents.[1][7] Its inherent conductivity typically obviates the need for an additional supporting electrolyte, simplifying the system.[2]
Experimental Workflow Diagram
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- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | C12H16F6N2O4S2 | CID 16211286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chemicalbook.com [chemicalbook.com]
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- 11. proionic.com [proionic.com]
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- 14. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ossila.com [ossila.com]
Application Note & Protocols: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide for High-Performance Gas Separation Membranes
Introduction: The Role of Ionic Liquids in Gas Separation
The separation of gases is a critical industrial process, central to applications ranging from carbon capture to natural gas purification and hydrogen recovery.[1] Traditional methods like cryogenic distillation and amine scrubbing are often energy-intensive.[2] Membrane technology presents a more energy-efficient and scalable alternative, driven by the development of advanced materials with superior separation performance.[3] Polymeric membranes, while widely used, often face a trade-off between permeability (the rate at which gas passes through) and selectivity (the ability to separate one gas from another).[3][4]
Ionic liquids (ILs) have emerged as a transformative class of materials for gas separation membranes due to their unique and tunable properties.[5] These salts, which are liquid at or near room temperature, are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, including specific gases like CO2.[6] Their non-volatility is a key advantage over traditional liquid membranes, preventing contamination of the gas stream and ensuring long-term operational stability.[7][8] The ability to pair different cations and anions allows for the fine-tuning of physicochemical properties to target specific separation challenges.[5][8][9]
Among the vast library of ILs, 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide , hereafter referred to as [Bmp][TF2N] , has garnered significant interest. Its chemical structure, featuring a pyridinium cation and the widely used bis(trifluoromethylsulfonyl)imide anion, imparts a favorable combination of thermal stability, hydrophobicity, and high gas solubility, particularly for CO2. This guide provides a comprehensive overview and detailed protocols for the application of [Bmp][TF2N] in the fabrication and evaluation of gas separation membranes for research and development professionals.
Physicochemical Profile of [Bmp][TF2N]
The performance of an IL-based membrane is intrinsically linked to the physicochemical properties of the ionic liquid. Understanding these properties is crucial for designing effective separation systems. The key attributes of [Bmp][TF2N] are summarized below.
| Property | Value | Significance in Gas Separation |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | Defines the fundamental chemical nature and interactions.[10] |
| Molecular Weight | 430.39 g/mol | Influences density and molar volume calculations.[10] |
| Appearance | Liquid | Ensures a non-porous liquid phase for selective gas transport. |
| Density | ~1.41 g/cm³ (at 22 °C) | Affects the amount of IL that can be immobilized in a support and is critical for modeling.[11] |
| Viscosity | ~51.8 cP (at 25 °C) | A critical parameter; lower viscosity generally facilitates higher gas diffusivity, enhancing permeability.[11] |
| Electrical Conductivity | ~2.51 mS/cm (at 25 °C) | Indicates ion mobility, which can correlate with gas diffusion pathways.[11] |
| Thermal Stability | High (Decomposition often >300-400 °C) | Allows for operation at elevated temperatures, which can improve gas flux.[9][12] |
The [TF2N]⁻ anion is known for creating ILs with lower viscosity compared to those with smaller, more coordinating anions, which is beneficial for gas transport.[8] Furthermore, the fluorinated nature of the anion enhances the solubility of CO2, a key factor in its selective separation from gases like N₂ and CH₄.[13]
Membrane Architectures & Fabrication Protocols
[Bmp][TF2N] can be integrated into membranes through several architectures, primarily Supported Ionic Liquid Membranes (SILMs) and Polymer/IL Composite Membranes. Each offers distinct advantages and fabrication workflows.
Supported Ionic Liquid Membranes (SILMs)
In a SILM, a microporous support is impregnated with the IL, which fills the pores to form a continuous liquid barrier to gas flow.[8] The separation occurs exclusively through the liquid phase. The primary advantage is that the transport properties are those of the pure IL, often leading to high selectivity. However, maintaining long-term stability against pressure differentials can be a challenge.[14]
This protocol describes the preparation of a lab-scale SILM, a common starting point for material evaluation.
Causality and Insights:
-
Support Choice: A hydrophobic support like PVDF or polysulfone is chosen to have good affinity with the hydrophobic [Bmp][TF2N] and prevent displacement by water vapor. The pore size (typically 0.1-0.45 µm) is a balance between ensuring capillary forces hold the IL and providing sufficient area for gas flux.
-
Vacuum Application: Applying a vacuum is a gentle and effective method for low-viscosity ILs.[5] It removes trapped air from the pores, ensuring they are completely filled by the IL, which is drawn in by capillary action.
-
Excess IL Removal: Removing excess IL from the surface is critical. A thick surface layer adds no selective value and only increases resistance to gas flow, thereby reducing permeability.[15]
Step-by-Step Methodology:
-
Support Preparation: Cut a disc of the chosen porous support (e.g., 0.22 µm PVDF) to fit the permeation cell (e.g., 47 mm diameter).
-
Drying: Place the support in a vacuum oven at 60 °C for at least 4 hours to remove any adsorbed moisture.
-
IL Degassing: Degas the [Bmp][TF2N] under vacuum for 2 hours to remove dissolved gases which could form bubbles within the membrane pores.
-
Impregnation: Place the dried support disc in a petri dish inside a vacuum desiccator. Add a sufficient amount of [Bmp][TF2N] to fully submerge the membrane.
-
Vacuum Infiltration: Apply a vacuum to the desiccator for 1-2 hours. The IL will be drawn into the pores of the support.
-
Finalization: Gently release the vacuum. Remove the membrane from the IL bath and place it between two sheets of lint-free tissue (e.g., Kimwipes). Apply gentle pressure to blot and remove excess IL from the surface.
-
Verification: The final SILM should appear translucent, indicating the pores are filled. Weigh the membrane before and after impregnation to determine the amount of IL uptake.
Diagram: SILM Fabrication Workflow
Caption: Solution-casting workflow for a Polyimide/[Bmp][TF2N] membrane.
Gas Transport Mechanism and Performance Evaluation
Gas transport through dense IL-based membranes is typically governed by the solution-diffusion mechanism . [1]This process involves three steps: (1) sorption of the gas molecules onto the high-pressure (feed) side of the membrane, (2) diffusion of the dissolved molecules through the membrane matrix, and (3) desorption from the low-pressure (permeate) side.
The permeability coefficient (P) is the product of the solubility coefficient (S) and the diffusion coefficient (D): P = S × D .
-
Solubility (S): Relates to the amount of gas that can dissolve in the IL at a given pressure. ILs like [Bmp][TF2N] exhibit high CO2 solubility due to favorable molecular interactions. [13]* Diffusivity (D): Relates to the mobility of the gas molecules through the liquid or polymer-IL matrix. This is heavily influenced by the IL's viscosity and the size of the diffusing gas molecule. [16]
Diagram: Solution-Diffusion Gas Transport Mechanism
Caption: The solution-diffusion mechanism in an ionic liquid membrane.
The performance of a fabricated membrane is quantified by its permeability and selectivity. This protocol outlines the constant-pressure/variable-volume method.
Causality and Insights:
-
System Integrity: A thorough leak test is paramount. Any leaks in the system will lead to erroneously high permeability measurements.
-
Vacuum on Permeate Side: Applying a vacuum to the permeate side ensures the maximum possible pressure difference across the membrane, which is the driving force for gas transport. [1][17]It also removes any other gases from the permeate volume before the experiment begins.
-
Single Gas Feeds: Testing with pure gases allows for the determination of ideal permeability and selectivity. This provides a baseline for performance before testing with mixed gases, where competitive sorption effects can alter the results.
Step-by-Step Methodology:
-
Membrane Installation: Mount the prepared membrane disc in a gas permeation cell, ensuring a perfect seal.
-
System Leak Test: Seal the entire apparatus and apply a vacuum. The pressure should hold steady, indicating no leaks.
-
Membrane Degassing: Evacuate both the feed and permeate sides of the cell for several hours to remove any dissolved gases from the membrane.
-
Permeation Measurement:
-
Close the valve to the vacuum pump on the permeate side. The permeate volume is now isolated.
-
Introduce the first test gas (e.g., CO₂) to the feed side at a constant pressure (e.g., 2 bar).
-
Record the pressure increase on the permeate side over time using a pressure transducer. The rate of pressure rise (dP/dt) should become linear after an initial time lag.
-
-
Data Analysis: Calculate the permeability (P) in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg) using the following equation: P = (V * l * (dp/dt)) / (A * T * R * P_feed) Where: V = permeate volume (cm³), l = membrane thickness (cm), dP/dt = steady-state rate of pressure increase (cmHg/s), A = membrane area (cm²), T = temperature (K), R = gas constant, and P_feed = feed pressure (cmHg).
-
Repeat for Other Gases: Evacuate the system and repeat the measurement for other gases (e.g., N₂, CH₄).
-
Calculate Selectivity: The ideal selectivity (α) for a gas pair A/B is the ratio of their individual permeabilities: α_(A/B) = P_A / P_B
Expected Performance Data
Membranes based on [Bmp][TF2N] and similar ILs are particularly effective for CO₂/N₂ and CO₂/CH₄ separations. The following table compiles representative data from the literature.
| Membrane System | Gas | Permeability (Barrer) | Selectivity (α) | Temperature (°C) | Reference |
| [bmim][Tf2N] / PAN Composite (50% IL) | CO₂ | ~34.76 GPU¹ | α(CO₂/N₂) = 49.51 | Not specified | [18] |
| N₂ | ~0.70 GPU¹ | α(CO₂/CH₄) = 25.14 | [18] | ||
| [bmim][Tf2N] / Polyimide Composite (60% IL) | CO₂ | 559 | α(CO₂/N₂) = 20 (mixed gas) | 35 | [18] |
| Protic IL / RPBI Support | CH₄ | 178 - 725 | α(CH₄/N₂) = 2.0 - 4.7 | 60 - 90 | [19][20] |
| N₂ | 49 - 178 | [19] |
¹Note: Data reported in Gas Permeation Units (GPU), where 1 GPU = 10⁻⁶ cm³(STP)/(cm²·s·cmHg). To convert GPU to Barrer, multiply by the membrane thickness in cm.
These membranes often show performance that approaches or exceeds the Robeson upper bound, which represents the empirical trade-off between permeability and selectivity for polymeric membranes. [21]The high CO₂ solubility in the IL phase is the primary driver for the high selectivity values observed. [22][23]
Conclusion and Future Outlook
This compound is a highly promising ionic liquid for the development of next-generation gas separation membranes. Its favorable physicochemical properties, particularly its high CO₂ solubility and moderate viscosity, enable the fabrication of membranes with excellent selectivity for CO₂ over N₂ and CH₄. The protocols provided herein offer a robust framework for researchers to fabricate and evaluate both supported and composite membranes using [Bmp][TF2N].
Future research will likely focus on enhancing the long-term stability of SILMs under industrial operating pressures and improving the permeability of composite membranes without sacrificing selectivity. [14]This can be achieved by exploring novel cross-linking strategies for the polymer matrix or by designing advanced composite materials that optimize the polymer-IL interface. [3][24]The continued exploration of IL-based membranes is a critical step toward developing more efficient and sustainable gas separation technologies.
References
-
Measurement of CO2 solubility in ionic liquids: [BMP][Tf 2N] and [BMP][MeSO4] by measuring bubble-point pressure. (2011). Journal of Chemical & Engineering Data, 56(4), 1197–1203. Available from: [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). Journal of Chemical & Engineering Data. Available from: [Link]
-
Measurement of CO2 Solubility in Ionic Liquids: [BMP][Tf2N] and [BMP][MeSO4] by Measuring Bubble-Point Pressure. (2011). Journal of Chemical & Engineering Data. Available from: [Link]
-
A Review on Ionic Liquid Gas Separation Membranes. (2020). MDPI. Available from: [Link]
-
Collective Effects in Ionic Liquid [emim][Tf2N] and Ionic Paramagnetic Nitrate Solutions without Long-Range Structuring. (2017). NIH. Available from: [Link]
-
Joan Brennecke - Gas Separations with Ionic-Liquid Based Facilitated Transport Membranes. (2023). YouTube. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Ionic Liquid Membranes. (2020). Encyclopedia MDPI. Available from: [Link]
-
Supported Ionic Liquid Membranes: Preparation, Stability and Applications. (2011). ResearchGate. Available from: [Link]
-
Mechanisms and effects of gas intercalation into ionic liquids confined within charged nanoscale volumes. (2023). RSC Publishing. Available from: [Link]
-
Exploring the Gas-Permeation Properties of Proton-Conducting Membranes Based on Protic Imidazolium Ionic Liquids: Application in Natural Gas Processing. (2018). MDPI. Available from: [Link]
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Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. (2024). MDPI. Available from: [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). ACS Publications. Available from: [Link]
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Development and Evaluation of Supported Ionic Liquid Membrane and Porphyrin Frameworks for Carbon Capture Separation. (2025). UNL Digital Commons. Available from: [Link]
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Molecular Dynamic Simulations of the Physical Properties of Four Ionic Liquids. (2024). MDPI. Available from: [Link]
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Electro-casting for Superior Gas Separation Membrane Performance and Manufacturing. (2023). ACS Applied Materials & Interfaces. Available from: [Link]
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Facilitated Transport Membranes With Ionic Liquids for CO2 Separations. (2020). Frontiers. Available from: [Link]
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Molecularly Mixed Composite Membranes for Gas Separation Based on Macrocycles Embedded in a Polyimide. (2024). PubMed. Available from: [Link]
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Basis of Permeability/Selectivity Tradeoff Relations in Polymeric Gas Separation Membranes. (1999). Macromolecules. Available from: [Link]
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Ionic liquid–based membranes for gas separation. (2016). ResearchGate. Available from: [Link]
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1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. RoCo Global. Available from: [Link]
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Polyimide Gas Separation Membranes. ResearchGate. Available from: [Link]
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Ultra-selective molecular-sieving gas separation membranes enabled by multi-covalent-crosslinking of microporous polymer blends. (2020). PubMed Central. Available from: [Link]
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Development of Practical Supported Ionic Liquid Membranes. (2008). CORE. Available from: [Link]
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(PDF) Exploring the Gas-Permeation Properties of Proton-Conducting Membranes Based on Protic Imidazolium Ionic Liquids: Application in Natural Gas Processing. (2018). ResearchGate. Available from: [Link]
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Supported Ionic Liquid Membranes (SILMs) with Exceptional Selectivity and Permeability for Dilute CO2 Separations. (2024). OSTI.GOV. Available from: [Link]
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Microporous Adsorbent-Based Mixed Matrix Membranes for CO2/N2 Separation. (2024). MDPI. Available from: [Link]
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Evaluation of the Properties, Gas Permeability, and Selectivity of Mixed Matrix Membrane Based on Polysulfone Polymer Matrix Incorporated with KIT-6 Silica. (2019). MDPI. Available from: [Link]
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COMPOSITE MEMBRANES WITH CROSS-LINKED MATRIMID SELECTIVE LAYER FOR GAS SEPARATION. (2011). Conference Paper. Available from: [Link]
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Combination Of Ionic Liquids With Membrane Technology A New Approach For CO2 Separation. (2016). Journal of Membrane Science. Available from: [Link]
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Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium bis(Trifluoromethylsulfonyl)imide. (2006). National Institute of Standards and Technology. Available from: [Link]
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(PDF) Development of Thin‐Film Composite Membranes from Aromatic Cardo‐Type Co‐Polyimide for Mixed and Sour Gas Separations from Natural Gas. (2020). ResearchGate. Available from: [Link]
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Measuring High-Pressure Gas Solubility in 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide: An Application Note and Protocol
This comprehensive guide details the experimental setup and protocol for determining the solubility of gases at high pressure in the ionic liquid 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4C1py][NTf2]. This ionic liquid is of significant interest for applications such as carbon capture and gas separation due to its unique physicochemical properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a robust and reliable method for gas solubility measurements.
Introduction: The Significance of Gas Solubility in Ionic Liquids
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them promising green alternatives to volatile organic compounds in various industrial processes. The solubility of gases in ILs is a critical parameter for designing and optimizing processes like CO2 capture, natural gas sweetening, and catalysis.[3][4] 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C4C1py][NTf2]) is a pyridinium-based ionic liquid known for its hydrophobicity and electrochemical stability.[1][2] Understanding the solubility of gases like carbon dioxide (CO2), methane (CH4), or hydrogen sulfide (H2S) in this IL under high-pressure conditions is essential for evaluating its performance in real-world applications.
This application note provides a detailed walkthrough of an experimental setup based on the widely used isobaric saturation method.[5][6] This method involves saturating a known amount of the ionic liquid with a gas at a constant pressure and temperature and then determining the amount of gas dissolved.
Physicochemical Properties of [C4C1py][NTf2]
A thorough understanding of the ionic liquid's properties is crucial for experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C12H16F6N2O4S2 | [1][7] |
| Molecular Weight | 430.39 g/mol | [1][7] |
| Density | 1.41 g/cm³ (at 22 °C) | [1] |
| Viscosity | 51.8 cP (at 25 °C) | [1] |
| Melting Point | < Room Temperature | [1] |
Experimental Apparatus: The Isobaric Saturator
The core of the experimental setup is a high-pressure isobaric saturator. The design allows for precise control of pressure and temperature while enabling accurate measurement of the amount of gas dissolved in the ionic liquid. A schematic of the apparatus is provided below.
Caption: Schematic of the high-pressure isobaric saturator apparatus.
Key Components of the Apparatus:
-
High-Pressure Gas Cylinder: Contains the gas of interest at a certified purity.
-
Pressure Regulator: Reduces the high pressure from the cylinder to the desired experimental pressure.
-
Mass Flow Controller (MFC): Precisely controls the flow rate of the gas into the system.
-
High-Pressure View Cell: A variable-volume cell, typically equipped with sapphire windows, that allows for visual observation of the phase behavior.[8][9] It is designed to withstand high pressures and is where the gas and ionic liquid are brought into contact.
-
Magnetic Stirrer: Ensures efficient mixing of the gas and liquid phases to reach equilibrium quickly.
-
Thermostatic Jacket: Surrounds the equilibrium cell to maintain a constant and uniform temperature, controlled by a circulating fluid bath.
-
Pressure Transducer: Accurately measures the pressure inside the equilibrium cell.
-
Thermocouple: Measures the temperature inside the equilibrium cell.
-
Data Acquisition System: Records the pressure and temperature data in real-time.
Detailed Experimental Protocol
The following protocol outlines the step-by-step procedure for measuring gas solubility using the isobaric saturation method.
Caption: Step-by-step workflow for the gas solubility measurement protocol.
Step 1: Ionic Liquid Preparation and Degassing
-
Rationale: Ionic liquids can absorb atmospheric gases and water, which can affect the accuracy of the solubility measurements. Degassing is a critical step to remove these impurities.
-
Procedure:
-
Accurately weigh a sample of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide.
-
Place the IL in a vacuum oven or a Schlenk line.
-
Heat the IL to a moderate temperature (e.g., 70-80 °C) under high vacuum for several hours (typically >12 hours) to remove dissolved water and other volatile impurities.[10] The purity of the IL should be verified, for instance, by Karl Fischer titration for water content.
-
Step 2: Loading the Ionic Liquid
-
Rationale: The degassed ionic liquid must be transferred to the high-pressure cell without re-exposure to the atmosphere.
-
Procedure:
-
After degassing, transfer the ionic liquid into the pre-weighed high-pressure equilibrium cell under an inert atmosphere (e.g., in a glovebox).
-
Accurately determine the mass of the loaded ionic liquid by weighing the cell again.
-
Step 3: System Purging and Leak Test
-
Rationale: To ensure that the system is free of air and other contaminants and to guarantee the integrity of the high-pressure seals.
-
Procedure:
-
Assemble the high-pressure cell into the apparatus.
-
Evacuate the entire system, including the gas lines and the equilibrium cell, using a vacuum pump.
-
Pressurize the system with a low pressure of the experimental gas and then evacuate again. Repeat this purging cycle at least three times.
-
Pressurize the system to the maximum expected experimental pressure with an inert gas (e.g., helium or argon) and monitor the pressure for an extended period (e.g., 12-24 hours). A stable pressure reading indicates a leak-free system.
-
Step 4: Pressurization with the Experimental Gas
-
Rationale: To introduce the gas into the system at the desired experimental conditions.
-
Procedure:
-
After a successful leak test, evacuate the system.
-
Set the desired temperature using the thermostatic jacket.
-
Slowly introduce the experimental gas into the equilibrium cell through the mass flow controller until the target pressure is reached.
-
Step 5: Equilibration
-
Rationale: To allow the gas to dissolve in the ionic liquid until the system reaches a state of thermodynamic equilibrium.
-
Procedure:
-
Start the magnetic stirrer to agitate the gas-liquid mixture.
-
Monitor the pressure inside the cell. Equilibrium is considered to be reached when the pressure remains constant over a prolonged period (e.g., several hours), indicating that no more gas is dissolving in the ionic liquid. The time to reach equilibrium can vary depending on the gas, ionic liquid, temperature, and pressure.
-
Step 6: Measurement of Dissolved Gas Volume
-
Rationale: To quantify the amount of gas that has dissolved in the ionic liquid at the given conditions.
-
Procedure:
-
This can be achieved by several methods. In a variable-volume cell, the change in the gas phase volume at constant pressure can be used to determine the amount of dissolved gas.[8][9]
-
Alternatively, an isobaric method can be employed where the amount of gas added to maintain a constant pressure as it dissolves is measured.[5][6]
-
Step 7: Data Analysis and Calculation of Solubility
-
Rationale: To convert the raw experimental data into meaningful solubility values, typically expressed as mole fraction or Henry's Law constants.
-
Procedure:
-
The amount of dissolved gas (in moles) is calculated using an appropriate equation of state (e.g., Peng-Robinson) to account for the non-ideal behavior of the gas at high pressure.[11][12][13]
-
The solubility is then expressed as the mole fraction (x) of the gas in the liquid phase: x = n_gas / (n_gas + n_IL) where n_gas is the number of moles of dissolved gas and n_IL is the number of moles of the ionic liquid.
-
Henry's Law constant (H) can be determined from the solubility data at low gas concentrations: H = lim (f_gas / x_gas) as x_gas -> 0 where f_gas is the fugacity of the gas.
-
Safety Precautions
Working with high-pressure gases and ionic liquids requires strict adherence to safety protocols.
-
High-Pressure Hazards: All high-pressure equipment must be certified and regularly inspected. The experimental setup should be housed in a blast-proof enclosure. Personnel must be thoroughly trained in the operation of high-pressure systems.[14][15]
-
Chemical Hazards: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide can cause skin and eye irritation.[2][7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling information.[16]
-
Gas-Specific Hazards: Depending on the gas used (e.g., flammable, toxic, or asphyxiant), additional safety measures such as gas detectors, proper ventilation, and emergency response plans must be in place.[15][16] For instance, experiments with toxic gases like H2S require specialized ventilation and monitoring systems.[15]
-
General Laboratory Safety: Always work in a well-ventilated area. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.
Conclusion
This application note provides a comprehensive framework for the experimental determination of high-pressure gas solubility in 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide. By following the detailed protocol and adhering to the safety guidelines, researchers can obtain accurate and reproducible data that is crucial for the development of advanced applications involving ionic liquids. The isobaric saturation method, when properly implemented, is a powerful tool for characterizing the thermodynamic behavior of gas-ionic liquid systems.
References
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Cardoso, L. O., et al. (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state. ACHE Publishing. [Link]
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Cardoso, L. O., et al. (2022). THERMODYNAMIC MODELING OF GAS SOLUBILITY IN IONIC LIQUIDS USING EQUATIONS OF STATE. Chemical Industry & Chemical Engineering Quarterly. [Link]
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Chen, Y., et al. (2020). Modeling Thermodynamic Derivative Properties and Gas Solubility of Ionic Liquids with ePC-SAFT. Industrial & Engineering Chemistry Research. [Link]
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Vega, L. F., & Llovell, F. (2010). Modeling ionic liquids and the solubility of gases in them: Recent advances and perspectives. Fluid Phase Equilibria. [Link]
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Li, Z., et al. (2021). A novel apparatus for measuring gas solubility in aqueous solution under multiphase conditions by isobaric method. Review of Scientific Instruments. [Link]
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Lei, Z., et al. (2014). Gas Solubility in Ionic Liquids: UNIFAC-IL Model Extension. Industrial & Engineering Chemistry Research. [Link]
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RoCo Global. 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. [Link]
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Kim, S., et al. (2014). High-Pressure Solubility of Carbon Dioxide in 1-Butyl-3-methylpiperidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid. Asian Journal of Chemistry. [Link]
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PubChem. 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide. [Link]
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Li, Z., et al. (2021). A novel apparatus for measuring gas solubility in aqueous solution under multiphase conditions by isobaric method. ResearchGate. [Link]
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Kim, S., et al. (2014). High-Pressure Solubility of Carbon Dioxide in 1-Butyl-3-methylpiperidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid. SciSpace. [Link]
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Lee, B.-C., & Outcalt, S. L. (2006). Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide. ResearchGate. [Link]
-
Lee, B.-C., & Outcalt, S. L. (2006). Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium bis(Trifluoromethylsulfonyl)imide. NIST. [Link]
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Mokrushina, L. Isochoric Gas Solubility Apparatus (GSA). [Link]
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Raeissi, M., & Peters, C. J. (2009). High pressure phase behavior of carbon dioxide in 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-butyl-3-methylimidazolium dicyanamide ionic liquids. The Journal of Supercritical Fluids. [Link]
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EXIL. Ionic liquid synthesis: safety and good working practices. [Link]
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Dias, A. M. A., et al. (2007). a lab experiment to introduce gas/liquid solubility. Journal of Chemical Education. [Link]
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Al-Malah, K. I. (2024). Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids. ResearchGate. [Link]
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Snedden, W., et al. (1996). A new method for the measurement of gas solubility. Journal of Applied Physiology. [Link]
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Columbia University. Compressed Gas Safety Program. [Link]
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Kim, S., et al. (2012). Solubility of CO2 in Two Bis(trifluoromethylsulfonyl)imide ([Tf2N]) Based Ionic Liquids. ResearchGate. [Link]
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University of Illinois. Toxic Gases. [Link]
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Gonzalez-Miquel, M., et al. (2014). Solubility and Diffusivity of CO2 in [hxmim][NTf2], [omim][NTf2], and [dcmim][NTf2] at T = (298.15, 308.15, and 323.15) K and Pressures up to 20 bar. ResearchGate. [Link]
-
Kim, Y. S., et al. (2015). CO 2 Solubility in Bis(trifluoromethylsulfonyl)imide ([Tf 2 N]) Anion-Based Ionic Liquids: [BVIM][Tf 2 N], [P 4441 ][Tf 2 N], and [N 4222 ][Tf 2 N]. ResearchGate. [Link]
-
Al-Malah, K. I., et al. (2022). Solubility of carbon dioxide (CO2) in four bis (Trifluoromethyl-Sulfonyl) imide ([Tf2N]) based ionic liquids. ResearchGate. [Link]
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Servio, P., & Demirel, G. (2018). High-Pressure Hydrogen Sulfide Experiments: How Did Our Safety Measures and Hazard Control Work during a Failure Event?. MDPI. [Link]
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Henry, E. (2023). Ionic Liquids and Supercritical Fluids: Revolutionizing Green Chemistry. Prime Scholars. [Link]
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Application Notes and Protocols for Nanoparticle Synthesis Employing 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Introduction: The Strategic Advantage of [BMPy][TFSI] in Nanoparticle Synthesis
In the landscape of nanomaterial fabrication, ionic liquids (ILs) have emerged as a pivotal class of "designer solvents," offering unparalleled control over the synthesis of nanoparticles. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, provide a versatile platform for orchestrating nanoparticle nucleation and growth.[1] Among these, 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, hereafter referred to as [BMPy][TFSI], has garnered significant interest. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of [BMPy][TFSI] in nanoparticle synthesis, providing both in-depth mechanistic insights and actionable experimental protocols.
[BMPy][TFSI] is an ionic liquid composed of a 1-butyl-3-methylpyridinium ([BMPy]⁺) cation and a bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This specific combination of ions imparts a unique set of properties that are highly advantageous for nanoparticle synthesis. The pyridinium cation, with its aromatic structure, can engage in non-covalent interactions that contribute to the stabilization of nascent nanoparticles.[2] The [TFSI]⁻ anion is known for its hydrophobicity and thermal stability, which can influence the reaction environment and the surface characteristics of the resulting nanoparticles.[3] The bulky and asymmetric nature of both ions results in a low melting point, rendering it a liquid at room temperature with a density of approximately 1.41 g/cm³ and a viscosity of 51.8 cP at 25°C.[1]
The primary roles of [BMPy][TFSI] in nanoparticle synthesis are multifaceted:
-
Reaction Medium: Its liquid state over a wide range of temperatures and its ability to dissolve a variety of precursors make it an excellent solvent for the synthesis process.[3]
-
Stabilizing Agent: The ionic liquid can form a protective layer around the nanoparticles, preventing their aggregation through a combination of electrostatic and steric hindrance. This is crucial for obtaining monodisperse nanoparticles with well-defined sizes and shapes.
-
Morphology-Directing Agent: The ordered, supramolecular structure of the ionic liquid can act as a template, guiding the growth of nanoparticles into specific morphologies.
This guide will provide a representative protocol for the synthesis of gold nanoparticles (AuNPs) in [BMPy][TFSI], detail the underlying scientific principles, and present methods for their characterization.
Experimental Section: Synthesis of Gold Nanoparticles in [BMPy][TFSI]
The following protocol is a representative method for the synthesis of gold nanoparticles, derived from established principles of nanoparticle synthesis in ionic liquids.
Materials and Equipment
| Material/Equipment | Specifications |
| 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide | >99% purity |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade |
| Sodium borohydride (NaBH₄) | ≥98% purity |
| Acetone | ACS reagent grade |
| Ethanol | ACS reagent grade |
| Deionized water | 18.2 MΩ·cm |
| Magnetic stirrer with heating plate | |
| Glass vials (20 mL) | |
| Micropipettes | |
| Centrifuge | |
| Ultrasonic bath | |
| Transmission Electron Microscope (TEM) | For size and morphology analysis |
| Dynamic Light Scattering (DLS) instrument | For hydrodynamic diameter and size distribution |
| UV-Vis Spectrophotometer | For optical property analysis |
Protocol: Gold Nanoparticle Synthesis
This protocol details the chemical reduction of a gold precursor within the [BMPy][TFSI] ionic liquid.
Step 1: Preparation of Precursor Solution
-
In a 20 mL glass vial, dissolve 10 mg of HAuCl₄·3H₂O in 5 mL of [BMPy][TFSI].
-
Gently heat the mixture to 40-50°C while stirring on a magnetic stirrer until the gold salt is completely dissolved, resulting in a clear, yellowish solution. The mild heating reduces the viscosity of the ionic liquid, facilitating dissolution.
Step 2: Preparation of Reducing Agent Solution
-
In a separate vial, prepare a fresh 0.1 M solution of NaBH₄ by dissolving the appropriate amount in 2 mL of ice-cold deionized water. It is critical to use a freshly prepared solution as NaBH₄ hydrolyzes in water.
Step 3: Nanoparticle Formation
-
While vigorously stirring the gold precursor solution at room temperature, rapidly inject 100 µL of the freshly prepared NaBH₄ solution.
-
A rapid color change from yellow to a deep ruby red is indicative of the formation of gold nanoparticles. The color change is due to the surface plasmon resonance of the AuNPs.
-
Continue to stir the solution for at least 1 hour to ensure the reaction is complete and the nanoparticles are well-dispersed and stabilized by the ionic liquid.
Step 4: Purification of Gold Nanoparticles
-
To remove excess reactants, add 10 mL of acetone to the nanoparticle solution. This will cause the nanoparticles to precipitate as the ionic liquid is miscible with acetone, while the stabilized nanoparticles are not.
-
Centrifuge the mixture at 8000 rpm for 15 minutes.
-
Carefully decant the supernatant.
-
Re-disperse the nanoparticle pellet in a small amount of ethanol and sonicate for 5 minutes to ensure a homogenous dispersion.
-
Repeat the washing process (steps 1-4) two more times to ensure the removal of any residual ionic liquid and unreacted precursors.
-
For final storage and characterization, disperse the purified gold nanoparticles in a suitable solvent such as ethanol or deionized water.
Diagram of the Gold Nanoparticle Synthesis Workflow
Caption: Workflow for the synthesis of gold nanoparticles in [BMPy][TFSI].
Mechanism and Rationale: The Role of [BMPy][TFSI]
The successful synthesis of stable, monodisperse nanoparticles is critically dependent on the careful control of nucleation and growth kinetics. [BMPy][TFSI] plays a crucial role in modulating these processes.
Nucleation and Growth: The reduction of Au³⁺ to Au⁰ by NaBH₄ is a rapid process. The high viscosity of [BMPy][TFSI] compared to conventional aqueous or organic solvents can slow down the diffusion of gold atoms, promoting a more controlled nucleation phase and preventing uncontrolled growth and aggregation.
Stabilization Mechanism: The stabilization of the newly formed gold nanoparticles is achieved through the formation of a protective layer of [BMPy][TFSI] ions on the nanoparticle surface. This stabilization is thought to occur through a combination of electrostatic and steric effects. The pyridinium cations ([BMPy]⁺) can adsorb onto the gold surface via weak coordination interactions between the aromatic ring and the metal. The butyl and methyl groups on the pyridinium ring, along with the bulky [TFSI]⁻ anions, create a steric barrier that physically prevents the nanoparticles from coming into close contact and aggregating.
Diagram of the Nanoparticle Stabilization Mechanism
Caption: Stabilization of a gold nanoparticle by [BMPy][TFSI] ions.
Characterization of Synthesized Gold Nanoparticles
Thorough characterization is essential to confirm the successful synthesis of nanoparticles and to understand their properties. The following are key characterization techniques.
-
UV-Visible Spectroscopy: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak. For spherical AuNPs, this peak is typically observed around 520 nm. The position and shape of the SPR peak can provide information about the size, shape, and aggregation state of the nanoparticles.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a solution, providing information on their size distribution and aggregation state.
-
X-ray Diffraction (XRD): XRD can be used to determine the crystalline structure of the nanoparticles.
Safety and Handling of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
As a chemical reagent, [BMPy][TFSI] requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[2] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is a versatile and effective ionic liquid for the synthesis of nanoparticles. Its unique combination of a stabilizing pyridinium cation and a robust [TFSI]⁻ anion provides a high degree of control over nanoparticle formation. The protocol provided herein offers a reliable starting point for the synthesis of gold nanoparticles, and the principles discussed can be extended to the synthesis of other nanomaterials. As with any chemical synthesis, careful attention to safety and proper characterization are paramount to achieving desired and reproducible results.
References
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RoCo Global. 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. Available from: [Link]
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Iolitec. (2017). Safety Data Sheet: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide. Available from: [Link]
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Gemini pyridinium amphiphiles for the synthesis and stabilization of gold nanoparticles for drug delivery. (2017). Journal of Colloid and Interface Science. Available from: [Link]
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SciSpace. Gemini pyridinium amphiphiles for the synthesis and stabilization of gold nanoparticles for drug delivery. Available from: [Link]
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Ayivi, R. D., Adesanmi, B., McLamore, E. S., & Obare, S. O. (2022). Synthesis of Silver Nanoparticles V.2. protocols.io. Available from: [Link]
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(2022). Ionic Liquids-assisted Greener Preparation of Silver Nanoparticles. ResearchGate. Available from: [Link]
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Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. (2021). Journal of Nanomaterials. Available from: [Link]
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Rapid Characterization of Synthesized Nanoparticles’ Liquid Dispersions Using Nanoparticle Tracking Analysis. (2023). Mater. Proc.. Available from: [Link]
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Preparation of Silver Nanoparticles in Room Temperature Ionic Liquids. (2005). ResearchGate. Available from: [Link]
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The Biomics. SYNTHESIS OF SILVER NANOPARTICLES (Ag NPs) (Experiment). Available from: [Link]
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Nanoparticle characterization: (A) Dynamic Light Scattering (DLS)... (2019). ResearchGate. Available from: [Link]
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Synthesis of Silver Nanoparticles in Aqueous Solution: Ionic Liquid Used as a Shape Transformer. (2015). American Journal of Nano Research and Applications. Available from: [Link]
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Magnetic ionic liquids produced by the dispersion of magnetic nanoparticles in 1-n-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMI.NTf2). (2012). Dalton Transactions. Available from: [Link]
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Molecular-Level Insights Into Size-Dependent Stabilization Mechanism of Au Nanoparticles in 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid. (2020). ResearchGate. Available from: [Link]
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Characterization of magnetic nanoparticle by dynamic light scattering. (2014). Nanoscale Research Letters. Available from: [Link]
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Immobilized Gold Nanoparticles Prepared from Gold(III)-Containing Ionic Liquids on Silica: Application to the Sustainable Synthesis of Propargylamines. (2018). Molecules. Available from: [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). Journal of Chemical & Engineering Data. Available from: [Link]
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use of 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide in liquid-liquid extraction
An Application Guide to Liquid-Liquid Extraction Utilizing 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Abstract
This comprehensive guide delves into the application of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, hereafter abbreviated as [C₄mpy][NTf₂], as a highly effective and environmentally conscious solvent for liquid-liquid extraction (LLE). Ionic liquids (ILs) are emerging as superior alternatives to volatile organic compounds (VOCs), offering unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, protocols, and best practices for employing [C₄mpy][NTf₂] in various extraction applications, from metal ion recovery to the separation of organic and bioactive compounds.
Introduction: The Paradigm Shift from VOCs to Ionic Liquids
Liquid-liquid extraction is a cornerstone technique in chemical separations, crucial for purification, enrichment, and analysis across numerous scientific disciplines. For decades, the field has relied on conventional organic solvents. However, their high volatility, flammability, and toxicity pose significant environmental and safety risks, prompting a search for greener alternatives.[2]
Ionic liquids (ILs), organic salts with melting points below 100°C, represent a transformative solution.[3] Their defining features—negligible volatility, wide liquid range, and high thermal stability—address the primary drawbacks of VOCs.[1] Furthermore, the ability to modify their cation and anion components allows for the "design" of ILs with specific properties tailored to a particular separation challenge.[4]
Among the vast library of ILs, pyridinium-based compounds are particularly noteworthy for their hydrophobicity and stability, making them excellent candidates for biphasic separation systems.[5] This guide focuses specifically on 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C₄mpy][NTf₂]), a hydrophobic, air- and water-stable IL that has demonstrated significant promise in diverse extraction processes.[6]
Physicochemical Profile of [C₄mpy][NTf₂]
A thorough understanding of an IL's physical properties is paramount for designing and optimizing an LLE process. These properties dictate the phase behavior, mass transfer kinetics, and overall efficiency of the extraction. The key characteristics of [C₄mpy][NTf₂] are summarized below.
| Property | Value | Source(s) |
| CAS Number | 344790-86-9 | [7] |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [8] |
| Molecular Weight | 430.39 g/mol | [7][8] |
| Appearance | Liquid | |
| Density | 1.41 g/cm³ (at 22 °C) | [7] |
| Viscosity | 51.8 cP (at 25 °C) | [7] |
| Conductivity | 2.51 mS/cm (at 25 °C) | [7] |
| Water Content | Typically <0.5% | |
| Thermal Stability | High decomposition temperature | [6] |
Causality Insights:
-
Hydrophobicity: The combination of the pyridinium cation with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion renders the IL immiscible with water, which is the fundamental requirement for aqueous-based LLE.[4] Pyridinium-based ILs often exhibit lower water solubility than their imidazolium counterparts.[9]
-
Viscosity: While ILs are generally more viscous than traditional solvents, the viscosity of [C₄mpy][NTf₂] (51.8 cP) is moderate, allowing for reasonable mass transfer without requiring excessive agitation, which can lead to problematic emulsions.[7]
-
Density: With a density of 1.41 g/cm³, [C₄mpy][NTf₂] is significantly denser than water, ensuring clean and efficient phase separation via gravity after extraction.[7] This facilitates straightforward removal of the aqueous phase from the top.
Core Principles of LLE with [C₄mpy][NTf₂]
LLE operates on the principle of differential partitioning of a solute between two immiscible liquid phases. In this context, the process involves the transfer of a target analyte from an aqueous phase to the [C₄mpy][NTf₂] phase.
The efficiency of this transfer is governed by several mechanisms, primarily:
-
Neutral Compound Partitioning: A neutral analyte simply partitions between the two phases based on its relative solubility.
-
Ion Exchange: This is a dominant mechanism for the extraction of charged species, such as metal ions. The process can involve the exchange of the IL's cation or anion for the target analyte complex.[10] The hydrophobic nature of the [NTf₂]⁻ anion can facilitate the ion-exchange mechanism.[2]
The following diagram illustrates the generalized workflow for a liquid-liquid extraction experiment using [C₄mpy][NTf₂].
Caption: General workflow for liquid-liquid extraction using [C₄mpy][NTf₂].
Application & Protocols
[C₄mpy][NTf₂] is a versatile solvent applicable to a wide range of extraction challenges. Below are detailed protocols for two common applications: the extraction of phenolic compounds and heavy metal ions.
Application 1: Extraction of Phenolic Compounds from Wastewater
Phenolic compounds are persistent environmental pollutants commonly found in industrial wastewater.[11][12] The aromatic nature of the pyridinium cation in [C₄mpy][NTf₂] can establish favorable π-π interactions with phenolic analytes, enhancing extraction efficiency.
Protocol: LLE of Phenol from Aqueous Solution
A. Materials & Equipment
-
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C₄mpy][NTf₂]), ≥97% purity
-
Stock solution of phenol in Milli-Q water (e.g., 1000 mg/L)
-
Milli-Q water
-
15 mL screw-cap glass vials
-
Vortex mixer
-
Centrifuge
-
Adjustable micropipettes
-
HPLC-UV system for analysis
B. Step-by-Step Procedure
-
Sample Preparation: Prepare a working solution of phenol (e.g., 100 mg/L) by diluting the stock solution with Milli-Q water.
-
Phase Contact: In a 15 mL glass vial, pipette 5.0 mL of the aqueous phenol solution.
-
Solvent Addition: Carefully add 5.0 mL of [C₄mpy][NTf₂] to the vial. This establishes a 1:1 phase volume ratio (V_IL : V_W). Note: This ratio is a critical parameter to optimize. Varying it can significantly impact extraction efficiency.
-
Extraction: Tightly cap the vial and vortex at 2500 rpm for 10 minutes at room temperature (25 °C). Causality: This duration and speed are typically sufficient to maximize the interfacial area and achieve equilibrium. Overly vigorous mixing may create stable emulsions.
-
Phase Separation: Centrifuge the vial at 4000 rpm for 15 minutes. This step is crucial for breaking any minor emulsions and ensuring a sharp, clean interface between the two phases. The denser, analyte-enriched IL phase will be at the bottom.
-
Sample Collection: Using a pipette, carefully remove the top aqueous layer for analysis. Subsequently, collect a sample from the bottom IL phase. Note: To avoid cross-contamination, use a fresh pipette tip for each phase and be careful not to disturb the interface.
-
Quantification: Analyze the concentration of phenol remaining in the aqueous phase (C_aq) and the concentration in the IL phase (C_IL) using a pre-calibrated HPLC-UV method.
-
Calculation: Determine the extraction efficiency (%E) and the distribution coefficient (D) using the following equations:
-
%E = (1 - (C_aq_final / C_aq_initial)) * 100
-
D = C_IL / C_aq
-
C. Self-Validation & Trustworthiness
-
Mass Balance: A robust protocol should yield a mass balance close to 100%. The total mass of phenol in the final aqueous and IL phases should equal the initial mass in the aqueous phase.
-
Reproducibility: Perform the extraction in triplicate to ensure the results are reproducible and to calculate the standard deviation.
-
Control Sample: Run a blank extraction with only Milli-Q water and the IL to check for any interfering peaks during analysis.
Application 2: Extraction of Heavy Metal Ions
Ionic liquids are highly effective for the extraction of metal ions from aqueous solutions, often outperforming traditional systems.[5] Pyridinium-based ILs have shown high extraction efficiencies for metals like mercury, silver, palladium, and gold.[5] The mechanism often involves ion exchange or the formation of a neutral complex with a chelating agent that then partitions into the IL phase.[10][13]
Protocol: Chelation-Assisted LLE of Copper(II)
A. Materials & Equipment
-
[C₄mpy][NTf₂], ≥97% purity
-
Stock solution of Cu(II) (e.g., from CuSO₄·5H₂O) in deionized water
-
Pyridine-based chelating agent (e.g., C4N2Py4)
-
pH buffer solutions (e.g., acetate buffer for pH 4-6)
-
Mechanical shaker
-
Centrifuge
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for analysis
B. Step-by-Step Procedure
-
Aqueous Phase Preparation: Prepare an aqueous solution containing Cu(II) at a known concentration (e.g., 10 mg/L). Add a chelating agent to this solution at a specific molar ratio to the metal ion (e.g., 2:1). Adjust the pH of the solution using a suitable buffer, as the formation of the metal-chelate complex is often pH-dependent.
-
Phase Contact: In a suitable vial, combine 5.0 mL of the prepared aqueous phase with 2.5 mL of [C₄mpy][NTf₂].
-
Extraction: Place the vial on a mechanical shaker and agitate for 60 minutes. Causality: Chelation-assisted extraction can be slower than simple partitioning, requiring a longer equilibration time to ensure complete complex formation and transfer to the IL phase.
-
Phase Separation: Centrifuge at 4000 rpm for 20 minutes to ensure a clean separation.
-
Sample Collection & Analysis: Carefully separate the aqueous and IL phases. Dilute an aliquot of the aqueous phase and analyze for the remaining Cu(II) concentration using ICP-MS or AAS.
-
Calculation: Calculate the extraction efficiency (%E) as described in the previous protocol.
Factors Influencing Extraction Efficiency
The performance of an LLE system is not static; it is influenced by a range of interdependent parameters. Optimizing these factors is key to developing a robust and efficient protocol.
Caption: Interrelated factors that control the outcome of the LLE process.
-
pH of the Aqueous Phase: For ionizable analytes like phenols or metal-aqua complexes, pH is critical. It dictates the analyte's charge state, affecting its partitioning behavior and its ability to form complexes with chelating agents.
-
Temperature: Temperature affects the IL's viscosity and density, as well as the solubility of the analyte. While higher temperatures can decrease viscosity and improve mass transfer, they can also decrease the distribution coefficient for some exothermic extraction processes.
-
Phase Volume Ratio: Altering the ratio of IL to the aqueous phase can be used to achieve higher concentration factors for the analyte in the IL phase.
-
Contact Time & Mixing Speed: Sufficient time and agitation are needed to reach thermodynamic equilibrium, but excessive energy input can promote the formation of difficult-to-break emulsions.
Solvent Recovery and Sustainability
A significant advantage of using ILs like [C₄mpy][NTf₂] is their potential for recycling, which is central to the principles of green chemistry. Due to their negligible vapor pressure, ILs are not lost to evaporation and can be recovered after extraction.
The most common method for recovery is back-extraction (stripping) . This involves contacting the analyte-rich IL phase with a new aqueous solution whose properties (e.g., pH) are adjusted to favor the partitioning of the analyte back out of the IL. For example, phenolic compounds extracted into the IL can be stripped using a basic aqueous solution (e.g., NaOH), which deprotonates the phenol to the highly water-soluble phenolate ion.[11] This process not only recovers the analyte but also regenerates the IL for subsequent extraction cycles.
Conclusion
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out as a powerful and versatile solvent for liquid-liquid extraction. Its favorable physicochemical properties—hydrophobicity, high density, and thermal stability—make it a robust medium for separating a wide array of organic and inorganic compounds. By moving away from volatile organic compounds, the adoption of [C₄mpy][NTf₂] and similar ionic liquids allows for the development of safer, more efficient, and environmentally sustainable separation processes. The protocols and principles outlined in this guide serve as a foundational resource for scientists looking to harness the unique potential of this "designer solvent" in their research and development endeavors.
References
-
Title: CHAPTER 8: Applications of Ionic Liquids in Metal Extraction. Source: Books. 5
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Title: Pyridinium-based Task-specific Ionic Liquid with a Monothioether Group for Selective Extraction of Class b Metal Ions. Source: J-Stage.
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Title: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide = 97.0 H-NMR 344790-86-9. Source: Sigma-Aldrich.
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Title: Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Source: Taylor & Francis Online.
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Title: Ionic liquid (IL) cation and anion structural effects on the extraction of metal ions into N-alkylpyridinium-based ILs by a macrocyclic polyether. Source: Taylor & Francis Online.
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Title: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. Source: RoCo Global.
-
Title: Ionic Liquids as Components of Systems for Metal Extraction. Source: MDPI.
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Title: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide | C12H16F6N2O4S2. Source: PubChem.
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Title: A novel ionic liquid-based approach for DNA and RNA extraction simplifies sample preparation for bacterial diagnostics. Source: NIH.
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Title: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C10H15F6N3O4S2. Source: PubChem.
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Title: Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. Source: ACS Publications.
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Title: Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. Source: Syntechem.
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Title: Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Source: PMC - PubMed Central.
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Title: Ionic Liquid-Mediated Liquid-Liquid Extraction. Source: ResearchGate.
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Title: Using bis(trifluoromethylsulfonyl) amide based Ionic Liquids to extract phenolic compounds. Source: ResearchGate.
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Title: Systematic Method for Screening Ionic Liquids as Extraction Solvents Exemplified by an Extractive Desulfurization Process. Source: ACS Publications.
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Title: Ionic Liquids as Solvents in Separation Processes. Source: Austin Publishing Group.
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Title: Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Source: ACS Publications.
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Title: Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Source: PMC - NIH.
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Title: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide = 98.0 HPLC 174899-83-3. Source: Sigma-Aldrich.
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Title: Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Source: ACS Publications.
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Title: Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. Source: ResearchGate.
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Title: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Source: Selleck Chemicals.
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Title: 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR | 174899-83-3. Source: ChemicalBook.
-
Title: 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide 97%. Source: Sigma-Aldrich.
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Title: Recovery and Elimination of Phenolic Pollutants from Water Using [NTf2] and [Nf2]-Based Ionic Liquids. Source: ResearchGate.
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Title: Application of Extraction and Determination Based on Deep Eutectic Solvents in Different Types of Environmental Samples. Source: MDPI.
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Title: Extraction of Organic Compounds with Room Temperature Ionic Liquids. Source: ResearchGate.
-
Title: Radiation effects on hydrophobic ionic liquid [C4mim][NTf2] during extraction of strontium ions. Source: PubMed.
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Title: (Liquid + Liquid) Equilibria of [C8mim][NTf2] Ionic Liquid With a Sulfur-Component and Hydrocarbons. Source: ResearchGate.
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Title: A Review: Subcritical Water Extraction of Organic Pollutants from Environmental Matrices. Source: MDPI.
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Title: Magnetic deep eutectic solvent-based dispersive liquid–liquid microextraction for determination of strobilurin fungicides in water, juice, and vinegar by high-performance liquid chromatography. Source: NIH.
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Title: Liquid–liquid extraction of organic compounds. Source: ResearchGate.
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Title: Extraction of Emerging Contaminants from Environmental Waters and Urine by Dispersive Liquid–Liquid Microextraction with Solidification of the Floating Organic Droplet Using Fenchol:Acetic Acid Deep Eutectic Mixtures. Source: PMC - NIH.
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B3MPy][NTf2])
As a Senior Application Scientist, I've frequently guided researchers through the nuances of handling ionic liquids (ILs). The purity of an IL like 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often referred to as [B3MPy][NTf2], is not a trivial detail—it is the bedrock of reproducible and accurate experimental outcomes. Impurities, even at trace levels, can dramatically alter physicochemical properties such as viscosity, conductivity, and electrochemical stability, leading to misleading data.[1][2]
This guide is structured to address the practical challenges you may face. We will move from identifying common problems to implementing robust, validated purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is purifying a newly purchased bottle of [B3MPy][NTf2] necessary?
Even high-grade commercial ionic liquids can absorb atmospheric moisture and may contain trace impurities from synthesis or degradation. The primary culprits are water, residual halides (Cl⁻, Br⁻) from synthesis, and colored organic byproducts.[2] For applications in electrochemistry, catalysis, or high-purity synthesis, verifying and, if necessary, enhancing the purity is a critical first step to ensure the validity of your results.
Q2: What are the most common impurities in [B3MPy][NTf2] and what is their impact?
The most prevalent impurities and their effects are summarized below. Understanding their origin is key to selecting the appropriate purification strategy.
| Impurity Type | Common Source(s) | Impact on Experiments |
| Water | Atmospheric absorption (hygroscopicity) | Narrows electrochemical window, alters viscosity and density, can participate in side reactions.[3][4] |
| Halide Ions (Cl⁻, Br⁻) | Metathesis synthesis precursors (e.g., 1-butyl-3-methylpyridinium bromide) | Corrosive to equipment, can poison catalysts, and interfere with electrochemical measurements.[1][2] |
| Organic Solvents | Synthesis work-up (e.g., ethyl acetate, acetone) | Can alter polarity and solvation properties, may appear as confounding peaks in analytical measurements.[5] |
| Colored Species | Thermal or oxidative degradation, residual starting materials | Can interfere with spectroscopic studies (UV-Vis, fluorescence) and may indicate the presence of reactive impurities. |
| Non-polar Organics | Unreacted starting materials (e.g., 3-methylpyridine, 1-bromobutane) | Affects the IL's solvent properties and can lead to unwanted side reactions. |
Q3: How can I perform a quick quality check on my [B3MPy][NTf2]?
Before committing to a lengthy purification, a few simple tests can provide valuable insights:
-
Visual Inspection: The IL should be a clear, colorless to very pale yellow liquid. A significant yellow or brown tint suggests degradation or organic impurities.
-
Halide Test (Qualitative): Dissolve a small sample of the IL in deionized water (note: [B3MPy][NTf2] is hydrophobic and will form a separate phase). Vigorously shake the mixture to extract any water-soluble halides. Decant the aqueous phase and add a few drops of aqueous silver nitrate (AgNO₃) solution. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of halide impurities.[2]
-
Water Content: The most reliable method is Karl-Fischer (KF) titration, which provides a quantitative measure of water content.[6] For many applications, a water content below 100 ppm is desirable.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter and directs you to the appropriate solution.
Caption: A comprehensive workflow for the purification and validation of [B3MPy][NTf2].
References
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Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Available from: [Link]
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Ghandi, K. Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central. Available from: [Link]
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Lemus, J., et al. Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. ResearchGate. Available from: [Link]
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Van den Bossche, G., et al. Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Lirias - KU Leuven. Available from: [Link]
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SOLVOMET. Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Available from: [Link]
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Kiefer, J., et al. Concentration Measurements in Ionic Liquid–Water Mixtures by Mid-Infrared Spectroscopy and Indirect Hard Modeling. Optica Publishing Group. Available from: [Link]
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ACS Sustainable Chemistry & Engineering. Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. Available from: [Link]
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Wippermann, K., et al. In Situ Determination of the Water Content of Ionic Liquids. ResearchGate. Available from: [Link]
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Thiébaud, S., et al. Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Thieme Chemistry. Available from: [Link]
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Journal of Chemical & Engineering Data. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. ACS Publications. Available from: [Link]
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Martins, M. A. R., et al. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC - NIH. Available from: [Link]
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Atanassova, M. SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy. Available from: [Link]
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Wippermann, K., et al. In Situ Determination of the Water Content of Ionic Liquids. Semantic Scholar. Available from: [Link]
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Villagrán, C., et al. Quantification of Halide in Ionic Liquids Using Ion Chromatography. Research Explorer. Available from: [Link]
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Villagrán, C., et al. Quantification of Halide in Ionic Liquids Using Ion Chromatography. ResearchGate. Available from: [Link]
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Sellaoui, L., et al. Adsorption of ionic liquids onto activated carbons: Effect of pH and temperature. ScienceDirect. Available from: [Link]
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ResearchGate. Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. Available from: [Link]
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MDPI. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Available from: [Link]
-
Journal of Chemical & Engineering Data. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. ACS Publications. Available from: [Link]
-
ALLGREEN. 1-butylpyridinium Bis(trifluoromethylsulfonyl)imide [bpy]ntf2 Cas No.187863-42-9. Available from: [Link]
-
ResearchGate. Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. Available from: [Link]
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- 6. hiyka.com [hiyka.com]
Technical Support Center: Purification of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B3MPy][NTf₂]). Addressing common challenges in handling this hygroscopic ionic liquid, the following troubleshooting guides and frequently asked questions (FAQs) offer practical, step-by-step solutions grounded in established scientific principles.
The Critical Role of Purity
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is a versatile room temperature ionic liquid (IL) with applications in electrochemistry, catalysis, and as a solvent in organic synthesis.[1] However, its performance is highly contingent on its purity. Water and halide ions are common impurities that can significantly alter its physicochemical properties, including viscosity, conductivity, and thermal stability, potentially leading to erroneous experimental results.[2][3]
Frequently Asked Questions (FAQs)
Q1: My [B3MPy][NTf₂] has absorbed atmospheric moisture. What is the most effective way to dry it?
A1: Due to their hygroscopic nature, many ionic liquids readily absorb water from the atmosphere.[4] For [B3MPy][NTf₂], a combination of high vacuum and moderate heating is the most effective method for water removal.
Recommended Protocol: High-Vacuum Drying
-
Preparation: Place the ionic liquid in a clean, dry Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full to ensure a sufficient surface area for efficient drying.
-
Initial Vacuum: Connect the flask to a high-vacuum line (≤10⁻³ mbar) and begin stirring. It is crucial to apply the vacuum gradually to prevent vigorous outgassing, which can lead to sample loss.
-
Heating: Once a stable vacuum is achieved, gently heat the ionic liquid to 70-80°C using an oil bath. Higher temperatures are generally not recommended as they can risk thermal decomposition of the pyridinium cation.[5][6]
-
Drying Duration: Continue drying under these conditions for at least 24 hours. The exact duration will depend on the initial water content and the volume of the sample.
-
Cooling and Storage: After the drying period, allow the ionic liquid to cool to room temperature under vacuum before backfilling the flask with an inert gas such as nitrogen or argon. For long-term storage, keep the dried ionic liquid in a tightly sealed container inside a desiccator or a glovebox to prevent moisture reabsorption.[4]
Q2: How can I accurately determine the water content in my ionic liquid sample?
A2: Karl Fischer (KF) titration is the gold standard for determining the water content in ionic liquids with high accuracy and precision.[7] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly effective for samples with very low water content (ppm levels).
Key Considerations for Karl Fischer Titration of Ionic Liquids:
-
Solvent Selection: While many commercial KF reagents are methanol-based, some ionic liquids may have limited solubility. Specialized KF solvents for ionic liquids are available and can improve the accuracy of the measurement.[8]
-
Sample Handling: Due to the hygroscopic nature of [B3MPy][NTf₂], it is imperative to handle the sample in a dry environment (e.g., a glovebox or under a stream of dry inert gas) when preparing it for KF analysis to prevent an overestimation of the water content.
Q3: I suspect my [B3MPy][NTf₂] is contaminated with halide ions from its synthesis. How can I detect and remove them?
A3: Halide impurities, often remnants from the quaternization step in the synthesis of the pyridinium cation, can be detrimental to many applications, particularly in electrochemistry.[9]
Detection of Halide Impurities:
A qualitative test using silver nitrate can indicate the presence of chloride, bromide, or iodide ions.
Protocol: Qualitative Silver Nitrate Test
-
Dissolve a small amount of the ionic liquid in deionized water.
-
Acidify the solution with a few drops of dilute nitric acid. This is crucial to prevent the precipitation of other silver salts, such as silver carbonate, which would give a false positive result.[10]
-
Add a few drops of a silver nitrate solution.
-
The formation of a precipitate indicates the presence of halide ions:
-
White precipitate (AgCl): Chloride ions are present.
-
Cream precipitate (AgBr): Bromide ions are present.
-
Yellow precipitate (AgI): Iodide ions are present.[11]
-
For quantitative analysis, ion chromatography is a highly sensitive and reliable method.[7][9]
Removal of Halide Impurities:
If the ionic liquid is immiscible with water, repeated washing with deionized water can effectively remove water-soluble halide salts.
Protocol: Liquid-Liquid Extraction for Halide Removal
-
In a separatory funnel, mix the ionic liquid with an equal volume of deionized water.
-
Shake the funnel vigorously for several minutes to ensure thorough mixing.
-
Allow the layers to separate. The denser ionic liquid will form the bottom layer.
-
Drain the aqueous (top) layer.
-
Repeat the washing process 3-5 times.
-
After the final wash, perform the qualitative silver nitrate test on the aqueous layer to confirm the absence of halide ions.
-
Dry the washed ionic liquid using the high-vacuum drying method described in A1 to remove residual water.
Q4: My ionic liquid has a slight yellow tint. Is this an indication of impurity?
A4: While a colorless appearance is often associated with high purity, a slight yellow coloration in pyridinium-based ionic liquids is not uncommon and may not necessarily indicate the presence of significant impurities. However, a pronounced color change could be a sign of degradation products. Purity should be assessed using analytical techniques such as NMR spectroscopy.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Presence of water or other impurities. | Purify the ionic liquid using the methods described above. Confirm purity using Karl Fischer titration and NMR spectroscopy. |
| Low ionic conductivity | High water content. | Dry the ionic liquid under high vacuum as detailed in the FAQs. |
| Corrosion of metal components | Presence of halide impurities. | Test for and remove halide ions using the protocols provided. |
| Visible phase separation with a co-solvent | High water content can affect miscibility. | Ensure the ionic liquid is thoroughly dried before use. |
| Degradation at elevated temperatures | Exceeding the thermal stability limit. | Consult the supplier's specifications for the thermal decomposition temperature. Pyridinium-based ILs can undergo decomposition, and the stability is influenced by the anion.[6][14] |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for purifying 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide.
Caption: Decision tree for the purification of [B3MPy][NTf₂].
Summary of Purity Specifications
| Parameter | Recommended Limit | Analytical Method |
| Water Content | < 100 ppm | Karl Fischer Titration |
| Halide Content | < 10 ppm | Ion Chromatography |
| Purity (by NMR) | ≥ 99% | ¹H and ¹⁹F NMR Spectroscopy |
References
- Deng, Y., et al. (2006). Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. Green Chemistry, 8(9), 785-788.
- Baran, V., et al. (2018). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Polymers, 10(11), 1236.
- Rebelo, L. P. N., et al. (2005). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 37(6), 559-568.
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. Available at: [Link]
- Oktavianus, C., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 7(5), e07019.
-
Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS. Available at: [Link]
-
IC Determination of Halide Impuritiesin Ionic Liquids. ResearchGate. Available at: [Link]
- Zhou, S., et al. (2023). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation. Journal of Energy Chemistry, 84, 1-9.
-
Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Royal Society of Chemistry. Available at: [Link]
- Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27.
-
Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. PubMed Central. Available at: [Link]
-
NMR of ionic liquids. ResearchGate. Available at: [Link]
- Vander Hoogerstraete, T., et al. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. Analytical Chemistry, 86(8), 3931-3938.
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. ChemEd X. Available at: [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. ACS Publications. Available at: [Link]
-
Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. ACS Publications. Available at: [Link]
-
Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. Auctores. Available at: [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. Available at: [Link]
-
Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. ResearchGate. Available at: [Link]
-
Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. LinkedIn. Available at: [Link]
-
Hydrophobic Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Pyrolysis: Through the Window of the Ultrasonic Reactor. ResearchGate. Available at: [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PubMed Central. Available at: [Link]
-
Testing for Halide Ions | Silver Nitrate and Ammonia. Compound Interest. Available at: [Link]
-
Testing for Halide Ions. Chemistry LibreTexts. Available at: [Link]
-
Testing for halide ions. Chemguide. Available at: [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. ScienceDirect. Available at: [Link]
-
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide. PubChem. Available at: [Link]
-
Dissolution of Metal Salts in Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids: Studying the Affinity of Metal Cations Toward a “Weakly Coordinating” Anion. ResearchGate. Available at: [Link]
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- 2. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the interactions between the bis(trifluoromethylsulfonyl)imide anion and absorbed CO2 using X-ray diffraction analysis of a soft crystal surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 14. longdom.org [longdom.org]
Technical Support Center: 1-Butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide in Electrochemical Applications
Welcome to the technical support center for 1-Butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide, hereafter referred to as [C4C1pyr][NTf2]. This guide is designed for researchers, scientists, and drug development professionals utilizing this ionic liquid in electrochemical cells. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common stability issues and ensure the integrity of your experimental results. Our approach is grounded in scientific principles and practical, field-proven insights to help you navigate the complexities of working with this advanced electrolyte.
Introduction to [C4C1pyr][NTf2] in Electrochemistry
1-Butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide is an ionic liquid (IL) that has garnered significant interest for electrochemical applications due to its unique combination of properties. These include a potentially wide electrochemical stability window (ESW), high thermal stability, low volatility, and good ionic conductivity.[1][2][3] However, realizing the full potential of [C4C1pyr][NTf2] requires a thorough understanding of its stability characteristics and interactions within an electrochemical cell. This guide will address the common challenges encountered and provide solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrochemical stability window (ESW) of [C4C1pyr][NTf2]?
A1: The electrochemical stability window (ESW) of [C4C1pyr][NTf2] can be quite wide, with some studies on similar bis(trifluoromethanesulfonyl)imide-based ionic liquids reporting values up to 6 V.[4][5] However, the practical ESW is not an intrinsic property of the ionic liquid alone. It is significantly influenced by several factors including the working electrode material, the presence of impurities (especially water and halides), and the operating temperature.[6] The cathodic limit is determined by the reduction of the 1-butyl-3-methylpyridinium cation, while the anodic limit is set by the oxidation of the bis(trifluoromethanesulfonyl)imide anion.[4]
Q2: Why is my measured ESW narrower than reported values?
A2: A narrower than expected ESW is a common issue and can often be traced back to impurities. Water is a primary culprit, as its reduction can lead to hydrogen evolution at potentials less negative than the reduction of the pyridinium cation, thus contracting the cathodic window.[7] Halide impurities, often remnants from the synthesis of the ionic liquid, can also be oxidized at lower potentials than the [NTf2] anion, leading to a reduced anodic limit.[8] The choice of electrode material also plays a crucial role; for instance, catalytically active surfaces like platinum can promote reactions that might not occur on glassy carbon.[6]
Q3: How do I properly handle and store [C4C1pyr][NTf2] to maintain its purity?
A3: [C4C1pyr][NTf2] is hydrophobic but can still absorb atmospheric moisture over time. Therefore, it is crucial to handle and store it in an inert atmosphere, such as in an argon-filled glovebox with low water and oxygen content (<1 ppm). If a glovebox is not available, use of a desiccator and careful handling with dry glassware is essential. For long-term storage, sealing the container with paraffin film is recommended. Prior to use, it is best practice to dry the ionic liquid under high vacuum at an elevated temperature (e.g., 100-120 °C) for several hours to remove any absorbed water.[9]
Q4: Can [C4C1pyr][NTf2] react with my electrode materials?
A4: Yes, interactions between [C4C1pyr][NTf2] and electrode materials can occur, leading to stability issues. While it is relatively stable with noble metals like platinum and gold, it can exhibit significant decomposition on more reactive metal surfaces such as aluminum, even without an applied potential.[9] Studies have shown that the [NTf2] anion can decompose on aluminum surfaces, leading to the formation of species like AlF3 and aluminum sulfates.[9] When used with highly reactive anodes like lithium metal, the formation of a stable solid electrolyte interphase (SEI) is critical to prevent continuous decomposition of the ionic liquid.[10][11]
Troubleshooting Guides
Issue 1: Rapid Cell Failure or Capacity Fading
Symptoms:
-
A sudden drop in cell capacity after a few cycles.
-
A significant increase in internal resistance.
-
Visible changes to the electrode surfaces post-mortem (e.g., discoloration, pitting).
Potential Causes & Solutions:
| Cause | Diagnostic Test | Solution |
| Electrochemical Decomposition of the Ionic Liquid | Cyclic Voltammetry (CV) to check for unexpected redox peaks within the operating voltage window. | Ensure the cell's operating voltage does not exceed the practical ESW of the [C4C1pyr][NTf2] with your specific electrodes. Perform a slow-scan CV on your electrode material in the ionic liquid to accurately determine the stability limits. |
| Reaction with Electrode Materials | Post-mortem analysis of electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX). | If using reactive metals, consider a protective coating on the electrode or the use of electrolyte additives known to form a stable SEI. For instance, with lithium metal anodes, additives like fluoroethylene carbonate (FEC) can be beneficial. |
| Water or Halide Impurities | Karl Fischer titration to determine water content. Ion chromatography or other analytical techniques to detect halide impurities. | Purify the [C4C1pyr][NTf2] before use. This can involve drying under vacuum at elevated temperatures and, for halide removal, methods like washing with deionized water followed by rigorous drying, or treatment with silver salts.[12] |
Issue 2: Inconsistent or Irreproducible Experimental Results
Symptoms:
-
Significant variations in performance between seemingly identical cells.
-
Drifting baseline in electrochemical measurements.
Potential Causes & Solutions:
| Cause | Diagnostic Test | Solution |
| Variable Impurity Levels | Characterize each batch of ionic liquid for water and halide content before use. | Implement a standardized purification and storage protocol for the [C4C1pyr][NTf2]. Ensure all cell components are thoroughly dried before assembly. |
| Atmospheric Contamination During Cell Assembly | Assemble cells in a controlled, inert atmosphere (e.g., an argon-filled glovebox). | If a glovebox is unavailable, minimize exposure to air by working quickly and in a dry environment. Consider using a sealed cell design. |
| Thermal Gradients or Fluctuations | Monitor the temperature of the electrochemical cell during operation. | Use a temperature-controlled environment for your experiments to ensure thermal stability, as the conductivity and viscosity of ionic liquids are temperature-dependent.[13][14] |
Experimental Protocols
Protocol 1: Purification of [C4C1pyr][NTf2]
This protocol describes a general procedure for removing water and halide impurities.
Materials:
-
[C4C1pyr][NTf2] (as-received)
-
High-purity deionized water
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Washing: Dissolve the [C4C1pyr][NTf2] in DCM. Add an equal volume of deionized water and stir vigorously for at least one hour. Separate the organic phase. Repeat the washing step 3-4 times to remove water-soluble impurities like halides.
-
Drying the Organic Phase: Dry the DCM phase containing the ionic liquid over anhydrous magnesium sulfate or sodium sulfate for several hours.
-
Solvent Removal: Filter off the drying agent and remove the DCM using a rotary evaporator.
-
High-Vacuum Drying: Transfer the ionic liquid to a Schlenk flask and dry under high vacuum (<10^-3 mbar) at 100-120 °C for at least 24 hours to remove residual water and solvent.
-
Storage: Transfer the purified and dried ionic liquid into a sealed container inside an argon-filled glovebox for storage.
Protocol 2: Determination of the Electrochemical Stability Window (ESW)
Materials:
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or your material of interest)
-
Reference electrode (e.g., Ag/Ag+ or a leak-free Ag/AgCl pseudo-reference)
-
Counter electrode (e.g., platinum wire or mesh)
-
Purified [C4C1pyr][NTf2]
-
Potentiostat
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox. Ensure all components are scrupulously clean and dry.
-
Cyclic Voltammetry (CV): Perform CV, starting from the open-circuit potential and scanning towards the cathodic limit first. Then, in a separate experiment, scan towards the anodic limit. Use a slow scan rate (e.g., 10-20 mV/s).
-
Defining the Limits: The electrochemical limits are typically defined as the potential at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).[6]
-
Data Analysis: The ESW is the difference between the anodic and cathodic potential limits.
Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common stability issues with [C4C1pyr][NTf2].
Caption: A troubleshooting flowchart for electrochemical cell issues.
References
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (n.d.). National Center for Biotechnology Information.
- Application Notes and Protocols for Electrochemical Applications of Pyridinium Ionic Liquids. (n.d.). Benchchem.
- Influence of experimental conditions on the electrochemical window. Case study on bis(trifluoromethylsulfonyl)imide-based ionic liquids. (2025, August 7). ResearchGate.
- Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2023, June 30). MDPI.
- Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. (n.d.). Journal of Chemical & Engineering Data - ACS Publications.
- (PDF) Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2022, June 17). ResearchGate.
- Investigating the Properties of Pyridinium-Based Ionic Liquids. (n.d.). Hiyka.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2024, September 10). Journal of Chemical & Engineering Data - ACS Publications.
- Pyridinium-Based Ionic Liquids. (n.d.). Reinste Nano Ventures Pvt Ltd - Hiyka.
- Unexpected decomposition of the bis(trifluoromethylsulfonyl) amid anion during electrochemical copper oxidation in an ionic liquid. (2025, August 7). ResearchGate.
- Electrochemical stability of bis(trifluoromethanesulfonyl)imide-based ionic liquids at elevated temperature as a solvent for a titanium oxide bronze electrode. (2025, August 10). ResearchGate.
- Challenges and Opportunities of Ionic Liquid Electrolytes for Rechargeable Batteries. (n.d.). MDPI.
- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. (2025, October 16). ResearchGate.
- Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling. (2014, May 8). National Center for Biotechnology Information.
- A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells. (n.d.). MDPI.
- Stabilizing lithium metal using ionic liquids for long-lived batteries. (2016, June 13). Deakin University research repository.
Sources
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- 2. hiyka.com [hiyka.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide ([C4mpy][NTf₂])
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide (CAS: 344790-86-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges associated with handling and storing this ionic liquid (IL). Our goal is to equip you with the knowledge to ensure the integrity of your experiments and maintain a safe laboratory environment.
Core Characteristics and Challenges
This compound, hereafter referred to as [C4mpy][NTf₂], is an air- and water-stable ionic liquid.[1] While its stability is a key advantage, its performance in sensitive applications is highly dependent on maintaining its purity. The primary challenges in its handling and storage revolve around its hygroscopic nature, potential for thermal degradation under prolonged stress, and its classification as an irritant.
Key Physicochemical & Safety Data
| Property | Value / Information | Source(s) |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [2] |
| Molecular Weight | 430.39 g/mol | |
| Appearance | Colorless to light yellow/orange liquid | [3] |
| Density | ~1.44 g/cm³ at 20°C | [4] |
| Viscosity | Relatively high compared to common solvents | [5] |
| Water Solubility | Generally considered hydrophobic/immiscible | [1][6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][7][8] |
| Signal Word | Warning | [7][9] |
| Storage | Store locked up in a cool, dry, well-ventilated area. Keep container tightly sealed. | [4][6][8] |
| Disposal | Dispose of as hazardous waste via an industrial combustion plant or licensed contractor. Do not release to the environment. | [4][10] |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of [C4mpy][NTf₂].
Q1: What makes [C4mpy][NTf₂] useful in research? A: As a room-temperature ionic liquid, [C4mpy][NTf₂] possesses a unique combination of properties: negligible vapor pressure (reducing inhalation risk and flammability), high thermal stability, and good ionic conductivity.[3][5] These characteristics make it suitable as a solvent for chemical synthesis (e.g., Ullmann homocoupling), a medium for creating modified electrodes for electrochemical sensing, and as an electrolyte in battery research.
Q2: How hazardous is this ionic liquid? What are the primary safety precautions? A: [C4mpy][NTf₂] is classified as a substance that causes skin, eye, and respiratory irritation.[7][8][9] Direct contact should be avoided. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or PVC, tested to EN 374 standard), safety glasses with side-shields or goggles, and a lab coat.[4][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
Q3: You list it as "water-stable," but does it absorb water from the air? A: This is a critical point. "Water-stable" or "hydrophobic" for an IL like this means it does not readily mix with water and is resistant to chemical decomposition by water.[1] However, like most ILs, it is hygroscopic and will absorb ambient moisture from the atmosphere over time.[11][12] While the [NTf₂]⁻ anion is one of the more hydrophobic anions available, even trace amounts of absorbed water can significantly impact electrochemical windows, reaction kinetics, and the physical properties (like viscosity) of the IL.[5][13]
Q4: What is the effective thermal stability of [C4mpy][NTf₂]? A: It exhibits high thermal stability, with thermogravimetric analysis (TGA) showing decomposition temperatures typically above 350°C.[1][14] However, this high temperature reflects rapid decomposition. It is important to understand that prolonged heating, even at more moderate temperatures (e.g., >150°C), can lead to gradual thermal degradation.[15] The primary decomposition pathway for pyridinium-based ILs is often dealkylation.[16] For high-temperature applications, it is crucial to minimize the duration of heating.
Q5: What materials should I avoid when working with [C4mpy][NTf₂]? A: Avoid strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions.[6] While generally compatible with standard laboratory glassware (e.g., borosilicate) and plastics like PTFE, its reactivity with certain active metal surfaces, such as aluminum, has been noted, where it can cause decomposition of the anion.[17] It is considered stable on more inert surfaces like platinum.[17]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent or non-reproducible results in my reaction/electrochemical experiment.
-
Primary Suspect: Water Contamination. This is the most common cause of variability. Absorbed water can act as a competing reagent, alter the IL's viscosity and conductivity, and narrow the electrochemical window.[11][13]
-
Validation: Use Karl Fischer titration to quantify the water content in your IL. For many applications, a water content below 100 ppm is required.
-
Solution Protocol: Drying the Ionic Liquid
-
Place the ionic liquid in a Schlenk flask or similar vacuum-rated vessel.
-
Heat the vessel to 70-80°C while applying a high vacuum (<1 mbar) for several hours (e.g., 8-12 hours). Gentle stirring can improve drying efficiency.
-
For extremely low water content, a freeze-pump-thaw method can be effective, though it is more labor-intensive.[13]
-
After drying, store and handle the IL under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent reabsorption of moisture.[17]
-
-
Problem 2: The ionic liquid, which was initially colorless, has developed a yellow or brownish tint.
-
Cause A: Impurities from Synthesis. Halide impurities (e.g., from the precursor salts) are a common issue in IL synthesis and can lead to discoloration and affect electrochemical performance.[3]
-
Validation: A simple qualitative test for halide impurities can be performed by dissolving a small sample of the IL in deionized water, acidifying with nitric acid, and adding a few drops of silver nitrate solution. The formation of a precipitate indicates the presence of halides.[3]
-
Solution: If halide contamination is confirmed, purification is necessary. Passing the IL through a column of activated neutral alumina or activated carbon can remove polar impurities and colored species.[13] For best results, always consider purchasing high-purity grade ILs (e.g., ≥98%) where impurity levels are certified.[18]
-
-
Cause B: Thermal Degradation. If the IL has been heated for extended periods, even below its rapid decomposition temperature, degradation products can form and cause discoloration.[15]
-
Validation: Compare the ¹H NMR spectrum of the discolored IL to that of a fresh sample. The appearance of new peaks, particularly corresponding to 3-methylpyridine or other dealkylation products, is a strong indicator of degradation.[16]
-
Solution: Unfortunately, chemical degradation is irreversible. The IL should be disposed of as hazardous waste, and a fresh batch should be used for subsequent experiments.
-
Problem 3: The ionic liquid is too viscous to handle and dispense accurately.
-
Cause: Intrinsic Property. High viscosity is a characteristic feature of many ionic liquids, resulting from strong intermolecular van der Waals forces and electrostatic interactions.[5]
-
Solution 1: Gentle Heating. Moderately warming the IL (e.g., to 40-50°C) will significantly decrease its viscosity, making it easier to pour and pipette. Do not overheat, to avoid any risk of degradation.
-
Solution 2: Proper Equipment. Use a positive-displacement pipette instead of an air-displacement pipette for accurate dispensing of viscous liquids. For larger volumes, weighing the IL is often more accurate than measuring by volume.
-
Standard Operating Procedures (SOPs)
SOP 1: Spill Cleanup Protocol
-
Evacuate & Ventilate: Ensure the spill area is clear of personnel and increase ventilation. Extinguish all ignition sources as a precaution.[6][8]
-
Wear PPE: At a minimum, wear chemical-resistant gloves, chemical splash goggles, and a lab coat. For large spills, consider respiratory protection.[4][7]
-
Containment: Prevent the spill from entering drains or water courses by creating a dike around it with an inert, absorbent material.[4][6]
-
Absorption: Cover and absorb the spill with a non-combustible material such as sand, vermiculite, or diatomaceous earth (kieselgur).[4]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container suitable for hazardous waste.[8]
-
Decontamination: Clean the spill area with a cloth or fleece, followed by soap and water.[4]
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous chemical waste according to your institution's guidelines.[10]
SOP 2: Waste Disposal
-
Classification: [C4mpy][NTf₂] is considered a hazardous waste.[4]
-
Collection: Collect all waste containing this IL (including contaminated absorbents, gloves, and empty containers) in a dedicated, sealed, and properly labeled hazardous waste container.
-
Disposal Route: Do NOT dispose of this material down the drain or in regular trash.[4][10] It must be handled by a licensed waste disposal company, typically through incineration at an industrial combustion plant.[4][10] Handle contaminated packaging in the same manner as the substance itself.[4]
Visualizations
Chemical Structure Diagram
Troubleshooting Workflow for Unexpected Experimental Outcomes
// Potential Causes q_water [label="Is water content\n a critical parameter?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_purity [label="Is the IL purity\n(e.g., halide content) sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_thermal [label="Has the IL been\nsubjected to prolonged heat?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_water [label="1. Quantify water (Karl Fischer).\n2. Dry IL under vacuum/heat.\n3. Handle under inert atmosphere.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity [label="1. Test for halides (AgNO₃ test).\n2. Purify via alumina/carbon column.\n3. Purchase higher purity grade.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_thermal [label="1. Check for degradation (NMR).\n2. Discard degraded IL.\n3. Minimize heating time/temp in future.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_water; q_water -> q_purity [label="Yes"]; q_purity -> q_thermal [label="Yes"]; q_thermal -> start [label="Yes (Re-evaluate)", style=dashed];
q_water -> sol_water [label="No"]; q_purity -> sol_purity [label="No"]; q_thermal -> sol_thermal [label="No"]; } ddot Caption: Troubleshooting logic for experiments using [C4mpy][NTf₂].
References
-
Roy, D. & Maroncelli, M. (n.d.). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
García, B., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. MDPI. [Link]
-
García, B., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids. ResearchGate. [Link]
-
Shimizu, K., et al. (2024). On the Moisture Absorption Capability of Ionic Liquids. The Journal of Physical Chemistry B. [Link]
-
Lomba, L., et al. (2020). Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis. PMC. [Link]
-
ChemSrc. This compound SDS. [Link]
-
ResearchGate. (2013). What's your typical cleaning method for your ionic liquids?. [Link]
-
Solvionic. CLEANING SURFACE BY A PROTIC IONIC LIQUID. [Link]
-
Heintz, A., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. MDPI. [Link]
-
Zhang, S., et al. (2012). Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
-
Beskhyroun, S. (n.d.). Ionic Liquids for the Green Cleaning of Paintings; Between Properties and Synthesis. [Link]
-
Turova, M., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
-
Zhang, S., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PMC. [Link]
-
PubChem. This compound. [Link]
-
Carriazo, D., et al. (2024). Ionic Liquids as Potential Cleaning and Restoration Agents for Cellulosic Artefacts. MDPI. [Link]
-
CNR-IRIS Repository. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL). [Link]
-
Lexow, M., et al. (2023). Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. MDPI. [Link]
-
Sashina, E. S., et al. (2017). Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids. Russian Chemical Bulletin. [Link]
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- 2. This compound | C12H16F6N2O4S2 | CID 16211286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR | 174899-83-3 [chemicalbook.com]
- 4. proionic.com [proionic.com]
- 5. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide = 98.0 HPLC 174899-83-3 [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions in 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Welcome to the technical support center for 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide, hereafter referred to as [B3MPy][NTf2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing chemical reactions in this versatile ionic liquid.
Introduction to [B3MPy][NTf2] as a Reaction Solvent
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is a room-temperature ionic liquid (IL) that has garnered significant interest as a green and tunable solvent for a variety of chemical transformations.[1][2] Its unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make it an attractive alternative to conventional volatile organic solvents.[3][4] The pyridinium cation and the bis(trifluoromethylsulfonyl)imide anion impart specific characteristics that can influence reaction rates, selectivity, and catalyst stability.[3]
This guide will provide a structured approach to harnessing the full potential of [B3MPy][NTf2] in your research, focusing on practical troubleshooting and optimization strategies.
Physical and Chemical Properties of [B3MPy][NTf2]
A thorough understanding of the physicochemical properties of [B3MPy][NTf2] is fundamental to its effective use as a reaction solvent.
| Property | Value | Source |
| Molecular Formula | C12H16F6N2O4S2 | [5] |
| Molecular Weight | 430.4 g/mol | [5] |
| Appearance | Colorless to light orange/yellow liquid | Sigma-Aldrich |
| Density | ~1.44 g/cm³ at 25 °C | ECHEMI |
| Viscosity | ~65 cP at 25 °C | Proionic |
| Melting Point | < 25 °C | ECHEMI |
| Thermal Stability | Decomposes at > 350 °C | [6] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions conducted in [B3MPy][NTf2] and provides actionable solutions based on scientific principles.
Issue 1: Slow or Incomplete Reaction
Question: My reaction is proceeding much slower in [B3MPy][NTf2] compared to a conventional organic solvent, or it is not going to completion. What are the possible causes and how can I address this?
Answer:
Several factors can contribute to reduced reaction rates in ionic liquids. The primary suspects are mass transfer limitations due to viscosity, and suboptimal reaction temperature.
Causality and Solutions:
-
Mass Transfer Limitations: [B3MPy][NTf2] has a moderate viscosity, which can impede the diffusion of reactants and catalysts, thereby slowing down the reaction rate.[7]
-
Solution 1: Increase Agitation: Ensure vigorous and efficient stirring to improve mixing and overcome diffusion barriers. For highly viscous reaction mixtures, mechanical stirring is recommended over magnetic stirring.
-
Solution 2: Increase Temperature: Elevating the reaction temperature will decrease the viscosity of the ionic liquid and increase the kinetic energy of the molecules, leading to a faster reaction rate.[8] Monitor the thermal stability of your reactants and catalyst when increasing the temperature.[9]
-
Solution 3: Co-solvent Addition: The addition of a small amount of a low-viscosity, miscible co-solvent can significantly reduce the overall viscosity of the reaction medium. However, this may alter the polarity of the solvent system and affect reaction outcomes.
-
-
Suboptimal Temperature: The optimal temperature for a reaction in an ionic liquid may differ from that in a conventional solvent.
-
Solution: Perform a temperature screen to identify the optimal reaction temperature in [B3MPy][NTf2].
-
Issue 2: Low Product Yield or Poor Selectivity
Question: I am observing a low yield of my desired product and/or the formation of significant side products. How can I improve the yield and selectivity?
Answer:
Low yield and poor selectivity can stem from catalyst deactivation, solubility issues, or the inherent polarity of the ionic liquid influencing the reaction pathway.
Causality and Solutions:
-
Catalyst Deactivation or Inhibition: Impurities in the ionic liquid, such as water or halide residues from synthesis, can poison or inhibit the catalyst.
-
Solution 1: Ionic Liquid Purity: Ensure the [B3MPy][NTf2] is of high purity and is properly dried before use. The presence of water can significantly impact reactions.[10] A common drying procedure involves heating the ionic liquid under vacuum.[11]
-
Solution 2: Catalyst and Ligand Screening: The optimal catalyst and ligand combination may differ in an ionic liquid compared to conventional solvents. Perform a screen of different catalysts and ligands to find the most effective combination for your specific reaction in [B3MPy][NTf2].
-
-
Solubility Issues: Poor solubility of reactants or catalysts can lead to a heterogeneous reaction mixture and reduced reaction rates. Pyridinium-based ionic liquids are known for their ability to dissolve a wide range of compounds, but this should be verified for your specific system.[3]
-
Solution: Check the solubility of all reaction components in [B3MPy][NTf2] at the desired reaction temperature. If solubility is an issue, consider the use of a co-solvent or a modified catalyst with enhanced solubility in the ionic liquid.
-
-
Solvent Polarity Effects: The high polarity of [B3MPy][NTf2] can influence the transition state of the reaction, potentially favoring undesired reaction pathways.
Issue 3: Difficulty in Product Isolation
Question: I am struggling to separate my product from the ionic liquid after the reaction is complete. What are the recommended extraction methods?
Answer:
Product isolation from a non-volatile and viscous ionic liquid can be challenging. The choice of extraction method depends on the properties of your product.
Causality and Solutions:
-
Product Properties: The polarity and volatility of your product will dictate the most suitable isolation technique.
-
Solution 1: Liquid-Liquid Extraction: For nonpolar to moderately polar products, extraction with a non-miscible organic solvent (e.g., hexane, diethyl ether, ethyl acetate) is the most common method.[14] Multiple extractions may be necessary for complete removal.
-
Solution 2: Distillation or Sublimation: For volatile products, direct distillation or sublimation from the reaction mixture can be a highly effective and clean method, leaving the non-volatile ionic liquid and catalyst behind.
-
Solution 3: Solid-Phase Extraction (SPE): For more complex mixtures or products with moderate polarity, SPE can be employed to selectively isolate the desired compound.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: How do I properly dry and handle [B3MPy][NTf2] to ensure optimal performance?
A1: [B3MPy][NTf2] is hygroscopic and should be dried before use, especially for moisture-sensitive reactions. A common and effective method is to heat the ionic liquid under high vacuum (e.g., 70-80 °C for several hours) to remove residual water.[11] Store the dried ionic liquid under an inert atmosphere (e.g., nitrogen or argon).
Q2: Can I recycle and reuse [B3MPy][NTf2] and the catalyst?
A2: Yes, one of the key advantages of using ionic liquids is the potential for catalyst and solvent recycling.[17][18] After product extraction with an immiscible organic solvent, the ionic liquid containing the catalyst can often be reused for subsequent reaction cycles. It is advisable to perform a small-scale trial to ensure that catalyst activity is not significantly diminished after recycling.
Q3: What is the effect of the viscosity of [B3MPy][NTf2] on my reaction?
A3: The viscosity of [B3MPy][NTf2] can impact mass transfer and reaction kinetics.[7][19] For reactions that are diffusion-controlled, the viscosity of the ionic liquid can be a rate-limiting factor. As mentioned in the troubleshooting guide, increasing the temperature or using a co-solvent can mitigate these effects.
Q4: Are there any known incompatibilities of [B3MPy][NTf2] with common reagents or catalysts?
A4: While [B3MPy][NTf2] is generally considered to be a stable and non-coordinating solvent, strong bases or highly reactive organometallic reagents may react with the pyridinium cation. It is always recommended to perform a small-scale compatibility test before proceeding with a large-scale reaction.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction in [B3MPy][NTf2]
This protocol provides a general starting point for optimizing a Suzuki cross-coupling reaction. The specific conditions should be optimized for each substrate combination.
-
Drying the Ionic Liquid: Dry the [B3MPy][NTf2] under high vacuum at 80 °C for at least 4 hours.
-
Reaction Setup: To a clean and dry reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Under an inert atmosphere, add the dried [B3MPy][NTf2] (2-3 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Add an immiscible organic solvent (e.g., ethyl acetate, 3 x 10 mL) and stir vigorously.
-
Separate the organic layer.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Ionic Liquid and Catalyst Recycling: The remaining ionic liquid phase containing the catalyst can be washed with the extraction solvent and then dried under vacuum for reuse.
Diagrams
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Workflow for Reaction Optimization in [B3MPy][NTf2]
Caption: A general workflow for optimizing a chemical reaction.
References
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
-
Xiao, Y., & Malhotra, S. V. (2005). Study of organic reactions in pyridinium-based ionic liquids. Digital Commons @ NJIT. [Link]
-
The purification of an ionic liquid. ResearchGate. [Link]
-
COSMO-RS Based Predictions for the Extraction of Lignin from Lignocellulosic Biomass Using Ionic Liquids: Effect of Cation and Anion Combination. ResearchGate. [Link]
-
Hussain, S., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]
-
Diels–Alder Reactions in Pyridinium Based-Ionic Liquids. ResearchGate. [Link]
-
Xiao, Y., & Malhotra, S. V. (2004). Diels-Alder reactions in pyridinium based ionic liquids. Digital Commons @ NJIT. [Link]
-
Diels–Alder reactions in pyridinium based ionic liquids. ElectronicsAndBooks. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2020). ChemCatChem. [Link]
-
Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]
-
Elucidation of Rate Variations for a Diels-Alder Reaction in Ionic Liquids from QM/MM Simulations. (2014). PubMed. [Link]
-
Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. (2011). UTPedia. [Link]
-
This compound. PubChem. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. [Link]
-
Design of an ionic liquid purification process. (2021). Aaltodoc. [Link]
-
Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. (2022). MDPI. [Link]
-
Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. (2021). ResearchGate. [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2021). MDPI. [Link]
-
Diels-Alder reaction in ionic liquids. ResearchGate. [Link]
-
Recovery and purification of ionic liquids from solutions: A review. (2018). ResearchGate. [Link]
-
Vapor pressure and thermal stability of ionic liquid 1-butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)amide. ResearchGate. [Link]
-
Optimization of palladium-catalyzed Mizoroki-Heck reaction of 1a and 2a in water a. ResearchGate. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2020). PubMed Central. [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]
-
Natural product isolation--how to get from biological material to pure compounds. (2013). PubMed. [Link]
-
Optimization of the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. (2013). PubMed Central. [Link]
-
Mechanisms of Viscous Media Effects on Elementary Steps of Bacterial Bioluminescent Reaction. (2019). PubMed Central. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). Journal of Chemical & Engineering Data. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). PubMed Central. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). Journal of Chemical & Engineering Data. [Link]
-
N-butylpyridinium bis-(trifluoromethylsulfonyl)imide ionic liquids as solvents for the liquid–liquid extraction of aromatics from their mixtures with alkanes: Isomeric effect of the cation. ResearchGate. [Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. (2014). RSC Publishing. [Link]
-
Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. ResearchGate. [Link]
-
Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq),... ResearchGate. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). MDPI. [Link]
-
Anion effects on kinetics and thermodynamics of CO2 absorption in ionic liquids. (2013). PubMed. [Link]
-
Model-free kinetics applied to evaluate the long-term thermal stability of three [NTf2] anion-based ionic liquids. OUCI. [Link]
-
Natural product isolation. (2008). PubMed. [Link]
-
A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. ResearchGate. [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2023). MDPI. [Link]
-
High-speed heck reactions in ionic liquid with controlled microwave heating. (2002). PubMed. [Link]
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Technical Support Center: Regeneration and Recycling of 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide ([C4py][NTf2])
Welcome to the technical support guide for 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide, a hydrophobic, air- and water-stable ionic liquid (IL).[1] Given its utility in diverse applications from organic synthesis to extraction processes, efficient regeneration is paramount for cost-effective and sustainable research.[2][3] This guide provides practical, in-depth solutions to common challenges encountered during the post-application lifecycle of [C4py][NTf2].
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of used [C4py][NTf2].
Q1: What are the most common impurities I should expect in my used [C4py][NTf2]? A: Impurities are typically process-dependent but generally fall into four categories:
-
Volatile Compounds: Residual water from atmospheric exposure or reactions, and organic solvents used in synthesis or product extraction (e.g., ethanol, acetonitrile, ethyl acetate).[4]
-
Process-Specific Solutes: Unreacted starting materials, catalysts, and the organic or inorganic products from your specific application.[2]
-
Synthesis-Related Impurities: Trace amounts of halides (e.g., chloride, bromide) from the precursor salts used in the IL's manufacture.[5][6]
-
Degradation Products: If the IL has been subjected to high thermal stress, colored byproducts may form.[7][8]
Q2: My ionic liquid has developed a yellow or brown tint after use. What caused this, and is it salvageable? A: Color change often indicates the formation of degradation products or the presence of colored organic impurities from your reaction.[8] In many cases, the IL is salvageable. A common and effective method for removing colored impurities is treatment with activated carbon. However, be aware that highly reactive impurities might require more specific chemical treatment or that the color may indicate partial decomposition of the IL itself if it was exposed to excessive temperatures.[7][9]
Q3: How do I effectively remove water from this hydrophobic IL? A: Despite its hydrophobicity, [C4py][NTf2] can absorb water. The most standard and effective method is drying under high vacuum at an elevated temperature (e.g., 70-100°C) for several hours, often using a rotary evaporator to maximize surface area.[10] For ultra-dry applications, freeze-pump-thaw cycles can be effective but are more labor-intensive.[11] While molecular sieves can be used, they carry a risk of breaking into a fine powder and potentially introducing new ionic impurities through ion exchange.[12]
Q4: What is the best general strategy to remove dissolved organic products from my reaction? A: The "like-dissolves-like" principle is key. Since [C4py][NTf2] is a salt, and most organic products are non-polar or weakly polar, liquid-liquid extraction with a non-polar organic solvent is highly effective.[2] Solvents like hexane, cyclohexane, or diethyl ether are excellent choices as they are immiscible with the IL and can effectively extract hydrophobic solutes.[2][9]
Q5: How can I be confident in the purity of my recycled [C4py][NTf2]? A: A multi-faceted analytical approach is necessary for true quality assurance.[5][6]
-
Water Content: Karl Fischer titration is the gold standard for accurately quantifying water.[13]
-
Organic Purity & Structure: ¹H and ¹³C NMR spectroscopy will confirm the IL's structure and detect organic impurities.
-
Halide Contamination: Ion chromatography is the most sensitive and reliable method for quantifying residual halides like Cl⁻.[14] A qualitative test with aqueous silver nitrate (AgNO₃) can indicate the presence of halides but is not reliable for quantification.[13]
Q6: What is the thermal stability of [C4py][NTf2], and can I use high-temperature distillation for purification? A: Ionic liquids with the [NTf2]⁻ anion generally exhibit high thermal stability, often exceeding 350°C.[15] This stability, combined with the IL's negligible vapor pressure, makes vacuum distillation an excellent method for removing volatile impurities.[16] You are not distilling the IL itself, but rather distilling the impurities from the IL. Always operate under vacuum to keep temperatures as low as possible and prevent any potential for IL degradation.
Section 2: Troubleshooting Guide
This guide provides solutions for specific experimental issues that may arise during the recycling process.
Issue 1: Incomplete Phase Separation or Emulsion Formation During Extraction
-
Symptom: After mixing the IL with an extraction solvent (e.g., water or hexane), a stable emulsion forms, or the interface between the two layers is cloudy and fails to resolve after several minutes.
-
Causality: This issue arises when the interfacial tension between the IL and the extraction solvent is lowered, often by amphiphilic molecules (compounds with both polar and non-polar characteristics) that act as surfactants. Vigorous shaking can also introduce excessive energy, creating fine droplets that are slow to coalesce.
-
Solutions:
-
Mechanical Separation: Transfer the mixture to a centrifuge tube and spin for 10-20 minutes. Centrifugation is highly effective at breaking emulsions.
-
Gentle Agitation: Avoid vigorous shaking or vortexing. Instead, gently invert the separatory funnel 10-15 times to allow for sufficient mass transfer without creating a stable emulsion.
-
Increase Settling Time: Allow the mixture to stand undisturbed for an extended period (1-2 hours or overnight).
-
Alter Solvent Polarity (Use with Caution): Adding a small amount of a different solvent can sometimes break an emulsion, but this may complicate the subsequent removal of the new solvent.
-
Issue 2: Recycled IL Exhibits Poor Performance in Subsequent Use
-
Symptom: A chemical reaction performed in the recycled IL shows significantly lower yield, altered selectivity, or complete failure compared to when using fresh IL.
-
Causality: This is a clear indication of residual, catalytically-active impurities. The specific impurity dictates the effect: residual water can hydrolyze reagents, trace acid or base can disrupt pH-sensitive reactions, and leftover halides can poison certain metal catalysts (e.g., Palladium).
-
Diagnostic & Troubleshooting Workflow:
Caption: Troubleshooting logic for diagnosing poor performance in recycled IL.
Issue 3: Significant Loss of Ionic Liquid Volume During Recycling
-
Symptom: The recovered volume of purified IL is substantially lower than the starting amount.
-
Causality: While appearing immiscible, [C4py][NTf2] has a non-zero, albeit very low, solubility in most organic solvents and water.[17] Significant losses are usually due to repeated extractions with large volumes of fresh solvent, where small amounts of IL are lost in each wash. Physical losses during transfers and filtration also contribute.
-
Solutions:
-
Optimize Extraction Volumes: Use the minimum volume of extraction solvent necessary for efficient impurity removal. Perform fewer extractions with slightly larger volumes rather than many extractions with small volumes.
-
Solvent Back-Extraction: If a valuable product has been extracted into an organic solvent, you can wash that organic phase with a small amount of clean water to recover any co-extracted IL. The IL will preferentially move to the small water phase, which can be separated and combined with the main IL batch for drying.
-
Meticulous Handling: Ensure quantitative transfers between vessels. When filtering, wash the filter medium with a minimal amount of a volatile solvent (in which the IL is insoluble) to recover any IL retained on the filter, then remove the solvent under vacuum.
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification via Sequential Liquid-Liquid Extraction (LLE)
This protocol is designed to remove a broad range of impurities in a stepwise manner.
-
Initial Assessment: Weigh the used IL. If solid debris is present, dissolve the IL in a minimal amount of a suitable solvent (e.g., ethyl acetate), filter the solids, and remove the solvent via rotary evaporation.
-
Step A: Removal of Hydrophilic Impurities (Salts, Acids, Bases)
-
Place the IL in a separatory funnel and add an equal volume of deionized (DI) water.
-
Gently invert the funnel 15-20 times. Do not shake vigorously. Allow the layers to fully separate.
-
Drain the lower aqueous layer.
-
Repeat the water wash 2-3 times, or until the pH of the aqueous layer is neutral. This step is crucial for removing ionic byproducts.[2]
-
-
Step B: Removal of Hydrophobic/Organic Impurities
-
To the water-washed IL in the separatory funnel, add an equal volume of a non-polar organic solvent (e.g., hexane or diethyl ether).[2][9]
-
Gently invert 15-20 times and allow the layers to separate. The IL is the denser phase.
-
Drain the lower IL phase into a clean, dry flask.
-
Repeat the organic wash 2-3 times with fresh solvent.
-
-
Final Drying: Remove any residual solvent and water by heating the IL to 80-100°C on a rotary evaporator under high vacuum until the weight is constant.[10]
SOP 2: Decolorization and Trace Organic Removal with Activated Carbon
This protocol is best performed after LLE or if color is the primary impurity.
-
Transfer the IL to a round-bottom flask.
-
Add 1-2% (w/w) of activated carbon to the IL.[9]
-
Stir the mixture at a moderate speed at room temperature or slightly elevated temperature (50-60°C) for 2-4 hours. Increased temperature lowers viscosity and improves mass transfer.
-
To facilitate filtration, dilute the mixture with a volatile solvent in which the IL is soluble (e.g., acetone or ethyl acetate) to reduce its viscosity.
-
Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the fine carbon particles.
-
Remove the volatile solvent from the filtrate using a rotary evaporator to yield the purified IL.
Section 4: Data Summaries & Workflows
General Regeneration Workflow
Caption: A standard, sequential workflow for the comprehensive regeneration of [C4py][NTf2].
Table 1: Common Impurities and Recommended Removal Methods
| Impurity Type | Examples | Primary Removal Method | Secondary/Polishing Method | Citation(s) |
| Water | Absorbed H₂O | High Vacuum Drying | Freeze-Pump-Thaw | [4][10][11] |
| Volatile Organics | Acetonitrile, Ethanol, Acetone | High Vacuum Drying / N₂ Sweeping | Liquid-Liquid Extraction | [2][4] |
| Hydrophilic Salts | NaCl, KBr | Liquid-Liquid Extraction (Water Wash) | - | [2][18] |
| Hydrophobic Organics | Reaction Products, Byproducts | Liquid-Liquid Extraction (Hexane/Ether) | Adsorption (Activated Carbon) | [2][9] |
| Metal Ions | Catalyst Residues (Pd, Ru, etc.) | Liquid-Liquid Extraction (Acidic/Basic Wash) | - | [19][20] |
| Color Impurities | Degradation Products | Adsorption (Activated Carbon) | Column Chromatography | [8][9] |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Detects | Citation(s) |
| Karl Fischer Titration | Quantify Water Content | Water (ppm levels) | [13] |
| NMR Spectroscopy (¹H, ¹³C) | Structural Verification & Organic Purity | IL structure, organic solvents, organic impurities | [6][13] |
| Ion Chromatography (IC) | Quantify Anionic Impurities | Halides (Cl⁻, Br⁻), other anionic species | [13][14] |
| Thermogravimetric Analysis (TGA) | Assess Thermal Stability | Onset of decomposition temperature | [1][15] |
| ICP-MS / AAS | Quantify Metal Contamination | Trace metal ions | [20] |
References
-
A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. ACS Publications. Available from: [Link]
-
Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central. Available from: [Link]
-
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. Available from: [Link]
- A purification method of ionic liquids to obtain their high purity. Google Patents.
-
How to purify ionic liquids????. ResearchGate. Available from: [Link]
-
Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. ResearchGate. Available from: [Link]
-
Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC - NIH. Available from: [Link]
-
Purity specification methods for ionic liquids. Semantic Scholar. Available from: [Link]
-
Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. Available from: [Link]
-
Purity specification methods for ionic liquids | Request PDF. ResearchGate. Available from: [Link]
-
Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Royal Society of Chemistry. Available from: [Link]
-
Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF. ResearchGate. Available from: [Link]
-
How to dry an ionic liquid?. Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. Available from: [Link]
-
Classes and Properties: Ionic liquids recycling for reuse. United Arab Emirates University. Available from: [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. Available from: [Link]
-
Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]
-
What's your typical cleaning method for your ionic liquids?. ResearchGate. Available from: [Link]
-
Vapor pressure and thermal stability of ionic liquid 1-butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)amide | Request PDF. ResearchGate. Available from: [Link]
-
The purification of an ionic liquid. ResearchGate. Available from: [Link]
-
Towards understanding the color change of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide during gamma irradiation: An experimental and theoretical study. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purity specification methods for ionic liquids | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to dry an ionic liquid? [ilschem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 16. research.chalmers.se [research.chalmers.se]
- 17. pubs.acs.org [pubs.acs.org]
- 18. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 19. Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Corrosion with 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide, hereafter referred to as [B3MPy][NTf2]. This document is designed for researchers, scientists, and drug development professionals to navigate and mitigate potential corrosion issues during its application. Our goal is to provide not just procedural steps but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the corrosive properties of [B3MPy][NTf2].
Q1: Is this compound inherently corrosive to all materials?
A: Not inherently to all materials. [B3MPy][NTf2] is a salt that is liquid at room temperature, and its corrosivity is highly dependent on the material it is in contact with, the presence of impurities (especially water), and the operating temperature.[1] While it is relatively non-corrosive to highly resistant materials like austenitic stainless steel and certain nickel-based alloys under anhydrous conditions, it can be aggressive towards more reactive metals such as carbon steel, aluminum, copper, and brass.[1][2]
Q2: What is the most critical factor that accelerates corrosion when using this ionic liquid?
A: The presence of water is the single most critical accelerator of corrosion.[2] Even small amounts of absorbed water can significantly increase the corrosivity of the ionic liquid by increasing its conductivity, enhancing the solubility and diffusivity of oxygen, and potentially causing the hydrolysis of the anion, which can create an aggressive acidic environment.[2]
Q3: Which common laboratory and industrial materials are most susceptible to corrosion by [B3MPy][NTf2]?
A: Based on studies of similar ionic liquids, the following materials are generally more susceptible:
-
Carbon Steel: Can experience significant corrosion, especially in the presence of water.[1]
-
Aluminum: While it may perform better than carbon steel in water-free conditions, it is still susceptible to attack.[1] The bis(trifluoromethylsulfonyl)imide ([NTf2]⁻ or TFSI⁻) anion can decompose on aluminum surfaces, leading to the formation of species like AlF₃ and various oxides/hydroxides.[3]
-
Copper and Brass: These materials often suffer from severe corrosive attack, particularly at elevated temperatures.[1][2]
Q4: Can pyridinium-based ionic liquids like [B3MPy][NTf2] also act as corrosion inhibitors?
A: Yes, paradoxically, ionic liquids, including those with pyridinium cations, are widely researched and used as effective corrosion inhibitors, particularly in acidic media.[4][5][6] The mechanism involves the adsorption of the ionic liquid's cations and anions onto the metal surface, forming a protective film that blocks both anodic (metal dissolution) and cathodic (reduction) reactions.[7][8] This inhibitory action is dependent on the specific metal, the corrosive environment, and the concentration of the ionic liquid.
Q5: What are the primary safety considerations related to the corrosive potential of this ionic liquid?
A: The primary safety concerns are material integrity and chemical exposure. Accidental spills or improper storage can lead to the degradation of equipment, potentially causing leaks.[2] From a personal safety perspective, [B3MPy][NTf2] is classified as an irritant to the skin, eyes, and respiratory system.[9] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to ensure that any equipment (reactors, storage containers, transfer lines) is made of compatible materials.
Troubleshooting Guide: Corrosion in Experimental Setups
This guide provides a structured approach to diagnosing and resolving corrosion issues encountered during your experiments.
Problem 1: You observe unexpected rust or discoloration on stainless steel components (e.g., reactor vessel, stir bars, fittings).
-
Primary Suspect: Water Contamination
-
Causality: Stainless steel typically relies on a passive chromium oxide layer for protection. The presence of water in the ionic liquid increases the mobility of ions and can facilitate breakdown of this passive layer, initiating localized corrosion. The increased conductivity of the water-contaminated ionic liquid accelerates the electrochemical corrosion process.[2]
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your ionic liquid stock. A water content of <100 ppm is recommended for applications with sensitive metals.
-
Dry the Ionic Liquid: Before use, dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove absorbed moisture.[3]
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from being absorbed during the experiment.
-
Material Check: Verify the grade of stainless steel. Austenitic grades (e.g., 316L, 304L) are generally more resistant than martensitic or ferritic grades.
-
-
-
Secondary Suspect: High Operating Temperature
-
Causality: Chemical reaction rates, including corrosion, increase with temperature. At elevated temperatures, the protective passive layer on steel can become less stable, and the kinetic barrier for corrosion reactions is overcome more easily.[1]
-
Solution: If high temperatures are required, consider using more robust materials like Hastelloy C22 or other nickel-based alloys, which show greater resistance in ionic liquids at higher temperatures.[1] If possible, determine the minimum effective temperature for your process to reduce the thermal strain on the materials.
-
Problem 2: Rapid pitting or dissolution is observed on aluminum or carbon steel parts.
-
Primary Suspect: Inherent Material Incompatibility
-
Causality: Carbon steel lacks a robust passive layer and is readily attacked. Aluminum's protective oxide layer (Al₂O₃) can be compromised by the ionic liquid, particularly the [NTf2]⁻ anion, which can decompose and react with the surface.[3] This leads to the formation of a complex and potentially non-protective surface layer, resulting in corrosion.
-
Troubleshooting Steps:
-
Material Substitution: The most effective solution is to replace the susceptible components with more resistant materials. For many applications, 316L stainless steel offers a good balance of cost and resistance.
-
Corrosion Inhibitor Addition: If material substitution is not feasible, consider adding a corrosion inhibitor. While the ionic liquid itself can have inhibitory properties, specialized inhibitors designed for non-aqueous environments may be necessary.
-
Electrochemical Assessment: Conduct a systematic study to quantify the corrosion rate using the protocol provided below. This data is crucial for predicting component lifetime and making informed material choices.
-
-
Problem 3: Electrochemical measurements (e.g., cyclic voltammetry, impedance spectroscopy) yield inconsistent or non-reproducible results.
-
Primary Suspect: Impurities in the Ionic Liquid
-
Causality: Trace impurities, such as water or residual halides from synthesis (e.g., Cl⁻, Br⁻), can drastically alter the electrochemical behavior of the system. Water can change the electrochemical window and introduce parasitic reactions, while halides are notoriously corrosive and can cause severe pitting.[2]
-
Troubleshooting Steps:
-
Verify Purity: Obtain a certificate of analysis from the supplier or perform analytical tests (e.g., ion chromatography for halides, Karl Fischer for water) to confirm purity.
-
Purification: If impurities are detected, purify the ionic liquid. This can involve steps like washing with deionized water (for immiscible ILs) followed by rigorous drying, or using activated carbon to remove organic impurities.
-
Proper Storage: Store the ionic liquid in a tightly sealed container, preferably in a desiccator or glovebox, to prevent moisture uptake.
-
-
-
Secondary Suspect: Improper Working Electrode Preparation
-
Causality: The metal surface being studied must be clean and have a reproducible finish. Lingering oxides from air exposure, contaminants from handling, or inconsistencies in surface roughness will lead to variable electrochemical results.
-
Solution: Implement a standardized electrode preparation procedure. A typical procedure involves sequential polishing with decreasing grit size of abrasive paper (e.g., 400, 800, 1200 grit), followed by polishing with alumina or diamond slurries (e.g., 1 µm, 0.3 µm) to achieve a mirror finish. The electrode should then be rinsed with a suitable solvent (e.g., ethanol, acetone) and dried immediately before immersion in the ionic liquid.
-
Visual Guides & Workflows
Diagram 1: Mechanism of Water-Induced Corrosion
This diagram illustrates how the presence of water can initiate and accelerate the corrosion of metals within an ionic liquid environment.
Caption: Water contamination accelerates corrosion in [B3MPy][NTf2].
Diagram 2: Troubleshooting Workflow for Corrosion Issues
This decision tree provides a logical path for diagnosing and resolving corrosion problems.
Caption: A decision tree for troubleshooting corrosion.
Experimental Protocol: Material Compatibility Testing
Objective: To quantitatively assess the corrosion rate of a metallic material in [B3MPy][NTf2] using standard electrochemical techniques.
Materials & Equipment:
-
This compound ([B3MPy][NTf2]), high purity grade
-
Working Electrode (WE): Coupon of the metal to be tested (e.g., 316L Stainless Steel, Aluminum 6061)
-
Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) or quasi-reference electrode (e.g., Pt wire)
-
Counter Electrode (CE): Platinum mesh or graphite rod
-
Potentiostat/Galvanostat with impedance analysis capability
-
Three-electrode electrochemical cell
-
Polishing supplies (SiC paper, alumina slurry)
-
Vacuum oven and Schlenk line for drying
Methodology:
-
Ionic Liquid Preparation:
-
Dry the required volume of [B3MPy][NTf2] in the vacuum oven at 90°C for at least 12 hours to reduce water content to <100 ppm.
-
Transfer the dried ionic liquid to the electrochemical cell inside a glovebox or under a positive pressure of inert gas.
-
-
Working Electrode Preparation:
-
Mount the metal coupon in an appropriate holder, exposing a known surface area (e.g., 1 cm²).
-
Mechanically grind the WE surface with successively finer grades of SiC paper (up to 1200 grit).
-
Polish the surface to a mirror finish using alumina slurries (e.g., 1.0 µm followed by 0.3 µm).
-
Rinse the polished electrode thoroughly with ethanol and acetone, then dry under a stream of nitrogen.
-
Immediately transfer the prepared WE into the electrochemical cell.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the dried ionic liquid.
-
Open Circuit Potential (OCP): Monitor the OCP for at least 60 minutes or until a stable potential (drift < 1 mV/min) is reached. This potential represents the steady-state corrosion potential (Ecorr).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC potential perturbation (e.g., 10 mV) around the measured OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting data, often plotted as Nyquist or Bode plots, provides information about the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
The resulting Tafel plot (log(current) vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear (Tafel) regions of the anodic and cathodic branches. The icorr value is directly proportional to the corrosion rate.
-
-
-
Data Analysis:
-
From PDP: Use the Tafel extrapolation method within your potentiostat's software to calculate icorr. The corrosion rate (CR) in mm/year can be calculated from icorr using the Faraday's law.
-
From EIS: Model the EIS data using an equivalent electrical circuit. The polarization resistance (Rp), which includes the charge transfer resistance, can be used to calculate icorr via the Stern-Geary equation.
-
| Parameter | Technique | Significance |
| Ecorr (Corrosion Potential) | OCP, PDP | Indicates the thermodynamic tendency of the metal to corrode. A more negative value suggests a higher tendency. |
| icorr (Corrosion Current Density) | PDP | Directly proportional to the corrosion rate. Higher icorr means faster corrosion. |
| Rp (Polarization Resistance) | EIS | Inversely proportional to the corrosion rate. A higher Rp indicates better corrosion resistance. |
References
-
Corrosion behaviour of ionic liquids | Request PDF - ResearchGate. Available at: [Link]
-
Typical ionic liquids and DES systems used in passivation of reactive metals. Available at: [Link]
-
Review on Corrosion Behavior of Metallic Materials in Room Temperature Ionic Liquids - International Journal of Electrochemical Science. Available at: [Link]
-
Electrochemical and theoretical insights on the adsorption and corrosion inhibition of novel pyridinium-derived ionic liquids for mild steel in 1 M HCl | Request PDF - ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition - MDPI. Available at: [Link]
-
Corrosion behaviour of ionic liquids - Green Chemistry (RSC Publishing). Available at: [Link]
-
Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Available at: [Link]
-
Investigation of Pyridinium Ionic Liquids in Corrosion Inhibition of Carbon Steel in Saline Environments - Korea Science. Available at: [Link]
-
Effectiveness of Some Novel Ionic Liquids on Mild Steel Corrosion Protection in Acidic Environment: Experimental and Theoretical Inspections - MDPI. Available at: [Link]
-
Corrosion Inhibition of Carbon Steel by Imidazolium and Pyridinium Cations Ionic Liquids in Acidic Environment - ResearchGate. Available at: [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - MDPI. Available at: [Link]
-
This compound | C12H16F6N2O4S2 - PubChem. Available at: [Link]
Sources
- 1. Corrosion behaviour of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | MDPI [mdpi.com]
- 4. Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of Pyridinium Ionic Liquids in Corrosion Inhibition of Carbon Steel in Saline Environments -Proceedings of the Korean Institute of Building Construction Conference | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Some Novel Ionic Liquids on Mild Steel Corrosion Protection in Acidic Environment: Experimental and Theoretical Inspections | MDPI [mdpi.com]
- 9. This compound | C12H16F6N2O4S2 | CID 16211286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1-Butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide ([BMPy][TFSI])
Welcome to the technical support guide for 1-Butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide ([BMPy][TFSI]), a versatile ionic liquid (IL) with applications ranging from electrochemistry to catalysis.[1] This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges related to the purity and performance of [BMPy][TFSI]. As an air- and water-stable hydrophobic ionic liquid, its unique properties are highly dependent on its purity.[2] Understanding the effects of even trace impurities is crucial for obtaining reproducible and accurate results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in [BMPy][TFSI] and their impact on its fundamental properties.
Q1: What are the most common impurities in commercially available or synthesized [BMPy][TFSI] and what are their sources?
A1: The most common impurities are water, residual halides (e.g., chloride, bromide), and unreacted organic starting materials.
-
Water: [BMPy][TFSI] is hydrophobic but can still absorb moisture from the atmosphere, especially if handled in a non-inert environment.[3][4][5][6] The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion confers hydrophobicity, but this does not eliminate water absorption entirely.[4][5][6]
-
Halides (Cl⁻, Br⁻): These are often remnants from the synthesis process. A common synthetic route for ionic liquids involves a metathesis reaction where a precursor salt, such as 1-butyl-3-methylpyridinium bromide, is reacted with a TFSI salt (e.g., Li[TFSI] or H[TFSI]).[7][8] Incomplete reaction or inadequate purification can leave residual halide ions.[7][8]
-
Organic Starting Materials: Residues like 3-methylpyridine, 1-bromobutane, or other solvents used during synthesis and purification can also be present.[9]
Q2: How does water contamination affect the performance of [BMPy][TFSI]?
A2: Water is one of the most detrimental impurities in electrochemical applications.
-
Electrochemical Window: The presence of water significantly narrows the electrochemical window of the ionic liquid.[3][4][5][6] Even at low moisture levels, the reduction in the electrochemical window can be substantial.[3] At saturated levels, the window can approach that of water itself (around 2 V).[3]
-
Viscosity and Conductivity: The addition of water can drastically decrease the viscosity of ionic liquids, which in turn increases ionic conductivity.[10] While this might seem beneficial, it alters the fundamental properties of the medium and can complicate data interpretation.
-
Redox Peaks: Water can make the redox peaks of other dissolved impurities more apparent in voltammetric studies.[3]
Q3: Why are halide impurities a significant concern in experiments using [BMPy][TFSI]?
A3: Halide impurities can have a profound negative impact on both the physical properties and chemical reactivity of the ionic liquid.
-
Physicochemical Properties: Halides, particularly chloride, are known to increase the viscosity of ionic liquids.[7] This can slow down mass transport and affect reaction kinetics.
-
Electrochemical Performance: Halide ions are electrochemically active and can be oxidized, leading to a reduced anodic potential limit and interfering with the electrochemical measurements of analytes.
-
Catalysis: In applications involving organometallic catalysts, halide impurities can act as catalyst poisons or alter the catalytic cycle, leading to incorrect or misleading results.[7][8]
Q4: Can residual organic solvents or starting materials affect my experiment?
A4: Yes. Residual organic compounds can introduce several complications. They can participate in side reactions, alter the polarity and solvent properties of the ionic liquid, and interfere with spectroscopic or electrochemical analyses. For instance, unreacted 1-butylimidazole from a similar imidazolium-based IL synthesis could lead to unwanted byproducts.[11]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with [BMPy][TFSI].
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Narrower than expected electrochemical window in cyclic voltammetry. | Water Contamination: Water has a much smaller electrochemical window than high-purity ionic liquids. Its electrolysis masks the true potential limits of the IL.[3][4][5] | Solution: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.[12][13] Handle and store the IL in an inert atmosphere (e.g., a glovebox) to prevent reabsorption of moisture.[14] Confirm water content using Karl Fischer titration. |
| Unexplained or "ghost" peaks in my voltammogram. | Redox-Active Impurities: Halide ions or other organic impurities can be oxidized or reduced within the potential window, appearing as extra peaks. | Solution: First, test for halides using the silver nitrate test (see Protocol 2). If halides are present, purify the IL by washing with deionized water (if immiscible), followed by rigorous drying. For other impurities, purification via solvent extraction or column chromatography may be necessary. |
| High viscosity leading to slow reaction rates or poor mixing. | Halide Impurities: Halide ions can increase the viscosity of the ionic liquid through strong intermolecular interactions.[7] | Solution: Quantify halide content.[15][16] If significant, consider purchasing a higher purity grade IL or purifying the current batch. Ensure the experimental temperature is appropriate, as viscosity is highly temperature-dependent. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Reactive Impurities: Halides can interfere with catalytic cycles, especially those involving transition metals.[7][8] Acidic or basic impurities can catalyze unwanted side reactions. | Solution: Use high-purity (>99%) ionic liquid. Before use, it is good practice to run a blank reaction to check for any background reactivity. Ensure all glassware is scrupulously clean and dry. |
| The ionic liquid has developed a yellow or brown tint. | Thermal Degradation or Impurity Reaction: Prolonged exposure to high temperatures or the presence of reactive impurities can cause decomposition, leading to colored products. | Solution: Store the ionic liquid in a cool, dark place under an inert atmosphere. Avoid unnecessarily high temperatures during experiments. If discoloration occurs, it is a sign of decomposition, and the IL should be purified or replaced. |
Summary of Impurity Effects
| Impurity | Electrochemical Window | Viscosity | Conductivity | Thermal Stability |
| Water | Decreases significantly[3][4][5] | Decreases | Increases[6] | May be reduced |
| Halides (Cl⁻, Br⁻) | Decreases (anodic limit) | Increases[7] | Decreases | Can be reduced |
| Organic Residues | May decrease | Variable | Variable | Often reduced |
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues encountered when using [BMPy][TFSI].
Caption: Effect of impurities on [BMPy][TFSI] properties.
Experimental Protocols
Follow these protocols for the detection and removal of common impurities.
Protocol 1: Determination of Water Content via Karl Fischer Titration
This is the standard method for accurately quantifying water content in ionic liquids. [6]
-
System Preparation: Ensure the Karl Fischer titrator is clean, dry, and freshly charged with appropriate reagents. Perform a system check or calibration as per the manufacturer's instructions.
-
Sample Preparation: In a glovebox or dry environment, accurately weigh a sample of the [BMPy][TFSI] (typically 0.1-1.0 g) into a clean, dry syringe or vial.
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, usually expressed in parts per million (ppm) or weight percentage. For high-purity electrochemical applications, water content should ideally be below 50 ppm.
Protocol 2: Qualitative Test for Halide Impurities (Silver Nitrate Test)
This is a rapid, simple test to check for the presence of halide ions. A similar procedure is used to confirm the absence of chlorides after synthesis. [11]
-
Sample Dissolution: Take approximately 0.5 g of [BMPy][TFSI] and dissolve it in 5 mL of high-purity, deionized water. Since [BMPy][TFSI] is hydrophobic, vigorous shaking or sonication may be required to create a fine emulsion and allow for extraction of any halide salts into the aqueous phase.
-
Acidification: Add 2-3 drops of dilute nitric acid (HNO₃) to the aqueous phase (or the mixture).
-
Precipitation: Add 3-5 drops of a 0.1 M silver nitrate (AgNO₃) solution.
-
Observation: The formation of a white (AgCl) or cream/yellow (AgBr) precipitate indicates the presence of halide impurities. The absence of a precipitate suggests no significant halide contamination.
Protocol 3: Drying Procedure for [BMPy][TFSI]
This protocol is essential for removing water prior to electrochemical experiments. [12][13]
-
Apparatus: Place the ionic liquid in a Schlenk flask or a similar round-bottom flask suitable for heating under vacuum.
-
Vacuum Application: Connect the flask to a high-vacuum line (pressure < 0.1 mbar). Use a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from any volatile components.
-
Heating: While under vacuum, gently heat the flask in an oil bath to 80-100 °C. Do not exceed the thermal decomposition temperature of the ionic liquid.
-
Drying Time: Maintain these conditions for at least 24 hours to ensure thorough drying. [12][13]For very low water content, the inclusion of molecular sieves (4Å) in the flask can be beneficial, though they should be removed before use in experiments.
-
Storage: After drying, cool the flask to room temperature under vacuum before transferring the ionic liquid into a storage vessel inside an inert atmosphere glovebox.
References
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1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | C12H16F6N2O4S2 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Rees, N. V., & Compton, R. G. (2020). Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis. The Journal of Physical Chemistry C, 124(36), 19534–19542. [Link]
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Silvester, D. S., & Compton, R. G. (2006). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data, 51(6), 2008–2013. [Link]
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Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids - Queen's University Belfast. (2008). Queen's University Belfast. Retrieved January 6, 2026, from [Link]
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Silvester, D. S., & Compton, R. G. (2006). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF. ResearchGate. Retrieved January 6, 2026, from [Link]
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Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data. (2012). ACS Publications. Retrieved January 6, 2026, from [Link]
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Evaluation of a microfluidic device for the electrochemical determination of halide content in ionic liquids. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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The peculiar effect of water on ionic liquids and deep eutectic solvents - RSC Publishing. (2018). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data. (2022). ACS Publications. Retrieved January 6, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC - NIH. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry | Analytical Chemistry. (2014). ACS Publications. Retrieved January 6, 2026, from [Link]
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Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry - SOLVOMET. (2014). SOLVOMET. Retrieved January 6, 2026, from [Link]
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Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Request PDF. (2004). ResearchGate. Retrieved January 6, 2026, from [Link]
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Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed. (2014). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry - Lirias - KU Leuven. (2014). KU Leuven. Retrieved January 6, 2026, from [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - NIH. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Mallak. (n.d.). Mallak. Retrieved January 6, 2026, from [Link]
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How do I handle with ionic liquids? - ResearchGate. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
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Effect of Temperature on the Purity of Product in the Preparation of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - ResearchGate. (2005). ResearchGate. Retrieved January 6, 2026, from [Link]
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Physicochemical Characterization of 1-Butyl-3-methylimidazolium and 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide | Request PDF. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]
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Common Troubleshooting Tips - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites - MDPI. (2021). MDPI. Retrieved January 6, 2026, from [Link]
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The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - NIH. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Validation & Comparative
A Comparative Guide: 1-Butyl-3-methylpyridinium vs. Imidazolium-Based Ionic Liquids for Advanced Applications
Introduction: Beyond the "One-Size-Fits-All" Ionic Liquid
Ionic liquids (ILs) have firmly established themselves as a class of materials with immense potential, offering tunable physicochemical properties that traditional volatile organic compounds cannot match.[1][2] Composed entirely of ions, their negligible vapor pressure, high thermal stability, and wide electrochemical windows have propelled their use in fields ranging from electrochemistry to catalysis and separations.[2][3][4] However, the sheer diversity of possible cation-anion combinations necessitates a nuanced understanding of how subtle structural changes impact performance.
This guide provides an in-depth, data-driven comparison between two prominent classes of cations used in ILs: the 1-butyl-3-methylpyridinium ([C4C1py]⁺) cation and the widely-used 1-butyl-3-methylimidazolium ([C4mim]⁺) cation, both paired with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion. While structurally similar, the differences in their aromatic rings—a six-membered pyridine ring versus a five-membered imidazole ring—lead to significant and exploitable variations in their properties and application suitability. For researchers, scientists, and drug development professionals, understanding these differences is paramount to rational IL selection and experimental design.
The Core Structural Distinction: A Tale of Two Rings
The fundamental difference between [C4C1py]⁺ and [C4mim]⁺ lies in the nature of their heterocyclic aromatic cations. The [C4mim]⁺ cation features a five-membered imidazole ring with two nitrogen atoms, whereas the [C4C1py]⁺ cation is based on a six-membered pyridine ring with one nitrogen atom.
This seemingly minor structural variance has profound implications:
-
Aromaticity and Charge Distribution: The pyridinium ring possesses a higher degree of aromaticity compared to the imidazolium ring.[5] In the imidazolium cation, the positive charge is more delocalized across the two nitrogen atoms and the acidic proton at the C2 position (between the nitrogens). This delocalization leads to stronger intermolecular interactions (cation-anion pairing) in imidazolium-based ILs compared to their pyridinium counterparts.[6][7]
-
Steric Hindrance and Rotational Freedom: The geometry of the six-membered pyridinium ring and its single substitution point for the methyl group (at the 3-position in this case) differs from the planar five-membered imidazolium ring. This can influence ion packing, viscosity, and interactions with solutes.
Caption: Core components of the ionic liquids being compared.
Comparative Physicochemical Properties: A Data-Driven Analysis
To move from theoretical structures to practical application, a quantitative comparison of key physical properties is essential. The following table summarizes experimental data for [C4C1py][NTf₂] and its imidazolium analogue, [C4mim][NTf₂].
| Property | [C4C1py][NTf₂] | [C4mim][NTf₂] | Causality and Significance |
| Density (g/cm³ at ~22-25°C) | 1.41[8] | ~1.43 - 1.46[9] | The slightly lower density of the pyridinium IL can be attributed to less efficient ion packing. This is a critical parameter for applications where weight is a concern, such as in batteries and aerospace.[10] |
| Viscosity (cP at 25°C) | 51.8[8] | ~52 - 56[9] | Pyridinium-based ILs often exhibit higher viscosity than their direct imidazolium counterparts.[5][11] This is due to increased van der Waals forces and potentially different ion packing. Higher viscosity can impede ion transport, negatively affecting conductivity.[12] |
| Ionic Conductivity (mS/cm at 25°C) | 2.51[8] | ~3.9 | The lower conductivity of [C4C1py][NTf₂] is a direct consequence of its higher viscosity, which restricts ion mobility. For electrochemical applications requiring rapid charge transfer, imidazolium-based ILs often have an edge. |
| Thermal Stability (Tonset in N₂) | ~455 °C | ~450 °C[13] | Both ILs, particularly with the [NTf₂]⁻ anion, exhibit excellent thermal stability, making them suitable for high-temperature applications.[13][14][15] The anion typically dictates the primary decomposition pathway.[13] |
| Electrochemical Window (V) | Generally wider | Generally narrower | The cathodic limit (reduction) is typically determined by the cation. The pyridinium cation is generally more resistant to reduction than the imidazolium cation, leading to a wider overall electrochemical window.[16] This is a significant advantage for high-voltage energy storage devices.[16][17] |
Performance in Key Applications: Where the Differences Matter
The choice between a pyridinium and an imidazolium-based IL is rarely arbitrary and should be guided by the specific demands of the application.
Electrochemistry: The Electrochemical Window is Key
In applications like lithium-ion batteries and supercapacitors, the electrochemical stability window (ESW) is a paramount performance metric.[18] The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.
-
Advantage [C4C1py][NTf₂]: Pyridinium-based ILs are known to possess a wider electrochemical window compared to imidazolium-based ILs.[16] The reduction of the imidazolium cation at the C2 position occurs at a less negative potential than the reduction of the pyridinium ring. This wider window allows for the use of higher voltage electrode materials, potentially leading to devices with higher energy density.[16][17]
-
Advantage [C4mim][NTf₂]: The higher ionic conductivity of imidazolium ILs facilitates faster ion transport, which is crucial for high power applications.[16] Their lower viscosity is also beneficial for electrode wetting and performance at lower temperatures.
Separations and Extractions
In liquid-liquid extraction, the IL acts as a solvent to selectively pull a target compound from one phase to another. Here, the cation's aromaticity and interaction with solutes play a crucial role.
-
Advantage [C4C1py][NTf₂]: In the extraction of aromatic hydrocarbons (e.g., toluene) from aliphatic hydrocarbons (e.g., heptane), pyridinium-based ILs have demonstrated superior performance.[19] The higher aromaticity of the pyridinium cation is thought to provide a greater affinity and capacity for aromatic solutes.[19] Studies have shown that pyridinium-based ILs can achieve better distribution ratios for toluene compared to their imidazolium counterparts.[19]
Catalysis
Imidazolium-based ILs are extensively used in catalysis, where they can act as solvents, catalyst supports, or even as catalysts themselves.[1][3][20]
-
Advantage [C4mim][NTf₂]: The acidic proton at the C2 position of the imidazolium ring can be exploited in certain catalytic cycles. Furthermore, the ability to functionalize the C2 position allows for the creation of "task-specific" ionic liquids where a catalytic moiety is tethered directly to the cation. The vast body of literature and well-understood behavior of imidazolium ILs in various catalytic systems makes them a reliable choice.[4][20] While pyridinium ILs are also used, the imidazolium platform is arguably more developed for catalytic applications.
Experimental Protocol: Measuring the Electrochemical Window
To provide a tangible example of how these ILs are characterized, the following is a detailed protocol for determining the electrochemical window using cyclic voltammetry. This technique is fundamental for assessing an electrolyte's suitability for electrochemical devices.[21][22]
Objective: To determine and compare the anodic and cathodic stability limits of [C4C1py][NTf₂] and [C4mim][NTf₂].
Materials & Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (e.g., glass cell)[21]
-
Working Electrode (WE): Glassy carbon or platinum disk electrode (inert within the potential range)[23]
-
Reference Electrode (RE): Ag/Ag⁺ or Ferrocene/Ferrocenium (Fc/Fc⁺) internal reference
-
Counter Electrode (CE): Platinum wire or mesh
-
High-purity [C4C1py][NTf₂] and [C4mim][NTf₂] (dried under vacuum to remove water)
-
Inert atmosphere glovebox (Argon or Nitrogen)
Caption: Workflow for Electrochemical Window Measurement.
Step-by-Step Methodology:
-
Preparation: Both ionic liquids must be rigorously dried under high vacuum (e.g., at 80-100°C for >24 hours) before use. Water is an electroactive impurity that will significantly narrow the measured electrochemical window.[17][24] All subsequent steps should be performed in an inert atmosphere (glovebox).
-
Electrode Polishing: The working electrode surface must be polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with a suitable solvent and drying.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode is positioned close to the working electrode via a Luggin capillary if available.
-
Electrolyte Introduction: Transfer the dried ionic liquid into the electrochemical cell.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry (CV) scan.
-
Start the scan at the Open Circuit Potential (OCP).
-
First, scan towards the positive (anodic) limit until a sharp, irreversible increase in current is observed. This indicates the oxidation of the [NTf₂]⁻ anion.
-
Reverse the scan direction towards the negative (cathodic) limit until a similar sharp, irreversible current increase is seen. This signifies the reduction of the cation ([C4C1py]⁺ or [C4mim]⁺).
-
Typical Scan Rate: 50-100 mV/s.
-
-
Determination of Limits: The electrochemical window is defined as the potential difference between the onset of anodic and cathodic currents. The onset is typically determined by setting a cutoff current density (e.g., 0.1 or 0.5 mA/cm²).
-
Comparison: Repeat the exact same procedure for the second ionic liquid. The difference in the cathodic limit will highlight the superior stability of the pyridinium cation.
Conclusion: Selecting the Right Tool for the Job
The choice between 1-butyl-3-methylpyridinium and 1-butyl-3-methylimidazolium-based ionic liquids is a clear example of structure-property-performance relationships.
-
Choose 1-Butyl-3-methylpyridinium ([C4C1py]) based ILs when:
-
A wide electrochemical window is the primary requirement, especially for high-voltage energy storage applications.
-
The application involves selective extraction of aromatic compounds.
-
-
Choose 1-Butyl-3-methylimidazolium ([C4mim]) based ILs when:
-
High ionic conductivity and low viscosity are critical for power performance.
-
The application is in catalysis, leveraging the well-established reactivity and functionalization potential of the imidazolium ring.
-
A large body of existing literature and predictable behavior is advantageous.
-
Ultimately, this guide serves as a framework for informed decision-making. By understanding the fundamental chemical differences and consulting quantitative data, researchers can move beyond generic choices and select the ionic liquid best tailored to their specific scientific or developmental objectives.
References
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Arce, A., Earle, M. J., Rodríguez, H., & Seddon, K. R. (2007). Comparative Evaluation of [Imidazolium][Tf2N] and [Pyridinium][Tf2N] Ionic Liquids for the Liquid-liquid Extraction of Aromatics. Green Chemistry, 9(7), 709-714. [Link]
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El-Sayed, R., & Al-Qaradawi, S. (2018). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 122(26), 6771–6780. [Link]
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PubMed. (2018). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B. [Link]
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Climent, M. J., Corma, A., & Iborra, S. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(1), 27-58. [Link]
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Kumar, V., Kumar, A., & Kumar, S. (2021). A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. Scientific Reports, 11(1), 1-13. [Link]
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Lee, S. (2006). Functionalized imidazolium salts for task-specific ionic liquids and their applications. Chemical Communications, (10), 1049-1063. [Link]
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RoCo Global. (n.d.). 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. [Link]
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Castiglione, F., et al. (2013). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry C, 117(10), 4843–4854. [Link]
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D'Anna, F., & Vitale, P. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Materials, 15(3), 866. [Link]
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Zou, Y., et al. (2013). Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 58(11), 3121–3127. [Link]
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Lall-Ramnarine, S. I., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B, 115(18), 5503–5513. [Link]
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ResearchGate. (n.d.). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. [Link]
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ResearchGate. (n.d.). Physicochemical Properties, Structure, and Conformations of 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide [C4mim]NTf2 Ionic Liquid. [Link]
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ResearchGate. (n.d.). Densities and viscosities of imidazolium and pyridinium chloroaluminate ionic liquids. [Link]
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Nielsen, M. B., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem, 26(21), e202500096. [Link]
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Rana, M. S., et al. (2021). Application of Ionic Liquids for Batteries and Supercapacitors. Energies, 14(16), 5038. [Link]
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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Fox, E., et al. (2010). Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. Proceedings of the ASME 2010 4th International Conference on Energy Sustainability. [Link]
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Zaitsau, D. H., et al. (2016). Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. Molecules, 21(10), 1321. [Link]
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ResearchGate. (n.d.). Electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. [Link]
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Randström, S., et al. (2015). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. ECS Transactions, 66(1), 549-560. [Link]
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Kim, J., et al. (2021). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. Energies, 14(16), 5133. [Link]
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A Senior Application Scientist's Guide to the Electrochemical Validation of 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
For researchers, scientists, and professionals in drug development, the integrity of electrochemical data is paramount. The choice of electrolyte can profoundly influence experimental outcomes. This guide provides an in-depth validation of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B3MPy][TFSI]), a pyridinium-based ionic liquid, and objectively compares its performance against common alternatives. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative of Validating Electrochemical Measurements in Ionic Liquids
Ionic liquids (ILs) present a unique set of properties, such as low volatility, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional organic solvents in electrochemistry. However, these same properties necessitate rigorous validation of any electrochemical measurements conducted within them. The high viscosity of many ILs can affect mass transport, and their hygroscopic nature means that even trace amounts of water can significantly narrow the electrochemical window.[1][2] Furthermore, impurities from synthesis can introduce redox-active species that interfere with measurements.[3] Therefore, a systematic validation process is not just good practice; it is essential for reproducible and reliable results.
Physicochemical Properties: The Foundation of Electrochemical Performance
The electrochemical behavior of an ionic liquid is intrinsically linked to its physical properties. Here, we compare key properties of [B3MPy][TFSI] with two common alternatives: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), an imidazolium-based IL, and 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]), a pyrrolidinium-based IL.
| Property | [B3MPy][TFSI] | [BMIM][BF4] | [BMPyrr][TFSI] | Rationale for Importance |
| Cation | Pyridinium | Imidazolium | Pyrrolidinium | The cation structure influences viscosity, density, and cathodic stability. |
| Anion | Bis(trifluoromethylsulfonyl)imide | Tetrafluoroborate | Bis(trifluoromethylsulfonyl)imide | The anion primarily dictates the anodic stability and can also affect viscosity and conductivity. |
| Viscosity (at 298 K, mPa·s) | ~93 | ~64 | ~114 | Higher viscosity can limit mass transport and ionic conductivity, affecting peak currents in voltammetry. Pyridinium-based ILs tend to be more viscous than their imidazolium counterparts.[4] |
| Ionic Conductivity (at 298 K, mS/cm) | ~3.9 | ~8.0 | ~3.2 | Higher conductivity is crucial for minimizing ohmic drop (iR drop) in electrochemical measurements.[5] |
| Density (at 298 K, g/cm³) | ~1.43 | ~1.20 | ~1.44 | Density is a fundamental physical property that can influence other transport properties. |
Table 1: Comparison of Physicochemical Properties of Selected Ionic Liquids.
Determining the Usable Potential Range: The Electrochemical Window
The electrochemical window (EW) defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. A wide EW is a key advantage of many ionic liquids.[6] The EW is typically determined by cyclic voltammetry (CV) using an inert working electrode, such as glassy carbon or platinum.[7]
The anodic limit is generally determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the cation.[8] For ILs with the [TFSI]⁻ anion, the oxidative stability is generally high. The reductive stability follows the general trend of pyrrolidinium > imidazolium > pyridinium cations.[9]
| Ionic Liquid | Anodic Limit (V vs. Fc/Fc⁺) | Cathodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) |
| [B3MPy][TFSI] | ~2.1 | ~-2.5 | ~4.6 |
| [BMIM][BF4] | ~1.9 | ~-2.2 | ~4.1 |
| [BMPyrr][TFSI] | ~2.3 | ~-3.1 | ~5.4 |
Table 2: Comparative Electrochemical Windows of Selected Ionic Liquids. (Note: These are typical values and can vary with purity, water content, and electrode material).
The Critical Influence of Water
The presence of water can drastically reduce the electrochemical window of an ionic liquid.[1][2] Water can be electrochemically active, and its oxidation and reduction can occur at potentials within the EW of the dry IL, leading to a narrower usable potential range. Therefore, it is crucial to dry the ionic liquid under vacuum before use and to perform experiments in a controlled atmosphere, such as a glovebox.
Experimental Protocols for Robust Validation
To ensure the validity of electrochemical measurements in [B3MPy][TFSI], the following step-by-step protocols are recommended.
Protocol 1: Determination of the Electrochemical Window
This protocol outlines the procedure for determining the anodic and cathodic limits of [B3MPy][TFSI] using cyclic voltammetry.
Materials:
-
[B3MPy][TFSI] (dried under vacuum)
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode (3 mm diameter)
-
Platinum wire counter electrode
-
Non-aqueous reference electrode (e.g., Ag/Ag⁺)[10][11][12][13]
-
Potentiostat
-
Inert atmosphere (glovebox)
Procedure:
-
Assemble the three-electrode cell inside a glovebox filled with an inert gas (e.g., argon or nitrogen).
-
Add the dried [B3MPy][TFSI] to the electrochemical cell.
-
Polish the glassy carbon working electrode with alumina slurry, rinse with a suitable solvent (e.g., acetonitrile), and dry thoroughly before placing it in the cell.
-
Position the reference electrode tip as close as possible to the working electrode to minimize iR drop.
-
Perform a cyclic voltammetry scan from the open-circuit potential towards a positive potential at a scan rate of 100 mV/s until the anodic current sharply increases, indicating the oxidation of the [TFSI]⁻ anion. This is the anodic limit.
-
In a fresh sample of the IL, perform a cyclic voltammetry scan from the open-circuit potential towards a negative potential at the same scan rate until the cathodic current sharply increases, indicating the reduction of the [B3MPy]⁺ cation. This is the cathodic limit.
-
The electrochemical window is the difference between the anodic and cathodic potential limits.
Caption: Workflow for determining the electrochemical window.
Protocol 2: Validation with an Internal Redox Standard (Ferrocene)
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard in non-aqueous electrochemistry.[14][15] Its reversible, one-electron redox process provides a stable reference point to which other potentials can be referred.
Materials:
-
[B3MPy][TFSI] containing a known concentration of ferrocene (e.g., 1-5 mM)
-
Same electrochemical setup as in Protocol 1
Procedure:
-
Prepare a solution of ferrocene in dried [B3MPy][TFSI].
-
Assemble the electrochemical cell as described in Protocol 1.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the Fc/Fc⁺ redox couple (typically around 0 V vs. a quasi-reference electrode).
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s).
-
Analyze the resulting voltammograms to confirm the reversibility of the Fc/Fc⁺ couple.
Self-Validation Checks for Ferrocene Voltammetry:
-
Peak Separation (ΔEp): For a reversible one-electron process, the separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) should be close to 59 mV at room temperature and independent of the scan rate.
-
Peak Current Ratio (ipa/ipc): The ratio of the anodic peak current to the cathodic peak current should be close to 1.
-
Peak Current vs. Scan Rate: The peak current should be linearly proportional to the square root of the scan rate.
Deviation from these ideal behaviors can indicate issues such as quasi-reversibility, slow electron transfer kinetics, or uncompensated resistance.
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alternative anions for 1-Butyl-3-methylpyridinium based ionic liquids
An Expert's Guide to Selecting Alternative Anions for 1-Butyl-3-methylpyridinium ([BMPy]⁺) Ionic Liquids
Introduction: The Decisive Role of the Anion in Ionic Liquid Design
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them compelling alternatives to volatile organic solvents in applications ranging from catalysis and electrochemistry to drug delivery.[1][2][3] The 1-butyl-3-methylpyridinium ([BMPy]⁺) cation is a popular building block for ILs, offering good thermal and electrochemical stability.[4][5] However, the ultimate performance of a [BMPy]⁺-based IL is not dictated by the cation alone; it is the anion that provides the primary means of tuning its properties to meet the demands of a specific task.[6]
The choice of anion profoundly influences critical parameters such as viscosity, conductivity, thermal stability, water miscibility, and electrochemical window.[6][7] This guide provides a comparative analysis of common and alternative anions for [BMPy]⁺-based ILs, supported by experimental data, to assist researchers in making informed decisions for their applications. We will explore the causal relationships between anion structure and the resulting IL's macroscopic properties, offering insights grounded in field-proven experience.
The Gateway: Synthesis via 1-Butyl-3-methylpyridinium Bromide
Nearly all [BMPy]⁺-based ILs with alternative anions are synthesized from a common precursor, 1-butyl-3-methylpyridinium bromide ([BMPy][Br]). This initial salt is typically prepared through a straightforward quaternization reaction between 3-methylpyridine and an alkylating agent like 1-bromobutane. The resulting [BMPy][Br] serves as a versatile intermediate for anion exchange (metathesis) reactions, where the bromide is swapped for the desired anion.[8][9]
Figure 1. General synthesis workflow for [BMPy]⁺-based ionic liquids.
Comparative Analysis of Anions
The anion's size, shape, charge delocalization, and hydrogen bonding ability are the primary determinants of the IL's physical properties. A larger, more asymmetric anion with a delocalized charge typically disrupts efficient ion packing, leading to lower melting points, lower viscosity, and often higher conductivity.
Figure 2. Relationship between anion properties and IL characteristics.
Fluorinated Anions: The High-Performance Workhorses
Fluorinated anions are widely used and often impart desirable properties like high thermal stability and low viscosity. However, their potential to release hydrofluoric acid (HF) upon hydrolysis is a significant drawback that requires careful consideration of their application environment.[2]
-
Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or [Tf₂N]⁻): This is often considered a "gold standard" anion for creating hydrophobic, low-viscosity, and highly stable ILs.[10] Its large, flexible structure and highly delocalized negative charge weaken the cation-anion electrostatic interactions, which enhances ion mobility. This results in low viscosity and high electrical conductivity.[10] The N-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([BMPy][NTf₂]) is a hydrophobic, air- and water-stable IL with a wide temperature operating range.[10]
-
Tetrafluoroborate ([BF₄]⁻): The [BF₄]⁻ anion typically yields ILs with moderate viscosity and conductivity.[11][12] Unlike [NTf₂]⁻-based ILs, those with [BF₄]⁻ are often hydrophilic. A major concern is its susceptibility to hydrolysis, especially in the presence of water at elevated temperatures, which can generate toxic and corrosive HF.[2] Despite this, [BMPy][BF₄] is studied for various applications, including as a medium for mixtures with water and alkanols.[11][12]
-
Hexafluorophosphate ([PF₆]⁻): Similar to [BF₄]⁻, the [PF₆]⁻ anion also produces ILs that are sensitive to water, though it is generally considered more hydrolytically stable than [BF₄]⁻.[2][13][14] ILs with this anion are often hydrophobic and were among the first generation of widely studied ILs.[13][14] However, their higher viscosity compared to [NTf₂]⁻ analogues can be a limitation.[15]
Fluorine-Free Anions: Towards "Greener" and Cost-Effective Alternatives
Concerns over the cost and potential toxicity of fluorinated ILs have driven research towards fluorine-free alternatives. These anions offer a different set of properties and can be advantageous in specific contexts.
-
Dicyanamide ([N(CN)₂]⁻ or [DCA]⁻): The dicyanamide anion is a small, planar anion with good charge delocalization, which leads to the formation of ILs with exceptionally low viscosity and high conductivity.[16][17][18] For example, [BMPy][DCA] is a room-temperature ionic liquid with low viscosity that has been characterized for its potential in extraction processes.[16][17] The absence of fluorine makes it a more environmentally benign and cost-effective option.
-
Methanesulfonate ([CH₃SO₃]⁻): This anion is simple, inexpensive, and can impart good thermal stability.[1][8] However, the potential for hydrogen bonding with the cation can lead to higher viscosities compared to anions like [DCA]⁻ or [NTf₂]⁻.
-
Halides (Br⁻, Cl⁻): While primarily used as synthetic precursors, halide-based ILs have distinct properties. They are typically solids at room temperature and possess high viscosity in the molten state due to the strong, localized electrostatic interactions between the small anion and the cation.[19] The bromide anion has been shown to stabilize enzymes like lipase better than the tetrafluoroborate anion, suggesting its utility in specific biocatalytic applications.[19]
Quantitative Performance Comparison
The selection of an anion is a multi-parameter optimization problem. The following table summarizes key experimental data for various [BMPy]⁺-based ILs to facilitate direct comparison.
| Anion | Formula | Melting Point (°C) | Td (°C)¹ | Viscosity (mPa·s) | Conductivity (mS/cm) | Density (g/cm³) |
| Bromide | [Br]⁻ | ~75 ² | >200 | High (at T > Tm) | Low (at T > Tm) | - |
| Tetrafluoroborate | [BF₄]⁻ | < 25 | ~360-420 | 148 (at 25°C) | 3.0 (at 25°C) | 1.21 (at 20°C) |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | -2[10] | >400[10] | 78 (at 25°C) | 2.5 (at 25°C) | 1.43 (at 25°C)[20] |
| Dicyanamide | [N(CN)₂]⁻ | < -20 | ~300 | 33 (at 25°C)[17] | 12.5 (at 25°C) | 1.07 (at 25°C)[17] |
¹ Td (Decomposition Temperature) can vary based on the analytical method (e.g., TGA onset vs. peak). ² Value is for N-butylpyridinium bromide, a close analogue.[8]
Note: Data is compiled from various sources and may be for closely related pyridinium ILs where direct [BMPy]⁺ data was unavailable. Direct comparison should be made with caution.
Experimental Protocols: A Practical Guide
Trustworthy and reproducible science requires robust methodologies. Here, we provide representative protocols for the synthesis and characterization of a [BMPy]⁺-based IL.
Protocol 1: Synthesis of [BMPy][NTf₂] via Anion Metathesis
This protocol describes the exchange of the bromide anion in [BMPy][Br] with the [NTf₂]⁻ anion.[8][10]
Materials:
-
1-Butyl-3-methylpyridinium bromide ([BMPy][Br])
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
-
Methanol (anhydrous)
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve [BMPy][Br] (1 equivalent) in a minimal amount of anhydrous methanol. In a separate flask, dissolve Li[NTf₂] (1.05 equivalents) in methanol.
-
Reaction: Slowly add the Li[NTf₂] solution to the stirring [BMPy][Br] solution at room temperature. A white precipitate of lithium bromide (LiBr) will form immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature overnight to ensure complete reaction.
-
Filtration: Remove the LiBr precipitate by vacuum filtration. Wash the precipitate with a small amount of methanol to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting crude IL in dichloromethane. Wash the organic phase several times with deionized water to remove any remaining inorganic salts. Test the final aqueous wash with a silver nitrate solution to confirm the absence of bromide ions.
-
Drying and Final Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure. Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water and solvent.
Protocol 2: Key Characterization Techniques
-
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Place 5-10 mg of the dried IL into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a heating rate of 10°C/min.
-
The decomposition temperature (Td) is typically reported as the onset temperature of weight loss.
-
-
Phase Behavior (Differential Scanning Calorimetry - DSC):
-
Seal 5-10 mg of the IL in an aluminum DSC pan.
-
Cool the sample to a low temperature (e.g., -120°C) at a rate of 10°C/min.
-
Heat the sample to a temperature above its expected melting point (e.g., 150°C) at 10°C/min.
-
Record the glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures.
-
-
Viscosity and Conductivity:
-
Use a temperature-controlled viscometer or rheometer to measure dynamic viscosity across a range of relevant temperatures.
-
Use a temperature-controlled conductivity meter to measure electrical conductivity over the same temperature range.
-
Conclusion and Future Outlook
The selection of an anion is the most critical step in designing a 1-butyl-3-methylpyridinium-based ionic liquid for a specific application. There is no single "best" anion; rather, there are trade-offs to be considered.
-
For applications requiring high thermal stability and hydrophobicity, [NTf₂]⁻ remains a superior, albeit more expensive, choice.[10]
-
When low viscosity and high conductivity are paramount, and cost is a factor, [DCA]⁻ presents a compelling fluorine-free alternative.[17][18]
-
[BF₄]⁻ offers a balance of properties but must be used with caution due to its potential for hydrolysis.[2][11]
-
Simple anions like [Br]⁻ or [CH₃SO₃]⁻ may be advantageous in applications like biocatalysis or where specific coordinating properties are desired.[8][19]
The future of IL design will likely focus on developing more task-specific anions that are not only high-performing but also cost-effective, sustainable, and biodegradable. By understanding the fundamental relationships between anionic structure and the resulting physicochemical properties, researchers can more effectively navigate the vast chemical space of ionic liquids to unlock new scientific and technological opportunities.
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- 20. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
correlation of experimental and simulated properties of 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
To mitigate this, researchers employ polarizable force fields or apply uniform scaling factors to the atomic partial charges. [3]These advanced techniques yield results that align more closely with experimental values, but at a significantly higher computational cost. [8]
Conclusion: A Symbiotic Relationship
The study of this compound illustrates the symbiotic relationship between experimental measurement and computational simulation. While experiments provide the ground truth for fundamental properties, simulations offer a window into the molecular-level interactions that give rise to this bulk behavior.
For [B3MPy][NTf2], experimental data on density, viscosity, and conductivity serve as critical benchmarks. [1][4]Current simulation methodologies can reliably predict static properties like density but require advanced, computationally intensive force fields to accurately capture dynamic properties. [2][6]The ongoing refinement of these models, guided by precise experimental data, is key to unlocking the full predictive potential of in silico methods for designing the next generation of ionic liquids for specialized applications.
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Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. (2023). National Institutes of Health (NIH). [Link]
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Reactive Molecular Dynamics in Ionic Liquids: A Review of Simulation Techniques and Applications. (2024). MDPI. [Link]
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Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields. (2019). ACS Publications. [Link]
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Molecular dynamics simulation of imidazolium CnMIM-BF4 ionic liquids using a coarse grained force-field. (2014). RSC Publishing. [Link]
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1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. RoCo Global. [Link]
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The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. (2010). ACS Publications. [Link]
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Thermal Conductivity of Ionic Liquids: Measurement and Prediction. ResearchGate. [Link]
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This compound | C12H16F6N2O4S2. PubChem. [Link]
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Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields. (2019). ACS Publications. [Link]
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Experimental arrangement for conductivity measurements. ResearchGate. [Link]
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Ab initio molecular dynamics simulation of ionic liquids. (2007). AIP Publishing. [Link]
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New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. (2014). ACS Publications. [Link]
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Density of Ionic Liquids. ResearchGate. [Link]
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Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. IEEE Xplore. [Link]
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Density and viscosity of several pure and water-saturated ionic liquids. (2005). RSC Publishing. [Link]
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Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. (2013). ACS Publications. [Link]
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Density of ionic liquids. Åbo Akademi University Research Portal. [Link]
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Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (2019). National Institutes of Health (NIH). [Link]
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Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. [Link]
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Electrolytic Conductivity Measurements for Ten Ionic Liquids. Data.gov. [Link]
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Properties of 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures. ResearchGate. [Link]
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New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2021). MDPI. [Link]
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Vapor pressure and thermal stability of ionic liquid 1-butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)amide. ResearchGate. [Link]
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Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. (2013). National Institutes of Health (NIH). [Link]
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The deviation of the simulation-derived density from the experimental... ResearchGate. [Link]
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Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. (2023). ACS Publications. [Link]
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Changes in the Thermodynamic Properties of the Ionic Liquid 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)amide Upon Addition of Primary Alcohols. ResearchGate. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2022). National Institutes of Health (NIH). [Link]
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A Researcher's Guide to the Cross-Validation of Solubility Data for 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide, often abbreviated as [BMpy][NTf₂], has emerged as a compound of significant interest. Its unique physicochemical properties, including thermal stability and tunable solvency, position it as a promising medium for a variety of applications, from organic synthesis to drug delivery. However, the effective and reliable application of [BMpy][NTf₂] hinges on a thorough understanding of its solubility characteristics. This guide provides a comprehensive framework for the cross-validation of solubility data for [BMpy][NTf₂], integrating experimental methodologies with theoretical predictions to ensure scientific rigor and practical applicability.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers detailed, step-by-step procedures for both experimental determination and computational prediction of solubility, and provides a clear workflow for the cross-validation of these data sets. By grounding our discussion in established scientific principles and citing authoritative sources, we aim to equip researchers with the tools and insights necessary to confidently assess and utilize the solubility properties of this versatile ionic liquid.
The Imperative of Solubility Data in Ionic Liquid Applications
The solubility of an ionic liquid in various solvents is a critical parameter that dictates its utility. In pharmaceutical sciences, for instance, the solubility of a drug in an IL-based formulation can significantly impact its bioavailability.[1] Similarly, in chemical synthesis, the solubility of reactants and catalysts in an IL solvent system governs reaction kinetics and product yields.[1] Given the vast number of potential cation-anion combinations for ionic liquids, predictive models are invaluable for screening candidates for specific applications, but these models must be validated against robust experimental data.[2][3]
Experimental Determination of Solubility: The Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound in a solvent due to its reliability and straightforwardness.[4][5] This method involves agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium, followed by the separation of the solid and liquid phases and analysis of the solute concentration in the saturated solution.
Causality Behind Experimental Choices
The choice of the shake-flask method is predicated on its ability to achieve a true thermodynamic equilibrium, which is essential for obtaining accurate and reproducible solubility data.[4] The extended incubation period ensures that the dissolution process has reached a steady state. The subsequent separation of the undissolved solid is a critical step to prevent overestimation of the solubility. Centrifugation is often preferred for colloidal solutions to ensure a clear supernatant for analysis.[4] The analytical technique for quantifying the solute concentration should be specific and linear within the expected concentration range.[4]
Detailed Experimental Protocol: Shake-Flask Method for [BMpy][NTf₂]
This protocol outlines the steps for determining the solubility of this compound in various solvents.
Materials:
-
This compound (≥97.0% purity)
-
Selected solvents (e.g., deionized water, ethanol, acetone, toluene) of analytical grade
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvent: Ensure all solvents are degassed to prevent the formation of bubbles during the experiment.
-
Sample Preparation: Add an excess amount of [BMpy][NTf₂] to a series of glass vials. The presence of undissolved ionic liquid at the end of the experiment is crucial.[6]
-
Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the samples at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess [BMpy][NTf₂] to settle. For fine suspensions, centrifuge the vials at a high speed to ensure complete separation of the liquid and solid phases.[4]
-
Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of [BMpy][NTf₂].
-
Data Analysis: Calculate the solubility of [BMpy][NTf₂] in the solvent at the specified temperature, typically expressed in g/L or mol/L.
dot graph TD { A[Start: Prepare Materials] --> B{Add excess [BMpy][NTf₂] to vials}; B --> C{Add known volume of solvent}; C --> D{Equilibrate in thermostatted shaker (24-72h)}; D --> E{Phase Separation (Settling/Centrifugation)}; E --> F{Withdraw and dilute supernatant}; F --> G{Quantify concentration (UV-Vis/HPLC)}; G --> H[End: Calculate Solubility];
}
Caption: Workflow for the Shake-Flask Solubility Measurement.
Theoretical Prediction of Solubility: The COSMO-RS Model
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[7][8] It combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a solute in a solvent.
Rationale for Using COSMO-RS
COSMO-RS is particularly well-suited for ionic liquids because it can handle the complex electrostatic and hydrogen-bonding interactions that govern their behavior.[7] The model treats the cation and anion as separate entities, allowing for a more nuanced prediction of their interactions with solvent molecules.[2] Furthermore, COSMO-RS predictions are based on first principles and do not require extensive experimental data for parameterization, making it a valuable tool for screening new ionic liquids.[3]
Step-by-Step Protocol for COSMO-RS Solubility Prediction
This protocol provides a general workflow for predicting the solubility of [BMpy][NTf₂] using COSMO-RS. Specific software packages may have slightly different user interfaces, but the underlying principles are the same.
Software:
-
A quantum chemistry software package capable of performing COSMO calculations (e.g., ADF, TURBOMOLE).
-
A COSMO-RS software package (e.g., COSMOtherm).
Procedure:
-
Generation of Molecular Structures: Create 3D structures of the 1-butyl-3-methylpyridinium cation and the bis(trifluoromethylsulfonyl)imide anion.
-
Quantum Chemical COSMO Calculation: Perform a quantum chemical calculation for each ion in a virtual conductor environment. This calculation generates a ".cosmo" file containing the screening charge density on the molecular surface.
-
Import into COSMO-RS Software: Import the generated ".cosmo" files for the cation, anion, and the desired solvent molecules into the COSMO-RS software.
-
Solubility Calculation: Set up the solubility calculation by defining the components (solute: [BMpy][NTf₂], treated as separate cation and anion; solvent) and the desired temperature. The software will then calculate the chemical potential of the solute in the solvent and, from that, the solubility.
-
Data Extraction: Extract the predicted solubility data, which is typically given as a mole fraction. This can be converted to other units (g/L, mol/L) for comparison with experimental data.
dot graph TD { A[Start: Generate 3D structures of ions and solvent] --> B{Perform quantum chemical COSMO calculation for each species}; B --> C{Import .cosmo files into COSMO-RS software}; C --> D{Define components and temperature for solubility calculation}; D --> E{Run COSMO-RS calculation}; E --> F[End: Extract and convert predicted solubility];
}
Caption: Workflow for COSMO-RS Solubility Prediction.
Cross-Validation: Bridging Experiment and Theory
Cross-validation is a statistical method used to assess how the results of a statistical analysis will generalize to an independent data set. In the context of this guide, it provides a robust framework for comparing the experimentally determined solubility of [BMpy][NTf₂] with the values predicted by the COSMO-RS model. This process is crucial for establishing the trustworthiness of both the experimental data and the predictive model.
The Logic of Cross-Validation
By systematically comparing experimental and theoretical data, we can identify potential discrepancies and their sources. A strong correlation between the two datasets enhances our confidence in both. Conversely, significant deviations may indicate limitations in the theoretical model or potential errors in the experimental procedure.
A Practical Workflow for Cross-Validation
This workflow outlines the steps for a k-fold cross-validation of the solubility data.
Procedure:
-
Data Collection: Gather the experimental solubility data for [BMpy][NTf₂] in various solvents and at different temperatures.
-
COSMO-RS Prediction: Generate the corresponding solubility predictions using the COSMO-RS model for the same solvent-temperature combinations.
-
Data Partitioning (k-fold Cross-Validation):
-
Randomly divide the entire dataset into 'k' equal-sized subsets (or "folds").
-
For each fold, treat it as the "test set" and the remaining k-1 folds as the "training set."
-
-
Model Fitting and Prediction:
-
For each iteration, fit a simple linear regression model to the training set, with the experimental solubility as the independent variable and the COSMO-RS prediction as the dependent variable.
-
Use this model to predict the solubility for the data points in the test set.
-
-
Error Calculation:
-
For each iteration, calculate the prediction error (e.g., the squared difference between the predicted and experimental values) for the test set.
-
-
Overall Performance Metric:
-
After completing all 'k' iterations, calculate the average of the prediction errors. This provides a robust measure of the model's predictive accuracy, such as the Root Mean Square Error (RMSE).
-
dot graph TD { A[Start: Assemble Experimental and COSMO-RS Data] --> B{Partition data into k-folds}; B --> C{Loop through each fold (i=1 to k)}; C --> D{Define Fold i as Test Set and remaining as Training Set}; D --> E{Fit regression model on Training Set}; E --> F{Predict solubility for Test Set}; F --> G{Calculate prediction error for Fold i}; G --> C; C --> H{Average prediction errors across all folds}; H --> I[End: Report overall performance metric (e.g., RMSE)];
}
Caption: Workflow for k-fold Cross-Validation of Solubility Data.
Comparative Analysis with Alternative Ionic Liquids
To provide a broader context for the solubility of [BMpy][NTf₂], it is instructive to compare its properties with those of other pyridinium-based ionic liquids. The length of the alkyl chain on the pyridinium cation can significantly influence the ionic liquid's hydrophobicity and, consequently, its solubility in both polar and non-polar solvents.
| Ionic Liquid | Cation Structure | Anion | Expected Water Solubility | Expected Organic Solvent Solubility |
| 1-Ethyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | Ethyl and methyl groups on the pyridinium ring | [NTf₂]⁻ | Very Low | High in polar organic solvents |
| This compound | Butyl and methyl groups on the pyridinium ring | [NTf₂]⁻ | Very Low | High in polar organic solvents |
| 1-Hexyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | Hexyl and methyl groups on the pyridinium ring | [NTf₂]⁻ | Extremely Low | High in a broader range of organic solvents, including less polar ones |
Note: The expected solubilities are based on general trends and should be confirmed with experimental data.
The trend suggests that as the alkyl chain length increases, the ionic liquid becomes more hydrophobic, leading to lower solubility in water and potentially higher solubility in less polar organic solvents. This tunability is a key advantage of ionic liquids.
Conclusion: Towards Reliable and Predictive Solubility Data
The robust characterization of the solubility of this compound is paramount for its successful implementation in scientific and industrial applications. This guide has provided a comprehensive framework for achieving this through a synergistic approach that combines rigorous experimental determination with powerful theoretical prediction. By adhering to the detailed protocols for the shake-flask method and COSMO-RS calculations, and by implementing a thorough cross-validation workflow, researchers can generate high-quality, reliable solubility data. This, in turn, will facilitate the rational design of ionic liquid-based systems and accelerate innovation in fields ranging from drug development to green chemistry. The principles and methodologies outlined herein are not only applicable to [BMpy][NTf₂] but can also be adapted for the study of other ionic liquids, contributing to a more profound and predictive understanding of this fascinating class of materials.
References
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Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemistry, 11, 1187893. Available at: [Link]
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SCM. Ionic Liquids — Tutorials 2025.1 documentation. Available at: [Link]
- Zhou, T., Chen, L., Ye, Y., Chen, Y., & Wu, Y. (2012). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 51(17), 6256–6264.
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Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]
- Paduszyński, K., & Domańska, U. (2012). Predictions of flavonoid solubility in ionic liquids by COSMO-RS: experimental verification, structural elucidation, and solvent selection. Physical Chemistry Chemical Physics, 14(36), 12536-12548.
-
Quora. How do you perform the shake flask method to determine solubility?. Available at: [Link]
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USP. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
- Su, Y., Yang, M., Wang, P., Li, C., Cai, Y., & Ren, N. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry, 23(10), 4358-4360.
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Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. Available at: [Link]
- Papaiconomou, N., Salminen, J., Lee, J. M., & Prausnitz, J. M. (2006). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations.
- González, B., Gómez, E., Domínguez, Á., Tojo, E., & Tojo, J. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.
-
Bienta. Shake-Flask Solubility Assay. Available at: [Link]
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Request PDF. Thermodynamic Properties of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Available at: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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RoCo Global. 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. Available at: [Link]
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Frontiers. Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. Available at: [Link]
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National Center for Biotechnology Information. (2024). Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation. In Scientific Reports (Vol. 14, Issue 1, p. 1198). Available at: [Link]
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PubChem. 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide. Available at: [Link]
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Solvionic. 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. Available at: [Link]
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PubChem. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Available at: [Link]
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National Center for Biotechnology Information. (2024). Will we ever be able to accurately predict solubility?. In Journal of Cheminformatics (Vol. 16, Issue 1, p. 29). Available at: [Link]
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ResearchGate. Thermodynamic modelling and experimental validation of pharmaceutical solubility in supercritical solvent. Available at: [Link]
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Rowan. Solubility Prediction. Available at: [Link]
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ResearchGate. Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Available at: [Link]
-
ResearchGate. Interaction of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)-imide with methanol/dimethyl sulfoxide at (298.15, 303.15, 308.15, 313.15, 318.15 and 323.15) K: Measurements and correlations of thermophysical properties. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide (CAS: 344790-86-9). This ionic liquid, valued in diverse applications from electrochemistry to organic synthesis, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2] This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage this substance with expertise and confidence.
Hazard Identification & Risk Assessment: The "Why" Behind Cautious Disposal
Understanding the inherent risks of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is fundamental to appreciating the necessity of stringent disposal protocols. Its hazard profile dictates that it cannot be treated as benign waste.
Primary Hazards:
-
Human Health: This compound is classified as a skin and eye irritant.[3][4][5][6] Prolonged or unprotected contact can cause significant irritation.[7] Furthermore, it may cause respiratory irritation if inhaled as a mist or vapor.[1][3][4] While comprehensive toxicological data is still being developed for many ionic liquids, accidental ingestion may be harmful.[4][7]
-
Environmental: This substance is assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is highly hazardous to water.[1][4] Therefore, preventing its entry into drains, sewers, or any waterway is of paramount importance.[4][7] Although some safety data sheets (SDS) state it contains no components considered persistent, bioaccumulative, and toxic (PBT), its high water hazard classification necessitates treating it as an environmental risk.[4][5]
-
Chemical Reactivity: Under fire conditions or at high temperatures, it can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), nitrous oxides (NOx), and carbon oxides.[4]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][4] |
The causality is clear: improper disposal risks direct harm to personnel through irritation, long-term environmental damage to aquatic ecosystems, and the potential for hazardous decomposition byproducts.
Pre-Disposal Handling & Waste Accumulation
Proper handling from the moment the substance is designated as waste is a critical control point.
Step-by-Step Pre-Disposal Protocol:
-
Personal Protective Equipment (PPE): Always handle the waste material wearing appropriate PPE. This includes:
-
Waste Container Selection:
-
Use only chemically compatible and properly sealed containers. The original container is often a good choice.
-
If transferring to a new container, ensure it is clean, dry, and suitable for holding organic chemical waste.
-
Never mix this waste with incompatible materials. Leave chemicals in their original containers without mixing with other waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide".
-
List any and all contaminants present in the waste mixture (e.g., solvents, reaction byproducts). Accurate characterization is legally required and essential for the disposal facility.
-
Include the approximate concentration and volume.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Disposal Decision Workflow
The disposal path for this ionic liquid is governed by its state (pure or contaminated) and institutional capabilities. The following workflow illustrates the decision-making process, grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for waste from "cradle-to-grave".[9][10]
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A Senior Application Scientist's Guide to Safely Handling 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
In the innovative field of drug development and scientific research, ionic liquids (ILs) like 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide are gaining prominence for their unique properties. However, with great utility comes the responsibility of ensuring the highest safety standards in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this specific ionic liquid. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.
Understanding the Hazard Profile
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1][2][3]
While this ionic liquid is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB), its irritant properties necessitate careful handling to minimize exposure.[2] The chemical, physical, and toxicological properties have not been exhaustively investigated, reinforcing the need for cautious handling.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide. The following table summarizes the required PPE, grounded in established safety protocols.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your hands.[2] |
| Eyes | Safety glasses with side-shields or safety goggles. | To protect against splashes that can cause serious eye irritation. For larger quantities or when splashing is likely, a face shield in addition to goggles is recommended.[2][4] |
| Body | Laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or in poorly ventilated areas. | To avoid inhaling vapors that may cause respiratory irritation. If a respirator is needed, it should be NIOSH-approved and used in accordance with a respiratory protection program.[2] |
Safe Handling and Operations: A Step-by-Step Approach
Adherence to a standardized workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide from receipt to use.
Caption: Workflow for Safe Handling of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide.
Experimental Protocol: Weighing and Transfer
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Have spill cleanup materials readily available.
-
-
Procedure :
-
Carefully open the container of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide.
-
Use a clean spatula or pipette to transfer the desired amount to a secondary container.
-
Avoid generating dust or aerosols.
-
Close the primary container tightly after use.
-
-
Post-Procedure :
-
Clean any minor drips or spills on the balance and surrounding area immediately with a suitable solvent and absorbent material.
-
Decontaminate the spatula or pipette.
-
Follow the post-handling procedures outlined in the workflow diagram.
-
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response Workflow
Caption: Emergency Response Workflow for a Spill.
Spill Cleanup Procedure
-
Immediate Actions :
-
Alert personnel in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Remove all ignition sources.[5]
-
-
Containment and Cleanup :
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][6] Do not use combustible materials like paper towels to absorb the initial spill.[6]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]
-
-
Decontamination :
First Aid Measures
-
In case of eye contact : Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
-
In case of skin contact : Wash the skin immediately with soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[8]
-
If inhaled : Move the exposed person to fresh air at once.[2] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
-
If swallowed : Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection : All waste contaminated with 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, including used gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[10]
-
Disposal Route : Dispose of the hazardous waste through a licensed specialist disposal company, in accordance with local, state, and federal regulations.[2] Do not empty into drains or release into the environment.[9]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
- Iolitec. (2017-12-12). Safety Data Sheet: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide.
- Iolitec. (2022-09-21). Safety Data Sheet: 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide.
- proionic. (2023-10-11). Safety Data Sheet: 1-Butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl)imide.
- Santa Cruz Biotechnology. (n.d.). 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide Safety Data Sheet.
- PubChem. (n.d.). 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide.
- Sigma-Aldrich. (n.d.). This compound.
- Hampton Research. (2024-10-10). Safety Data Sheet: Ionic Liquid Screen.
- Solvionic. (2024-01-29). Safety data sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide 99,5%.
- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
- Sigma-Aldrich. (2025-12-04). Safety Data Sheet: 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide.
- ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE.
- J&K Scientific LLC. (2021-09-02). Chemical spill cleanup procedures.
- SafetyCulture Marketplace US. (2025-04-09). Essential PPE for Protection Against Liquid Chemicals.
- Protective Industrial Products. (n.d.). Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments.
- Bessa, E. C., et al. (2025-06-16). Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. PMC - NIH.
- Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Illinois. (2025-12-05). Personal Protective Equipment. Division of Research Safety.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
Sources
- 1. iolitec.de [iolitec.de]
- 2. iolitec.de [iolitec.de]
- 3. This compound | C12H16F6N2O4S2 | CID 16211286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. jk-sci.com [jk-sci.com]
- 7. acs.org [acs.org]
- 8. solvionic.com [solvionic.com]
- 9. proionic.com [proionic.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
